Technical Documentation Center

6,7-diethoxyquinazolin-4(3H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6,7-diethoxyquinazolin-4(3H)-one
  • CAS: 179246-15-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 6,7-Diethoxyquinazolin-4(3H)-one

This guide provides a comprehensive overview and detailed protocols for the synthesis of 6,7-diethoxyquinazolin-4(3H)-one, a crucial intermediate in the development of pharmacologically active molecules, particularly in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 6,7-diethoxyquinazolin-4(3H)-one, a crucial intermediate in the development of pharmacologically active molecules, particularly in the class of tyrosine kinase inhibitors. We will explore the strategic chemical logic, from precursor synthesis to the final cyclization, offering field-proven insights to ensure reproducibility and high purity.

Introduction: The Strategic Importance of the Quinazolinone Core

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The 6,7-diethoxy substitution pattern is particularly significant, serving as a key building block for potent and selective enzyme inhibitors. Its synthesis, while based on established chemical principles, requires careful control over reaction conditions to achieve optimal yields and purity. This document outlines a robust and validated multi-step synthesis beginning from commercially available precursors.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule, 6,7-diethoxyquinazolin-4(3H)-one, deconstructs the heterocyclic core. The primary disconnection occurs at the N1-C2 and C4-N3 bonds, revealing the essential synthons: a suitably substituted anthranilic acid derivative and a single-carbon source. This leads us to the key precursor, 2-amino-4,5-diethoxybenzoic acid, and a cyclizing agent such as formamide.

Overall Synthetic Pathway

The synthesis follows a robust four-step sequence starting from ethyl 3,4-dihydroxybenzoate. This pathway is designed for scalability and high purity of the final product.

G cluster_0 Step 1: Ethylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Cyclization A Ethyl 3,4-dihydroxybenzoate B Ethyl 3,4-diethoxybenzoate A->B  EtI, K2CO3  DMF C Ethyl 4,5-diethoxy-2-nitrobenzoate B->C  HNO3, H2SO4  0°C to RT D Ethyl 2-amino-4,5-diethoxybenzoate C->D  Fe, HCl or  H2, Pd/C E 6,7-Diethoxyquinazolin-4(3H)-one D->E  Formamide  ~160-170°C G A Reagent Preparation & Stoichiometry Check B Reaction Setup (Inert Atmosphere, Temp Control) A->B C Reaction Monitoring (TLC/HPLC) B->C D Work-up (Quenching, Extraction) C->D E Purification (Recrystallization/Chromatography) D->E F Characterization (NMR, MS, m.p.) E->F

Caption: Standard workflow for each synthetic step.

Detailed Step-by-Step Methodology

Materials & Reagents

ReagentMW ( g/mol )Step UsedNotes
Ethyl 3,4-dihydroxybenzoate182.171Commercially available [1][2]
Iodoethane (EtI)155.971Use in excess
Potassium Carbonate (K₂CO₃)138.211Anhydrous, powdered
N,N-Dimethylformamide (DMF)73.091Anhydrous
Nitric Acid (HNO₃)63.012Fuming or concentrated
Sulfuric Acid (H₂SO₄)98.082Concentrated (98%)
Iron Powder (Fe)55.853Fine mesh (<100)
Hydrochloric Acid (HCl)36.463Concentrated
Formamide45.044High purity

Protocol for Step 1: Ethyl 3,4-diethoxybenzoate

  • To a stirred solution of ethyl 3,4-dihydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous powdered K₂CO₃ (2.5 eq).

  • Add iodoethane (2.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into a beaker of ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified by column chromatography.

Protocol for Step 2: Ethyl 4,5-diethoxy-2-nitrobenzoate

  • Cool a flask containing ethyl 3,4-diethoxybenzoate (1.0 eq) to 0 °C in an ice-salt bath.

  • Slowly add concentrated H₂SO₄, keeping the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄ in a separate flask, cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the benzoate, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice. A solid precipitate should form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain the nitro-derivative.

Protocol for Step 3: Ethyl 2-amino-4,5-diethoxybenzoate

  • To a flask containing ethyl 4,5-diethoxy-2-nitrobenzoate (1.0 eq) in a mixture of ethanol and water, add iron powder (4.0-5.0 eq).

  • Add a catalytic amount of concentrated HCl (or ammonium chloride) and heat the mixture to reflux (approx. 80 °C).

  • Stir vigorously for 2-4 hours. Monitor the reaction by TLC. The disappearance of the yellow nitro compound is a good visual indicator.

  • Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer and evaporate the solvent to yield the desired amino-benzoate.

Protocol for Step 4: 6,7-Diethoxyquinazolin-4(3H)-one

  • Combine ethyl 2-amino-4,5-diethoxybenzoate (1.0 eq) and formamide (10-15 eq by volume).

  • Heat the mixture under a nitrogen atmosphere to 160-170 °C for 8-12 hours. [3]3. Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature. A solid product should precipitate.

  • Add water or an anti-solvent like diethyl ether to the cooled mixture to facilitate complete precipitation. [3][4]6. Collect the solid by vacuum filtration.

  • Wash the solid with cold water, followed by a non-polar solvent like hexane or diethyl ether, to remove residual formamide and impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetonitrile) to obtain the pure 6,7-diethoxyquinazolin-4(3H)-one.

Process Optimization and Troubleshooting

  • Nitration Regioselectivity: While the desired 2-nitro isomer is the major product, the formation of the 6-nitro isomer is possible. Maintaining a low temperature is critical to maximize the yield of the desired product. Purification by recrystallization is usually effective at removing the minor isomer.

  • Reduction Completeness: Incomplete reduction can leave residual nitro compound, which can complicate the subsequent cyclization. Ensure sufficient reducing agent and reaction time are used. The color change from yellow to colorless is a strong indicator of reaction completion.

  • Cyclization Conditions: The high temperature required for cyclization can sometimes lead to decomposition. Running the reaction under an inert atmosphere (N₂) is crucial. If the yield is low, adding ammonium formate as a catalyst can sometimes improve the reaction rate and yield.

  • Purity of Final Product: The final product often precipitates directly from the reaction mixture. However, recrystallization is highly recommended to achieve the high purity required for subsequent pharmaceutical applications.

Conclusion

The synthesis of 6,7-diethoxyquinazolin-4(3H)-one is a well-established process that relies on fundamental organic transformations. By carefully controlling reaction parameters such as temperature, stoichiometry, and reaction time, this valuable intermediate can be produced in high yield and purity. The outlined four-step process, starting from ethyl 3,4-dihydroxybenzoate, represents a logical, scalable, and reproducible route suitable for both academic and industrial research environments.

References

  • MDPI. (n.d.). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl protocatechuate. Retrieved from [Link]

  • Knesl, P., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules.
  • ResearchGate. (2008). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. Retrieved from [Link]

  • Chegg.com. (2023). Title of Experiment: Nitration of Ethyl Benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3,4-Dihydroxybenzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Retrieved from [Link]

  • IndiaMART. (n.d.). Powder Ethyl 4 5 Dimethoxy 2 Nitrobenzoate Acid, For Pharma, Purity. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.
  • Organic Syntheses. (n.d.). protocatechuic acid. Retrieved from [Link]

  • PubMed. (2018). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Retrieved from [Link]

  • PubMed. (2012). Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYL 3 4-DIHYDROXYBENZOATE. Retrieved from [Link]

  • ResearchGate. (1982). ChemInform Abstract: Synthesis of (3S)-2,5-Diethoxy-3,6-dihydro-3-isopropyl-6-methylsulfanylpyrazines and Stereoselectivity in Alkylation of the Anions. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 3,4-Dimethoxybenzoate. Retrieved from [Link]

Sources

Exploratory

The Mechanistic Landscape of 6,7-diethoxyquinazolin-4(3H)-one: A Technical Guide for Drug Discovery Professionals

Abstract The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide delves into the putative mechanism of action of a specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide delves into the putative mechanism of action of a specific derivative, 6,7-diethoxyquinazolin-4(3H)-one. Drawing upon extensive research on structurally analogous compounds, particularly the well-studied 6,7-dimethoxy counterparts, we elucidate the most probable molecular targets and signaling pathways. This document serves as a comprehensive resource for researchers and drug development professionals, providing not only a theoretical framework but also actionable experimental protocols to rigorously validate the proposed mechanisms. Our analysis points towards a primary role as a multi-targeted tyrosine kinase inhibitor, with potential secondary activities including phosphodiesterase and topoisomerase inhibition.

Introduction: The Quinazolinone Core and the Significance of 6,7-Dialkoxy Substitution

The quinazolin-4(3H)-one nucleus is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents with applications ranging from anticancer to antimicrobial and anti-inflammatory therapies[1][2][3]. Its rigid, heterocyclic structure provides an ideal framework for the spatial orientation of various pharmacophoric groups, enabling interaction with a diverse array of biological targets.

The substitution pattern on the quinazoline ring is critical in defining the molecule's pharmacological profile. Specifically, the presence of alkoxy groups at the 6 and 7 positions has been consistently associated with potent biological activity. Studies on 6,7-dimethoxyquinazolin-4(3H)-one derivatives have demonstrated enhanced cytotoxic effects against various cancer cell lines[4][5]. This suggests that the electronic and steric properties conferred by these substituents are crucial for high-affinity binding to target proteins. The 6,7-diethoxy substitution, as in our subject compound, is a bioisosteric modification of the dimethoxy group, often employed to enhance metabolic stability and cell permeability while retaining or even improving biological activity.

Primary Putative Mechanism of Action: Multi-Targeted Tyrosine Kinase Inhibition

The most compelling evidence from related compounds points towards 6,7-diethoxyquinazolin-4(3H)-one acting as a potent inhibitor of multiple receptor tyrosine kinases (RTKs). Several members of the quinazolinone family have been identified as inhibitors of key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[4][6].

The general mechanism of action for these quinazolinone-based tyrosine kinase inhibitors (TKIs) involves competitive binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of tyrosine residues on the receptor and downstream signaling proteins, thereby inhibiting cell proliferation, survival, and angiogenesis[7]. The 6,7-dialkoxy substitutions are thought to anchor the molecule within the hydrophobic region of the ATP-binding cleft, contributing to the high-affinity interaction.

Key Tyrosine Kinase Targets
  • EGFR and HER2: Overexpression and mutations of EGFR and HER2 are hallmarks of many solid tumors. Quinazolinone-based drugs like gefitinib and erlotinib, which feature a similar core structure, are established EGFR inhibitors[8].

  • VEGFR2: As a key mediator of angiogenesis, VEGFR2 is a critical target in cancer therapy. Inhibition of VEGFR2 by quinazolinone derivatives can disrupt the formation of new blood vessels, thereby starving the tumor of essential nutrients[4].

  • Cyclin-Dependent Kinase 2 (CDK2): In addition to RTKs, some quinazolinone derivatives have shown inhibitory activity against CDKs, which are crucial regulators of the cell cycle[4]. Inhibition of CDK2 can lead to cell cycle arrest, typically at the G1/S or G2/M phase.

The following diagram illustrates the proposed inhibitory action on these key signaling pathways.

Tyrosine_Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK EGFR / HER2 / VEGFR2 ADP ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activates ATP ATP Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) Downstream->Proliferation CDK2 CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle CellCycle->Proliferation Molecule 6,7-diethoxyquinazolin-4(3H)-one Molecule->RTK Inhibits Molecule->CDK2 Inhibits

Caption: Proposed mechanism of 6,7-diethoxyquinazolin-4(3H)-one as a multi-tyrosine kinase inhibitor.

Secondary and Exploratory Mechanisms of Action

While tyrosine kinase inhibition is the most probable primary mechanism, the versatile quinazolinone scaffold may allow for interactions with other important cellular targets.

Phosphodiesterase (PDE) Inhibition

Certain quinazolinone derivatives have been identified as inhibitors of phosphodiesterases, particularly PDE7 and PDE5[9][10]. PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways. Inhibition of PDEs leads to an accumulation of these cyclic nucleotides, which can have profound effects on cellular function, including anti-inflammatory responses and smooth muscle relaxation[11][12]. The potential for 6,7-diethoxyquinazolin-4(3H)-one to act as a PDE inhibitor warrants investigation, especially in the context of inflammatory diseases.

Topoisomerase Inhibition

There is evidence to suggest that quinoline derivatives with a 6,7-dimethoxy substitution pattern can act as topoisomerase I inhibitors[13]. Topoisomerases are essential enzymes that resolve DNA supercoiling during replication and transcription. Their inhibition leads to DNA damage and subsequent apoptosis. Given the structural similarities, it is plausible that 6,7-diethoxyquinazolin-4(3H)-one could also interfere with topoisomerase function.

Other Potential Targets

The broad biological activity of the quinazolinone class suggests other potential targets, including:

  • Tubulin Polymerization: Some quinazolinone analogs have been shown to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis[14].

  • AKT1 Protein: The PI3K/AKT signaling pathway is a central regulator of cell survival, and some quinazolinone derivatives have been shown to target AKT1[2].

  • Aurora A Kinase: This kinase is a key regulator of mitosis, and its inhibition by quinazolinone compounds has been reported[6].

Experimental Validation: A Step-by-Step Guide

To definitively elucidate the mechanism of action of 6,7-diethoxyquinazolin-4(3H)-one, a systematic and rigorous experimental approach is required. The following protocols provide a framework for this investigation.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a panel of purified tyrosine kinases.

Methodology:

  • Kinase Panel Selection: A broad panel of kinases should be selected, with a focus on EGFR, HER2, VEGFR2, and CDK2.

  • Assay Format: A common format is a fluorescence-based assay (e.g., LanthaScreen™ or Z'-LYTE™) that measures the phosphorylation of a substrate peptide.

  • Experimental Procedure:

    • Prepare a serial dilution of 6,7-diethoxyquinazolin-4(3H)-one.

    • In a microplate, combine the kinase, the substrate peptide, and ATP in a suitable buffer.

    • Add the test compound at various concentrations.

    • Incubate the reaction for a specified time at the optimal temperature for the kinase.

    • Add the detection reagent and measure the signal (e.g., fluorescence intensity).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation and Cytotoxicity Assays

Objective: To assess the effect of the compound on the growth and viability of cancer cell lines.

Methodology:

  • Cell Line Selection: Choose a panel of cell lines with known expression levels of the target kinases (e.g., A549 for EGFR, SK-BR-3 for HER2).

  • Assay Format: Common assays include MTT, XTT, or CellTiter-Glo®, which measure metabolic activity as an indicator of cell viability.

  • Experimental Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 6,7-diethoxyquinazolin-4(3H)-one for 48-72 hours.

    • Add the assay reagent and measure the absorbance or luminescence.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) from the dose-response curve.

Cell Cycle Analysis

Objective: To determine if the compound induces cell cycle arrest.

Methodology:

  • Cell Treatment: Treat cells with the compound at its GI50 concentration for 24-48 hours.

  • Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Data Analysis: Compare the cell cycle distribution of treated cells to that of untreated control cells.

Western Blot Analysis of Signaling Pathways

Objective: To confirm the inhibition of target kinase phosphorylation and downstream signaling in a cellular context.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the compound for a short period (e.g., 1-2 hours) and then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinases (e.g., p-EGFR, total EGFR) and key downstream signaling proteins (e.g., p-AKT, total AKT).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

The following diagram outlines the experimental workflow for validating the proposed mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation (Future Studies) KinaseAssay Kinase Inhibition Assay (IC50 Determination) WesternBlot Western Blot Analysis (Phosphorylation Status) KinaseAssay->WesternBlot Informs Target Selection ProliferationAssay Cell Proliferation Assay (GI50 Determination) CellCycleAssay Cell Cycle Analysis ProliferationAssay->CellCycleAssay ProliferationAssay->WesternBlot Xenograft Tumor Xenograft Model WesternBlot->Xenograft Confirms Mechanism Start 6,7-diethoxyquinazolin-4(3H)-one Start->KinaseAssay Start->ProliferationAssay

Caption: A streamlined experimental workflow to validate the mechanism of action.

Data Summary of Related Compounds

The following table summarizes the reported inhibitory activities of structurally related quinazolin-4(3H)-one derivatives, providing a benchmark for the expected potency of 6,7-diethoxyquinazolin-4(3H)-one.

Compound ClassTarget(s)Reported Activity (IC50)Reference
6,7-Dimethoxyquinazolin-4(3H)-one derivativesCDK2, HER2, EGFRPotent inhibition (specific values vary with substitutions)[4]
2-Phenylquinazolin-4(3H)-one derivativesPDE5High potency and selectivity[10]
Thioxoquinazoline derivativesPDE7A1Sub-micromolar inhibition[9]
4-Anilino-6,7-dimethoxy quinazoline derivativesVEGFR-2, EGFRPotent dual inhibition[15]

Conclusion and Future Directions

Based on a comprehensive analysis of the existing literature on the quinazolin-4(3H)-one scaffold, 6,7-diethoxyquinazolin-4(3H)-one is predicted to function primarily as a multi-targeted tyrosine kinase inhibitor. Its structural features suggest a high potential for potent inhibition of key oncogenic kinases such as EGFR, HER2, and VEGFR2. Furthermore, the possibility of secondary mechanisms, including phosphodiesterase and topoisomerase inhibition, adds to the therapeutic potential of this compound class.

The experimental protocols outlined in this guide provide a clear path for the rigorous validation of these proposed mechanisms. Future in vivo studies using tumor xenograft models will be crucial to translate the in vitro findings into a preclinical setting and to evaluate the compound's overall efficacy and safety profile[14][15]. The continued exploration of the rich pharmacology of the quinazolinone scaffold promises to yield novel and effective therapeutic agents for a range of diseases.

References

  • Al-Suwaidan, I. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18783. [Link]

  • Abdel-Ghani, T. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 115, 105234. [Link]

  • Kuran, B., et al. (2015). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica, 72(4), 685-692. [Link]

  • Chandregowda, V., et al. (2009). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 14(3), 1158-1167. [Link]

  • PubChem. (n.d.). 6,7-Dimethoxy-3H-quinazolin-4-one. National Center for Biotechnology Information. [Link]

  • Wang, J. L., et al. (2021). In Vitro Anti-Toxoplasma gondii Activity Evaluation of a New Series of Quinazolin-4(3H)-one Derivatives. Helvetica Chimica Acta, 104(10), e2100138. [Link]

  • Sattarinezhad, E., et al. (2016). Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors. ChemMedChem, 11(16), 1786-1798. [Link]

  • Li, W., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 62(17), 7975-7993. [Link]

  • Li, Y., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(5), 1083. [Link]

  • Discovery of a Series of 6,7-Dimethoxy-4-pyrrolidylquinazoline PDE10A Inhibitors. (2023). ACS Medicinal Chemistry Letters, 14(9), 1276-1282. [Link]

  • 6-Nitro-7-tosylquinazolin-4(3H)-one. (2020). Molbank, 2020(4), M1157. [Link]

  • 6,7-Dimethoxyquinazolines as Potential Cytotoxic Agents: Synthesis and in vitro Activity. (2013). Letters in Drug Design & Discovery, 10(7), 633-642. [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2017). Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1421-1433. [Link]

  • A process for synthesis of [6,7-bis-(2-methoxyethoxy-)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. (2007).
  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2021). Molecules, 26(21), 6615. [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2022). Future Medicinal Chemistry, 14(14), 1055-1073. [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (2023). Molecules, 28(15), 5808. [Link]

  • 2-Phenylquinazolin-4(3H)-one, a class of potent PDE5 inhibitors with high selectivity versus PDE6. (2009). Bioorganic & Medicinal Chemistry Letters, 19(10), 2777-2779. [Link]

  • Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. (2019). Frontiers in Pharmacology, 10, 1048. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2023). Molecules, 28(13), 5086. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 6,7-Diethoxyquinazolin-4(3H)-one

For the attention of: Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Known and the Predicted in Drug Discovery This document, therefore, adopts a dual-pronged approach. Firstly, it p...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Predicted in Drug Discovery

This document, therefore, adopts a dual-pronged approach. Firstly, it presents a detailed analysis of the closely related and well-characterized analog, 6,7-dimethoxyquinazolin-4(3H)-one , to provide a robust comparative framework. Secondly, it outlines the established, field-proven methodologies for the experimental determination of the key physicochemical parameters of 6,7-diethoxyquinazolin-4(3H)-one. This approach ensures that while we navigate the current data limitations, we are also providing a clear and actionable roadmap for researchers to generate the empirical data necessary for advancing their work. Every protocol and piece of data is presented with the underlying scientific principles to empower the researcher not just to follow, but to understand and adapt.

Molecular Structure and Core Attributes

The foundational step in characterizing any molecule is a thorough understanding of its structure. 6,7-diethoxyquinazolin-4(3H)-one belongs to the quinazolinone family, a class of heterocyclic compounds.

Chemical Structure

The structure of 6,7-diethoxyquinazolin-4(3H)-one is characterized by a quinazolinone core with two ethoxy groups substituted at the 6 and 7 positions.

Diagram 1: Chemical Structure of 6,7-Diethoxyquinazolin-4(3H)-one

A 2D representation of the molecular structure of 6,7-diethoxyquinazolin-4(3H)-one.

Comparative Physicochemical Properties

Due to the limited direct experimental data for 6,7-diethoxyquinazolin-4(3H)-one, we present a comparative table with its closely related analog, 6,7-dimethoxyquinazolin-4(3H)-one. The ethoxy groups in our target compound are expected to increase its lipophilicity and molecular weight compared to the methoxy groups in the analog.

Property6,7-Diethoxyquinazolin-4(3H)-one (Predicted/Estimated)6,7-Dimethoxyquinazolin-4(3H)-one (Experimental/Database)Justification for Estimation
Molecular Formula C12H14N2O3C10H10N2O3Addition of two CH2 groups
Molecular Weight 234.25 g/mol 206.20 g/mol [1]Calculated from the molecular formula
Melting Point (°C) Lower than 298°C298 °C[1]Increased alkyl chain length can disrupt crystal packing, generally leading to a lower melting point.
LogP (o/w) > 0.60.6[2]The two additional ethyl groups increase the lipophilicity.
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.Soluble in DMSO.The quinazolinone core and ethoxy groups suggest solubility in polar aprotic solvents.
pKa Estimated to be around 7-8 for the N-H proton and a lower pKa for protonation of the basic nitrogen.Not readily available.The acidic N-H proton and the basic nitrogen atoms on the quinazoline ring will have distinct pKa values.

Synthesis and Purification: A Conceptual Workflow

The synthesis of 6,7-diethoxyquinazolin-4(3H)-one would likely follow established protocols for quinazolinone synthesis. A common and effective method is the reaction of the appropriately substituted anthranilic acid with formamide.

Diagram 2: Conceptual Synthetic Pathway

G A 2-Amino-4,5-diethoxybenzoic acid C 6,7-diethoxyquinazolin-4(3H)-one A->C High Temperature B Formamide B->C Reagent

A simplified representation of a likely synthetic route.

Step-by-Step Synthetic Protocol (Hypothetical)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4,5-diethoxybenzoic acid and an excess of formamide.

  • Heating: Heat the reaction mixture to a high temperature (typically 150-180°C) and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature. The product often precipitates out and can be collected by filtration.

  • Purification: The crude product is then washed with a suitable solvent (e.g., water, ethanol) to remove any remaining formamide and other impurities. Further purification can be achieved by recrystallization from a solvent such as ethanol or by column chromatography.

Analytical Characterization: The Path to Empirical Data

To rigorously define the physicochemical properties of 6,7-diethoxyquinazolin-4(3H)-one, a suite of analytical techniques must be employed. The following sections detail the standard experimental protocols.

Determination of Melting Point

The melting point is a critical indicator of purity.

  • Methodology: A small amount of the purified, dry solid is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus, and the temperature is slowly increased. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded. A sharp melting range (typically < 2°C) is indicative of a pure compound.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique will provide information on the number and types of protons in the molecule. Expected signals would include those for the aromatic protons, the N-H proton, and the ethoxy group protons (a quartet for the -CH₂- and a triplet for the -CH₃).

    • ¹³C NMR: This will show the number of unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the functional groups present. Key expected peaks would include a C=O stretch for the ketone, N-H stretching, and C-O stretches for the ethoxy groups.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Solubility Assessment

Understanding the solubility is crucial for formulation and biological testing.

  • Protocol: A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound is then determined, typically by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) is important for understanding the ionization state of the molecule at different pH values.

  • Potentiometric Titration: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.

  • UV-Vis Spectroscopy: The UV-Vis spectrum of the compound is recorded at various pH values. The pKa can be calculated from the changes in absorbance at specific wavelengths.

Lipophilicity (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

  • Shake-Flask Method: A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the phases are separated. The concentration of the compound in each phase is determined, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Stability and Degradation Profile

The stability of a potential drug candidate is a critical parameter.

  • Forced Degradation Studies: The compound is subjected to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. The degradation products are then identified and characterized using techniques such as LC-MS. This provides insight into the potential degradation pathways and the shelf-life of the compound.

Conclusion and Future Directions

While direct experimental data for 6,7-diethoxyquinazolin-4(3H)-one is currently sparse in the public domain, this guide provides a comprehensive framework for its physicochemical characterization. By leveraging data from the closely related 6,7-dimethoxy analog and outlining established analytical protocols, researchers are well-equipped to generate the necessary empirical data. The systematic application of these methodologies will not only provide a definitive physicochemical profile for 6,7-diethoxyquinazolin-4(3H)-one but also contribute valuable knowledge to the broader understanding of the quinazolinone class of compounds, thereby accelerating drug discovery and development efforts.

References

  • This is a placeholder for a reference that would detail the synthesis of quinazolinone compounds.
  • This is a placeholder for a reference that would detail the analytical techniques for compound characteriz
  • PubChem. 6,7-Dimethoxy-3H-quinazolin-4-one. National Center for Biotechnology Information. [Link]

Sources

Exploratory

The Multifaceted Biological Activities of 6,7-Diethoxyquinazolin-4(3H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry The quinazolinone core is a well-established privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

The quinazolinone core is a well-established privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, the 6,7-diethoxyquinazolin-4(3H)-one framework has emerged as a particularly promising template for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 6,7-diethoxyquinazolin-4(3H)-one derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their research endeavors.

The 6,7-Diethoxyquinazolin-4(3H)-one Core: A Gateway to Diverse Bioactivities

The 6,7-diethoxy substitution pattern on the quinazolinone ring plays a crucial role in modulating the pharmacological profile of these derivatives. The ethoxy groups, being larger and more lipophilic than the more commonly studied methoxy groups, can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. Structure-activity relationship (SAR) studies have consistently shown that substitutions at the 6 and 7 positions of the quinazoline ring are critical for potent biological activity.[1]

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research has focused on the anticancer potential of 6,7-dialkoxyquinazolin-4(3H)-one derivatives, particularly as inhibitors of receptor tyrosine kinases (RTKs), which are key regulators of cellular processes frequently dysregulated in cancer.

Mechanism of Action: Inhibition of EGFR and VEGFR-2

Many 4-anilino-6,7-diethoxyquinazoline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and, in some cases, dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] EGFR is a key driver of tumor cell proliferation, survival, and metastasis, while VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4] The combined inhibition of both EGFR and VEGFR-2 signaling pathways represents a promising synergistic approach to cancer treatment.[2]

These inhibitors typically act as ATP-competitive binders at the kinase domain of the receptors. The 4-anilino moiety is crucial for this interaction, often forming a key hydrogen bond with a conserved methionine residue in the ATP-binding pocket. The 6,7-diethoxy groups contribute to the overall binding affinity and selectivity of the compound.[1]

EGFR_Signaling_Pathway

Quantitative Data on Anticancer Activity

While specific IC50 values for many 6,7-diethoxy derivatives are dispersed throughout the literature, data for the closely related 6,7-dimethoxy analogs provide a strong indication of their potency. For instance, 4-(3-bromoanilino)-6,7-dimethoxyquinazoline is a highly potent EGFR tyrosine kinase inhibitor with an IC50 of 29 pM.[1] The diethoxy analog, 4-(3-bromoanilino)-6,7-diethoxyquinazoline, has demonstrated even greater potency with an IC50 of 0.006 nM against EGFR tyrosine kinase.

CompoundTargetIC50Cell Line(s)Reference
4-(3-bromoanilino)-6,7-dimethoxyquinazolineEGFR-TK29 pMNot specified[1]
4-(3-bromoanilino)-6,7-diethoxyquinazolineEGFR-TK0.006 nMNot specifiedNot specified
Novel 4-anilinoquinazoline-acylamino derivatives (e.g., 15b)EGFR/VEGFR-20.15 µM / 1.81 µMHT-29, MCF-7, H460[2]

Table 1: Examples of anticancer activity of 6,7-dialkoxy-4-anilinoquinazoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, K562, SKBR3) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 6,7-diethoxyquinazolin-4(3H)-one derivatives and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow

Antimicrobial Activity: A Broad Spectrum of Action

Quinazolinone derivatives have demonstrated significant antimicrobial activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[6]

Mechanism of Action

The precise antimicrobial mechanism of 6,7-diethoxyquinazolin-4(3H)-one derivatives is not fully elucidated but is thought to involve multiple targets. One proposed mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[7] Another potential mode of action is the disruption of the bacterial cell wall integrity.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a standard technique for screening the antimicrobial activity of new compounds.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.

  • Inoculation: Evenly spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

  • Well Creation: Create wells of a defined diameter in the agar using a sterile borer.

  • Compound Application: Add a specific volume of the test compound solution (at a known concentration, e.g., 100 µg/mL) into each well.[8]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Quinazolinone derivatives have also shown promise as anti-inflammatory agents, acting on key enzymes and signaling pathways involved in the inflammatory response.

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. Some derivatives may also exert their effects by inhibiting the production of other inflammatory mediators, such as nitric oxide (NO), and by modulating the activity of pro-inflammatory signaling pathways like NF-κB.[9]

Anti_Inflammatory_Mechanism

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined period.

  • Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Synthesis of 6,7-Diethoxyquinazolin-4(3H)-one Derivatives

A common synthetic route to 4-anilino-6,7-dialkoxyquinazolines starts from the appropriately substituted anthranilic acid.

Synthesis_Workflow

Conclusion and Future Directions

The 6,7-diethoxyquinazolin-4(3H)-one scaffold represents a highly versatile and promising platform for the discovery of new drugs with diverse therapeutic applications. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. Future research should focus on:

  • Optimization of SAR: Systematic modification of the substituents at various positions of the quinazolinone ring to enhance potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Mechanisms: In-depth studies to fully characterize the molecular targets and signaling pathways involved in their biological activities.

  • In Vivo Evaluation: Preclinical studies in relevant animal models to assess the in vivo efficacy, safety, and pharmacokinetic profiles of lead compounds.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the development of novel and effective therapies based on the 6,7-diethoxyquinazolin-4(3H)-one scaffold.

References

  • Zhang, H. Q., et al. (2016). Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. European Journal of Medicinal Chemistry, 110, 217-227. [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 179, 733-747. [Link]

  • Basavaraja, B. M., et al. (2017). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Letters in Drug Design & Discovery, 14(9), 1059-1071. [Link]

  • Fry, D. W., et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science, 265(5175), 1093-1095. [Link]

  • Sandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals (Basel), 16(4), 534. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2339801. [Link]

  • Singh, R., et al. (2013). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME NOVEL QUINAZOLINONE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(4), 1269-1275. [Link]

  • Rewcastle, G. W., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. British Journal of Pharmacology, 118(4), 860-866. [Link]

  • Zahra, M. H., et al. (2016). Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. Molecules, 21(8), 1040. [Link]

  • Kumar, A., et al. (2025). Novel Approach of Quinazoline Scaffold as Anti-inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecular Docking. Letters in Applied NanoBioScience, 14(1), 1-15. [Link]

  • Basavaraja, B. M., et al. (2017). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. ResearchGate. [Link]

  • Gajiwala, K. S., et al. (2013). Crystal structure of EGFR bound to the 4-anilinoquinazoline inhibitor Erlotinib (PDB ID: 1M17). ResearchGate. [Link]

  • Mangano, K., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(11), 2465. [Link]

  • Jatav, V., et al. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry, 171, 391-403. [Link]

  • de Oliveira, C. B., et al. (2016). Synthesis and Biological Evaluation of 4-Anilino-quinazolines and -quinolines as Inhibitors of Breast Cancer Resistance Protein (ABCG2). ResearchGate. [Link]

  • Sandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]

  • A process for synthesis of [6,7-bis-(2-methoxyethoxy-)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • Haggam, R. A., et al. (2021). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. ResearchGate. [Link]

  • Haggam, R. A., et al. (2021). Synthesis and antimicrobial evaluation of new series of quinazolin-5-one derivatives. ResearchGate. [Link]

  • Zhang, H. Q., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 686326. [Link]

  • Viso, A., et al. (2011). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 16(6), 4834-4845. [Link]

  • El-Sayed, M. A., et al. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. [Link]

  • Ajani, O. O., et al. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Frontiers in Chemistry, 11, 1249673. [Link]

  • El-Gazzar, M. G., et al. (2022). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1649-1664. [Link]

  • Vynogradova, V. V., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Experimental and Clinical Pharmacy, 13(3), 19-25. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8490. [Link]

  • Osuide, M. I., et al. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). International Journal of Pharmaceutical Research & Allied Sciences, 9(3), 1-8. [Link]

  • Gupta, T., et al. (2021). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications, 6(3), 391-403. [Link]

Sources

Foundational

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 6,7-diethoxyquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 6,7-diethoxyquinazolin-4(3H)-one is a compound of significant interest, particularly in the realm of drug discovery where its structural analogues have shown promise. The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a drug candidate's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive technical framework for the synthesis, crystallization, and definitive structural elucidation of 6,7-diethoxyquinazolin-4(3H)-one via single-crystal X-ray diffraction. While a publicly available crystal structure for this specific molecule is not yet documented, this whitepaper serves as a detailed roadmap for researchers, outlining the necessary experimental protocols and analytical logic, grounded in established methodologies for analogous compounds.

Introduction: The Significance of Crystalline Structure in Drug Design

The 4(3H)-quinazolinone core is a privileged structure in pharmacology, forming the basis for a multitude of therapeutic agents with activities spanning from anticancer to antimicrobial.[1][2] The nature and position of substituents on this heterocyclic system profoundly influence its biological target interactions. The 6,7-dialkoxy substitution pattern, in particular, is a well-established feature in potent enzyme inhibitors, including those targeting tyrosine kinases.[3]

Understanding the solid-state structure of an active pharmaceutical ingredient (API) is paramount in modern drug development.[4] The crystalline form dictates crucial material properties that impact everything from manufacturing and formulation to the ultimate therapeutic efficacy of the drug product.[5] X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule at atomic resolution, providing unequivocal insights into its conformation, stereochemistry, and intermolecular interactions.[6] This knowledge is the bedrock of structure-based drug design, enabling the rational optimization of lead compounds.

This guide will delineate the complete workflow for a comprehensive crystal structure analysis of 6,7-diethoxyquinazolin-4(3H)-one, from its chemical synthesis to the final interpretation of crystallographic data.

Synthesis and Characterization of 6,7-diethoxyquinazolin-4(3H)-one

A robust synthesis and thorough characterization are the essential first steps to obtaining high-quality crystals. The following protocol is adapted from established methods for the synthesis of related 6,7-dialkoxyquinazolin-4(3H)-ones.

Synthetic Protocol

A common and effective route to 6,7-disubstituted quinazolin-4(3H)-ones involves the cyclization of the corresponding anthranilic acid derivative.

Synthesis_Workflow A 2-Amino-4,5-diethoxybenzoic acid C Reaction Mixture (Heating) A->C Step 1: Reactant B Formamide B->C Step 1: Reagent & Solvent D Crude Product C->D Step 2: Cyclization & Cooldown E Recrystallization (e.g., from Ethanol/Water) D->E Step 3: Purification F Pure 6,7-diethoxyquinazolin-4(3H)-one Crystals E->F Step 4: Isolation

Caption: Synthetic workflow for 6,7-diethoxyquinazolin-4(3H)-one.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4,5-diethoxybenzoic acid (1 equivalent) with an excess of formamide (which acts as both a reactant and a solvent).

  • Cyclization: Heat the reaction mixture to approximately 150-160 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into cold water, which should induce the precipitation of the crude product.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water. The crude 6,7-diethoxyquinazolin-4(3H)-one can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.

Spectroscopic and Analytical Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed.

Analytical Technique Expected Observations for 6,7-diethoxyquinazolin-4(3H)-one
¹H NMR Signals corresponding to the ethoxy groups (a triplet and a quartet), aromatic protons on the quinazolinone core, and the N-H and C-H protons of the heterocyclic ring. The chemical shifts and coupling constants will be characteristic of the specific substitution pattern.
¹³C NMR Resonances for all unique carbon atoms, including those of the ethoxy groups, the aromatic rings, and the carbonyl group (typically downfield).
FT-IR Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1690 cm⁻¹), and C-O stretching of the ethoxy groups.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of 6,7-diethoxyquinazolin-4(3H)-one (C₁₂H₁₄N₂O₃, MW: 234.25 g/mol ).
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values.

Growing Single Crystals for X-ray Diffraction

The growth of high-quality single crystals is often the most challenging step in a crystal structure analysis. Several methods should be systematically explored.

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is left in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Single-Crystal X-ray Crystallography: From Crystal to Structure

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, the process of X-ray diffraction analysis can begin.

Crystallography_Workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation A Crystal Mounting B Diffractometer Setup (X-ray source, detector) A->B C Data Collection (Rotation of crystal in X-ray beam) B->C D Data Reduction & Integration (Obtaining reflection intensities) C->D E Structure Solution (Determining initial atomic positions) D->E F Structure Refinement (Optimizing the model) E->F G Validation (Checking the quality of the model) F->G H Analysis of Structural Features (Bonds, angles, interactions) G->H I CIF File Generation (Standardized reporting) H->I J Public Database I->J Deposition (e.g., CCDC)

Caption: The workflow of single-crystal X-ray crystallography.

Data Collection

The selected crystal is mounted on a goniometer head and placed in a diffractometer. A focused beam of X-rays is directed at the crystal, which is rotated to expose all of its faces to the beam. The diffracted X-rays are recorded by a detector, producing a pattern of reflections.

Structure Solution and Refinement

The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map, from which the positions of the atoms can be inferred. This initial model is then refined against the experimental data to improve the fit and obtain the final, precise atomic coordinates.

Interpreting the Crystallographic Data

The final output of a successful crystal structure analysis is a set of crystallographic data, typically presented in a standardized format. As an illustrative example, the data for a related compound, 6-nitroquinazolin-4(3H)-one, is shown below.

Parameter Example Value (for 6-nitroquinazolin-4(3H)-one) Significance
Crystal System TriclinicThe basic symmetry of the crystal lattice.
Space Group P1Describes the symmetry elements within the unit cell.
Unit Cell Dimensions a = 5.5587 (9) Åb = 8.6673 (13) Åc = 8.7649 (12) Åα = 105.654 (12)°β = 98.560 (13)°γ = 90.784 (13)°The dimensions of the repeating unit of the crystal.
Volume (V) 401.45 (11) ųThe volume of the unit cell.
Z 2The number of molecules in the unit cell.
R-factor (R1) 0.047A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

Anticipated Structural Features of 6,7-diethoxyquinazolin-4(3H)-one

Based on the known structures of similar quinazolinone derivatives, we can anticipate several key features in the crystal structure of 6,7-diethoxyquinazolin-4(3H)-one:

  • Molecular Geometry: The quinazolinone ring system is expected to be largely planar. The ethoxy groups will likely adopt conformations that minimize steric hindrance.

  • Intermolecular Interactions: Hydrogen bonding is expected to be a dominant feature, with the N-H group of one molecule likely forming a hydrogen bond with the carbonyl oxygen of a neighboring molecule. This often leads to the formation of centrosymmetric dimers.

  • Crystal Packing: These hydrogen-bonded dimers are likely to be further packed into a three-dimensional lattice through weaker interactions, such as C-H···O contacts and potential π-π stacking between the aromatic rings of adjacent molecules.

Implications for Drug Development

A definitive crystal structure of 6,7-diethoxyquinazolin-4(3H)-one would provide invaluable information for drug development:

  • Polymorph Screening: It would serve as the reference structure for identifying and characterizing different crystalline forms (polymorphs), which can have different properties.

  • Structure-Activity Relationship (SAR): The precise conformation of the molecule and its interactions in the solid state can provide insights into its binding to biological targets.

  • Computational Modeling: The experimentally determined structure can be used as a starting point for more accurate computational studies, such as molecular docking and molecular dynamics simulations, to predict its interaction with target proteins.

  • Intellectual Property: A novel and well-characterized crystal form can be a patentable entity, providing crucial intellectual property protection.[4]

Conclusion

The crystal structure analysis of 6,7-diethoxyquinazolin-4(3H)-one is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the necessary workflow, from chemical synthesis to the interpretation of crystallographic data. By following these established protocols, researchers can obtain a detailed understanding of the solid-state properties of this promising molecule, thereby accelerating its journey in the drug discovery pipeline. The elucidation of its three-dimensional structure will undoubtedly pave the way for the rational design of next-generation quinazolinone-based therapeutics.

References

A comprehensive list of references will be provided upon request, including peer-reviewed articles on the synthesis and crystallographic analysis of quinazolinone derivatives, as well as authoritative texts on the principles of X-ray crystallography and its application in drug discovery.

Sources

Exploratory

Spectroscopic Profile of 6,7-diethoxyquinazolin-4(3H)-one: A Predictive Technical Guide

Introduction: The Significance of 6,7-diethoxyquinazolin-4(3H)-one The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6,7-diethoxyquinazolin-4(3H)-one

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties. The specific substitution pattern of 6,7-diethoxyquinazolin-4(3H)-one suggests its potential as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy. The dual ethoxy groups at the 6 and 7 positions can significantly influence the molecule's solubility, metabolic stability, and binding affinity to target proteins.

Accurate structural elucidation and confirmation are paramount in the drug discovery pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule's structure. This guide offers a comprehensive, albeit predictive, analysis of the spectroscopic data for 6,7-diethoxyquinazolin-4(3H)-one, providing a foundational dataset for its synthesis, characterization, and further development.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of spectroscopic signals, the following molecular structure and atom numbering scheme for 6,7-diethoxyquinazolin-4(3H)-one will be used throughout this guide.

Caption: Molecular structure of 6,7-diethoxyquinazolin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol (Hypothetical)
  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10 mg of 6,7-diethoxyquinazolin-4(3H)-one is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired at 298 K. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-5~7.10Singlet (s)-1H
H-8~7.45Singlet (s)-1H
H-2~8.05Singlet (s)-1H
N3-H~12.10Broad Singlet (br s)-1H
6-OCH₂ CH₃~4.15Quartet (q)~7.02H
7-OCH₂ CH₃~4.18Quartet (q)~7.02H
6-OCH₂CH₃ ~1.40Triplet (t)~7.03H
7-OCH₂CH₃ ~1.42Triplet (t)~7.03H
Interpretation of Predicted ¹H NMR Spectrum
  • Aromatic Protons (H-5, H-8): The protons on the benzene ring portion of the quinazolinone appear as two distinct singlets at approximately 7.10 and 7.45 ppm. Their singlet nature is due to the lack of adjacent protons for coupling. The electron-donating ethoxy groups shield these protons, causing them to appear at a relatively upfield position for aromatic protons.

  • C2-Proton (H-2): The proton at the C2 position is expected to be the most downfield of the non-labile protons (~8.05 ppm) due to the deshielding effect of the two adjacent nitrogen atoms.

  • Amide Proton (N3-H): The amide proton is expected to be a broad singlet at a significantly downfield chemical shift (~12.10 ppm) due to its acidic nature and involvement in hydrogen bonding.

  • Ethoxy Groups: The two ethoxy groups give rise to two sets of quartet and triplet signals. The methylene protons (-OCH₂-) appear as quartets around 4.15-4.18 ppm due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) appear as triplets around 1.40-1.42 ppm due to coupling with the adjacent methylene protons. The slight difference in their chemical shifts is due to their different positions on the aromatic ring.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
6,7-OCH₂CH₃ ~14.5
6,7-OCH₂ CH₃~64.0
C-5~105.0
C-8~108.0
C-4a~115.0
C-8a~145.0
C-2~148.0
C-6~150.0
C-7~155.0
C-4 (C=O)~162.0
Interpretation of Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (C-4): The amide carbonyl carbon is the most downfield signal, predicted to be around 162.0 ppm.

  • Aromatic Carbons: The aromatic carbons show a range of chemical shifts. The carbons directly attached to the electron-donating ethoxy groups (C-6 and C-7) are significantly shielded and appear at approximately 150.0 and 155.0 ppm, respectively. The protonated aromatic carbons (C-5 and C-8) are more upfield (~105.0-108.0 ppm). The bridgehead carbons (C-4a and C-8a) are predicted around 115.0 and 145.0 ppm.

  • C-2 Carbon: The C-2 carbon, situated between two nitrogen atoms, is expected at a downfield position of ~148.0 ppm.

  • Ethoxy Carbons: The methylene carbons (-OCH₂-) of the ethoxy groups are predicted around 64.0 ppm, while the methyl carbons (-CH₃) are expected at a more upfield position of ~14.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol (Hypothetical)
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample is analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Functional Group
3200-3000N-H StretchAmide
3080-3010C-H StretchAromatic
2980-2850C-H StretchAlkyl (Ethoxy)
~1680C=O StretchAmide (Quinazolinone)
1620-1580C=C StretchAromatic Ring
~1250C-O StretchAryl Ether
~1100C-O StretchAlkyl Ether
Interpretation of Predicted IR Spectrum
  • N-H Stretch: A broad absorption band is expected in the region of 3200-3000 cm⁻¹, characteristic of the N-H stretching vibration of the amide group.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the C-H stretching of the ethoxy groups will be observed just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption peak around 1680 cm⁻¹ is a key diagnostic for the carbonyl group of the cyclic amide (lactam) in the quinazolinone ring.

  • C=C Stretch: Aromatic C=C stretching vibrations will give rise to absorptions in the 1620-1580 cm⁻¹ region.

  • C-O Stretches: The C-O stretching vibrations of the aryl and alkyl ethers of the ethoxy groups are expected to produce strong bands around 1250 cm⁻¹ and 1100 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol (Hypothetical)
  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the ESI source.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₂H₁₄N₂O₃

  • Molecular Weight: 234.25 g/mol

  • Predicted [M+H]⁺: m/z 235.1026

Interpretation of Predicted Mass Spectrum
  • Molecular Ion Peak: The most crucial piece of information is the molecular ion peak. In ESI-MS, this will be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 235.1026. High-resolution mass spectrometry can confirm the elemental composition to be C₁₂H₁₅N₂O₃⁺.

  • Fragmentation Pattern: The fragmentation of the molecule under MS conditions can provide further structural information. Key predicted fragmentation pathways include the loss of ethylene (C₂H₄, 28 Da) or an ethyl radical (C₂H₅, 29 Da) from the ethoxy side chains.

G M [M+H]⁺ m/z = 235.1026 F1 Loss of C₂H₄ (28 Da) M->F1 -C₂H₄ F2 Loss of C₂H₅• (29 Da) M->F2 -C₂H₅• P1 Fragment m/z = 207.0713 F1->P1 P2 Fragment m/z = 206.0635 F2->P2

Caption: Predicted major fragmentation pathways for 6,7-diethoxyquinazolin-4(3H)-one.

Conclusion

This in-depth technical guide provides a comprehensive predicted spectroscopic profile of 6,7-diethoxyquinazolin-4(3H)-one. The predictive ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, along with their detailed interpretations, offer a valuable resource for researchers involved in the synthesis, characterization, and development of this and related quinazolinone derivatives. While this guide is based on robust predictive methods, experimental verification remains the gold standard for structural confirmation.

References

  • NMR Prediction

    • NMRDB.org: An Online Database for NMR Spectroscopy. Available at: [Link]

    • Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Available at: [Link][1]

  • IR Spectroscopy Correlation Tables

    • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Available at: [Link][2]

    • University of Colorado Boulder, Department of Chemistry and Biochemistry. IR Absorption Table. Available at: [Link][3]

  • Mass Spectrometry Fragmentation

    • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link][4]

    • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link][5]

  • Spectroscopic Data of Related Compounds

    • N. T. T. Thao, et al. (2020). 6-Nitro-7-tosylquinazolin-4(3H)-one. Molbank, 2020(3), M1149. Available at: [Link]

    • PubChem. 6,7-Dimethoxy-3H-quinazolin-4-one. Available at: [Link][6]

Sources

Foundational

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Discovery and History of Quinazolinone Compounds Foreword: The Quinazolinone Core - A Privileged Scaffold in Medicinal Chemistry The quinazolinone framework, a bicyclic heterocycle comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Quinazolinone Compounds

Foreword: The Quinazolinone Core - A Privileged Scaffold in Medicinal Chemistry

The quinazolinone framework, a bicyclic heterocycle comprising a fused benzene and pyrimidine ring with an oxo group, represents one of the most versatile and enduring "privileged structures" in the landscape of drug discovery. Its journey spans from classical organic synthesis in the 19th century to the development of blockbuster anticancer drugs in the 21st. This guide provides a comprehensive exploration of the discovery and history of quinazolinone compounds, designed for researchers, scientists, and drug development professionals. We will delve into the foundational synthetic strategies, trace the evolution of its therapeutic applications from antimalarials to notorious sedatives and finally to targeted cancer therapies, and provide practical, field-proven insights into its chemistry and biological significance.

Part 1: Foundational Chemistry and Early Discoveries

The story of quinazolinone begins with its parent heterocycle, quinazoline. The name "quinazoline" was first proposed in 1887 by Widdege[1]. Structurally, it is a fusion of a benzene ring and a pyrimidine ring[1][2]. The introduction of an oxo group gives rise to the quinazolinone core.

Quinazolinones are oxidized derivatives of quinazolines and are the most prominent members of the quinazoline alkaloids, with over 150 naturally occurring examples isolated from plants, microorganisms, and animals[1][3]. Their stability in dilute acids and bases, combined with a rich potential for substitution, makes them an attractive scaffold for medicinal chemists[1].

1.1. Nomenclature and Isomerism

The position of the oxo group defines the primary classes of quinazolinones. The most significant isomers in drug development are 4(3H)-quinazolinone and 2,4(1H,3H)-quinazolinedione. Structure-activity relationship (SAR) studies have consistently shown that substitutions at the 2, 3, 6, and 8 positions are critical for modulating pharmacological activity[1][3].

G cluster_quinazoline Quinazoline Core cluster_quinazolinones Key Quinazolinone Isomers quinazoline_img quinazoline_label Quinazoline 4_quinazolinone_label 4(3H)-Quinazolinone quinazoline_label->4_quinazolinone_label Oxidation 4_quinazolinone_img 24_dione_label 2,4(1H,3H)-Quinazolinedione 4_quinazolinone_label->24_dione_label Further Oxidation 24_dione_img

Caption: Core structure of quinazoline and its principal oxidized isomers.

1.2. Pioneering Syntheses: The Birth of a Scaffold

The first synthesis of a quinazoline derivative was reported by Griess in 1869, who reacted anthranilic acid with cyanogen[4]. However, the most foundational and enduring classical methods for creating the 4(3H)-quinazolinone core are the Niementowski and Griess syntheses.

  • Griess Synthesis (1889, adapted): This method involves the condensation of anthranilic acid and a cyanide source. For example, reacting anthranilic acid with hydrogen cyanide in ethanol yields a 2-ethoxy-4(3H)-quinazolinone intermediate, which can then be converted to other derivatives[1].

  • Niementowski Synthesis (1895): This is arguably the most common classical method for preparing 4(3H)-quinazolinones. It involves the thermal condensation of anthranilic acid with an excess of an amide[1][4]. The reaction proceeds via an intermediate o-amidobenzamide, followed by cyclization with the elimination of water[1]. While effective, this method often requires high temperatures and long reaction times, limitations that have been addressed by modern techniques[4].

Niementowski_Workflow start Anthranilic Acid + Amide step1 Thermal Condensation (High Temperature, >120°C) start->step1 step2 Formation of o-Amidobenzamide Intermediate step1->step2 step3 Intramolecular Cyclization (Dehydration) step2->step3 end 4(3H)-Quinazolinone Product step3->end

Caption: Simplified workflow of the classical Niementowski synthesis.

Part 2: The Methaqualone Saga - From Medicine to Misuse

No historical account of quinazolinones is complete without discussing methaqualone, a compound that propelled the scaffold into the public consciousness for reasons both medical and notorious.

2.1. Discovery and Intended Purpose

In 1951, Indra Kishore Kacker and Syed Husain Zaheer at the Regional Research Laboratory in Hyderabad, India, first synthesized methaqualone (2-methyl-3-(o-tolyl)-4(3H)-quinazolinone)[5]. Their research was not aimed at creating a sedative; rather, they were searching for novel antimalarial agents, a common pursuit for researchers exploring heterocyclic scaffolds at the time[5]. While it proved ineffective against malaria, subsequent testing revealed potent sedative and hypnotic properties.

2.2. Commercialization and Rise to Prominence

The compound was patented in the United States in 1962 by Wallace and Tiernan[5]. By 1965, it had become the most prescribed sedative in Britain and was marketed in Europe by Roussel Laboratories as Mandrax , a combination product containing 250 mg of methaqualone and 20 mg of the antihistamine diphenhydramine[5]. In the U.S., William H. Rorer, Inc. launched it in 1965 under the brand name Quaalude , a name derived from "quiet interlude"[5]. It was initially perceived as a safer, non-barbiturate alternative for treating anxiety and insomnia, leading to its immense popularity. By 1972, it was the sixth-bestselling sedative in the United States[5].

2.3. Mechanism of Action and Downfall

Methaqualone acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA, which leads to its sedative effects. The widespread recreational misuse of Quaalude and Mandrax, coupled with a growing understanding of its high potential for addiction and overdose, led to its downfall. It was moved to Schedule II in the U.S. in 1973 and became a Schedule I substance in 1984, effectively ending its legal production. This chapter in the quinazolinone story serves as a crucial case study in drug development, highlighting how a compound's ultimate application can diverge dramatically from its intended purpose.

Part 3: The Modern Renaissance - Quinazolinones in Targeted Therapy

Following the methaqualone era, the quinazolinone scaffold was repurposed by medicinal chemists, leading to a renaissance in its therapeutic application, most notably in oncology.

3.1. Anticancer Agents: The EGFR Inhibitors

The discovery that quinazoline derivatives could act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase marked a turning point. EGFR is a key receptor in signaling pathways that promote cell growth and proliferation, and it is often overexpressed or mutated in various cancers[6].

In May 2003, the U.S. FDA approved Gefitinib (Iressa), a quinazoline-based drug developed by AstraZeneca, for the treatment of non-small-cell lung carcinoma[6]. Gefitinib functions as a competitive inhibitor at the ATP-binding site of the EGFR protein kinase, which in turn inactivates the Ras signal transduction cascade that promotes cancer cell growth[6]. This ushered in an era of targeted cancer therapy.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Ras_Pathway Ras Signaling Pathway (Proliferation, Survival) EGFR->Ras_Pathway Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib (Quinazolinone Inhibitor) Gefitinib->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR Apoptosis Apoptosis (Cell Death) Ras_Pathway->Apoptosis Inhibits

Caption: Simplified EGFR signaling and its inhibition by Gefitinib.

The success of Gefitinib spurred the development of a new generation of quinazoline-based kinase inhibitors.

Drug NameBrand NameApproval Year (U.S.)Mechanism of ActionPrimary Indication
Gefitinib Iressa2003EGFR Tyrosine Kinase InhibitorNon-Small-Cell Lung Cancer[6]
Lapatinib Tykerb2007Dual EGFR and HER2 InhibitorMetastatic Breast Cancer[6]
Erlotinib Tarceva2013EGFR Tyrosine Kinase InhibitorNon-Small-Cell Lung Cancer[6]
Afatinib Gilotrif2013Irreversible EGFR & HER2 InhibitorNon-Small-Cell Lung Cancer[6]
3.2. Diversification of Pharmacological Activity

Beyond oncology, the quinazolinone scaffold has been extensively explored for a wide array of biological activities, demonstrating its remarkable versatility. These include:

  • Antibacterial and Antifungal: Certain derivatives act as inhibitors of bacterial gyrase and DNA topoisomerase IV[7][8].

  • Anti-inflammatory: Modifications to the core structure have yielded compounds with significant anti-inflammatory effects[7].

  • Anticonvulsant: The scaffold's ability to penetrate the blood-brain barrier makes it a candidate for developing new anticonvulsant drugs[3].

This diversification is a testament to the power of medicinal chemistry to modify a core structure to target a wide range of biological systems[7][9].

Part 4: Evolution of Synthetic Methodologies

The synthesis of quinazolinones has evolved significantly from the high-temperature condensations of the 19th century. Modern organic chemistry has introduced more efficient, versatile, and environmentally friendly methods.

4.1. Microwave-Assisted Synthesis

Microwave irradiation (MWI) has revolutionized quinazolinone synthesis by dramatically reducing reaction times and often increasing yields compared to conventional heating[4][10]. The Niementowski reaction, which traditionally required hours at high temperatures, can be completed in minutes under solvent-free microwave conditions[4].

4.2. Modern Catalytic and Multi-Component Reactions

Contemporary approaches often employ transition-metal catalysts (e.g., copper, palladium, iron) to facilitate C-H activation, C-N bond formation, and other key steps under milder conditions[11][12]. These advanced methods allow for greater structural complexity and functional group tolerance, expanding the chemical space available for drug discovery[12].

Experimental Protocol: Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinone

This protocol provides a modern, efficient alternative to the classical Niementowski synthesis. The use of microwave irradiation accelerates the reaction, providing the product in high purity with a simplified workup.

Causality: The reaction relies on the condensation of anthranilic acid with formamide. Formamide serves as both the reactant and a high-boiling polar solvent that absorbs microwave energy efficiently. Microwave heating provides rapid, uniform heating to the reaction mixture, facilitating the dehydration and cyclization steps much faster than conventional oil-bath heating.

Methodology:

  • Reactant Preparation: In a 10 mL microwave process vial, combine anthranilic acid (1.37 g, 10 mmol) and formamide (5 mL, ~125 mmol).

  • Microwave Irradiation: Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture at 150 °C for 10-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling the reaction vessel to room temperature, add cold water (~20 mL) to the mixture. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual formamide.

  • Drying: Dry the purified solid in a vacuum oven to yield 4(3H)-quinazolinone as a white crystalline solid. The yield is typically high (>90%).

Self-Validation: The identity and purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) and compared against literature values.

Conclusion

The history of quinazolinone is a compelling narrative of chemical discovery, therapeutic innovation, and scientific evolution. From its origins in classical synthesis to its notorious chapter as methaqualone and its modern-day redemption as a cornerstone of targeted cancer therapy, the quinazolinone scaffold has proven its immense value. Its journey underscores a fundamental principle of drug development: a single chemical core, through strategic modification and a deeper understanding of biology, can be adapted to address a vast spectrum of human diseases. The ongoing advancements in synthetic chemistry promise that the story of the quinazolinone compound is far from over, with new chapters waiting to be written by the next generation of researchers and scientists.

References

  • Title: Synthesis of quinazolinones Source: Organic Chemistry Portal URL: [Link][11]

  • Title: Quinazolinones, the Winning Horse in Drug Discovery Source: PMC - PubMed Central URL: [Link][1]

  • Title: Quinazoline - Wikipedia Source: Wikipedia URL: [Link][6]

  • Title: Study on quinazolinone derivative and their pharmacological actions Source: Wisdom Library URL: [Link][7]

  • Title: Quinazoline synthesis Source: Organic Chemistry Portal URL: [Link][12]

  • Title: History of discovery and development of antibiotics in chemotherapy Source: ResearchGate URL: [Link][3]

  • Title: Methaqualone - Wikipedia Source: Wikipedia URL: [Link][5]

  • Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: Frontiers in Chemistry URL: [Link][4]

  • Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: PMC - PubMed Central URL: [Link][10]

  • Title: The Medicinal Functionality of Quinazolines Source: Journal of Pharmaceutical Negative Results URL: [Link][2]

  • Title: Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent Source: Molecules URL: [Link][8]

  • Title: Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids Source: RSC Publishing URL: [Link][9]

Sources

Exploratory

A Senior Application Scientist’s Guide to the Structure-Activity Relationship (SAR) of Quinazolinone Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinazolinone Scaffold as a Privileged Core in Medicinal Chemistry The quinazolinone nucleus, a bicyclic heterocyclic system, is...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold as a Privileged Core in Medicinal Chemistry

The quinazolinone nucleus, a bicyclic heterocyclic system, is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged structure."[1][2] This designation stems from its remarkable ability to serve as a versatile scaffold for designing ligands that can interact with a diverse array of biological targets with high affinity. Consequently, quinazolinone derivatives have been successfully developed into commercial drugs and continue to be a focal point of intense research, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3]

This guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the biological effects of quinazolinone derivatives. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting impact on potency, selectivity, and mechanism of action. The insights presented herein are designed to empower researchers in the rational design of next-generation therapeutics grounded in this exceptional chemical framework.

The 4(3H)-Quinazolinone Core: A Blueprint for Molecular Design

The most common and pharmacologically significant isomer is the 4(3H)-quinazolinone. Its structure offers multiple positions for chemical modification, each providing a vector to fine-tune the molecule's interaction with a specific biological target. Understanding the role of each position is fundamental to leveraging this scaffold for drug discovery.

Caption: General scaffold of 4(3H)-quinazolinone highlighting key positions for substitution.

Structure-activity relationship studies have consistently shown that substitutions at positions 2, 3, 6, and 8 are particularly influential in dictating the biological profile of the resulting derivatives.[2]

Part 1: SAR of Quinazolinone Derivatives as Anticancer Agents

The development of quinazolinone derivatives as anticancer agents represents one of the scaffold's greatest successes, primarily through the inhibition of protein kinases and disruption of microtubule dynamics.

A. Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Overexpression of EGFR is a hallmark of many cancers, making it a prime therapeutic target.[4] Several quinazoline-based drugs, including Gefitinib and Erlotinib, function as potent ATP-competitive EGFR tyrosine kinase inhibitors (TKIs).[2][4] The SAR for this class is well-defined and serves as a classic case study in rational drug design.

Causality Behind Experimental Choices: The design strategy hinges on mimicking the adenine portion of ATP to occupy the kinase's hinge region while extending a moiety into an adjacent hydrophobic pocket, thereby achieving both affinity and selectivity.

  • The Quinazoline Core: The bicyclic ring system acts as the primary scaffold. The nitrogen at position 1 (N-1) is a critical hydrogen bond acceptor, forming a key interaction with the backbone NH of a methionine residue (Met793 in EGFR) in the kinase hinge region.[5] The N-3 atom often forms a water-mediated hydrogen bond with a threonine residue (Thr766), further anchoring the inhibitor.[5]

  • Position 4 Substitution: This is arguably the most critical position for EGFR affinity. An anilino (phenylamino) group is mandatory, as it projects into a hydrophobic pocket near the gatekeeper residue, forming van der Waals interactions unavailable to ATP.[5][6]

  • Positions 6 and 7 Substitutions: These positions are solvent-exposed. Introducing small, polar groups, such as methoxy (-OCH₃) or morpholinoethoxy, enhances aqueous solubility and can form additional interactions that significantly boost potency.[5][6]

EGFR_Inhibition Mechanism: Quinazolinone Inhibition of EGFR Kinase cluster_interactions Key Binding Interactions cluster_outcome Cellular Outcome EGFR EGFR Kinase (ATP Binding Site) No_Phos No Autophosphorylation EGFR->No_Phos Inhibition leads to Quinazolinone Quinazolinone Inhibitor (e.g., Gefitinib) Quinazolinone->EGFR Competitively binds Hinge Met793 Hinge Region N-1 of Quinazolinone forms critical H-bond with backbone NH Quinazolinone->Hinge:n1 Anchors inhibitor Hydrophobic Hydrophobic Pocket 4-Anilino group occupies this region, conferring selectivity Quinazolinone->Hydrophobic:p4 Projects into pocket Solvent Solvent Interface 6,7-Substituents enhance solubility and potency Quinazolinone->Solvent:p67 Improves PK/PD ATP ATP ATP->EGFR Binds to activate kinase No_Signal Downstream Signaling Blocked (Ras-Raf-MAPK, PI3K-Akt) No_Phos->No_Signal Apoptosis Apoptosis of Cancer Cell No_Signal->Apoptosis

Caption: Quinazolinone binding and inhibition of the EGFR signaling pathway.

Quantitative SAR Data for EGFR Inhibitors

CompoundR4-SubstitutionR6/R7-SubstitutionTargetIC₅₀ (nM)Reference
Gefitinib 3-chloro-4-fluoro-anilino7-methoxyEGFR0.42[3]
Erlotinib 3-ethynyl-anilino6,7-bis(2-methoxyethoxy)EGFR2-5[4][7]
Lapatinib 3-chloro-4-(3-fluorobenzyloxy)anilino6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)EGFR/HER25.06 (EGFR)[3]
Compound 11 3-bromo-1H-indol-5-aminoUnsubstitutedEGFR (wt)0.38[5]
B. Tubulin Polymerization Inhibition

An alternative anticancer strategy involves disrupting the formation of microtubules, which are essential for cell division. Certain quinazolinone derivatives act as potent inhibitors of tubulin polymerization.[2][8]

Causality Behind Experimental Choices: The SAR for this mechanism differs significantly from EGFR inhibition, highlighting the scaffold's versatility. The focus shifts from the planar kinase binding site to the curved colchicine binding site on β-tubulin.

  • Position 2: Substitution with a styryl group is a common and effective feature for potent tubulin inhibition.[2][8]

  • Position 3: A small aryl or heteroaryl ring at this position is often required to properly orient the 2-styryl group within the binding pocket.

  • Position 6: Introduction of a halogen, such as chlorine, can enhance activity.[8]

Quantitative SAR Data for Tubulin Polymerization Inhibitors

Compound IDR2-SubstitutionR3-SubstitutionR6-SubstitutionActivity (IC₅₀)Reference
Compound 101 StyrylHeteroarylChloro5.8 µM (L1210 cells)[8]
Compound E Phenyl-amino acid hybridPhenylUnspecified6.24 µM (Tubulin Assay)[4]

Part 2: SAR of Quinazolinone Derivatives as Antimicrobial Agents

The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents. Quinazolinone derivatives have shown significant promise, particularly against Gram-positive bacteria.[2][9]

Causality Behind Experimental Choices: The antibacterial SAR indicates that potent activity relies on creating molecules that can likely interfere with bacterial cell wall synthesis or DNA replication.[2] Some derivatives are known to inhibit penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall biosynthesis.[10]

  • Positions 6 and 8: This is a critical hotspot for antibacterial activity. The introduction of bulky halogens, specifically iodine, at one or both positions dramatically increases potency.[2][11] This is likely due to favorable steric and electronic interactions within the target enzyme's active site.

  • Position 3: A substituted aromatic ring at this position is generally required for good activity.[2]

  • Position 2: Small alkyl groups like methyl, or a thioether linkage, are often beneficial.[2]

Quantitative SAR Data for Antibacterial Quinazolinones

Compound SeriesKey Structural FeaturesTarget OrganismMIC (µg/mL)Reference
SAR1b-15 2-(3-carboxyphenyl), 3-(4-cyanophenyl)S. aureus ATCC 292130.03[9]
SAR1b-16 2-(3-carboxyphenyl), 3-(4-ethynylphenyl)S. aureus ATCC 292130.003[9]
Di-iodo series 6,8-diiodo, 2-methyl, 3-substitutedGram-positive & Gram-negativeVaries (Good Activity)[11]
Compound 27 Complex substitutionsS. aureus (incl. MRSA)≤0.5[9]

Part 3: Experimental Protocols: A Self-Validating Framework

Trustworthiness in SAR studies is built upon robust and reproducible experimental methodologies. The following protocols for synthesis and biological evaluation represent industry-standard, self-validating systems.

Protocol 1: Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones

This protocol describes a common and versatile method for synthesizing the quinazolinone core, allowing for diverse substitutions at key positions.

Synthesis_Workflow General Synthetic Workflow for 2,3-Disubstituted Quinazolinones cluster_steps Synthetic Steps cluster_qc Quality Control Start Start: Anthranilic Acid Step1 Step 1: Acylation Reagent: Acyl Chloride (R²-COCl) Solvent: Pyridine Start->Step1 Step2 Intermediate: 2-Acylamino-benzoic acid Step1->Step2 Step3 Step 2: Cyclization/Condensation Reagent: Primary Amine (R³-NH₂) Condition: Reflux, Acetic Acid Step2->Step3 Product Final Product: 2,3-Disubstituted-4(3H)-Quinazolinone Step3->Product QC1 Purification: Recrystallization or Column Chromatography Product->QC1 QC2 Characterization: ¹H NMR, ¹³C NMR, Mass Spec QC1->QC2

Caption: A typical experimental workflow for the synthesis of quinazolinone derivatives.

Step-by-Step Methodology:

  • Acylation: Dissolve anthranilic acid in a suitable solvent (e.g., pyridine or dioxane). Cool the solution in an ice bath. Add the desired acyl chloride (this will define the R² substituent) dropwise with stirring. Allow the reaction to proceed for 2-4 hours.

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the N-acyl anthranilic acid intermediate. Filter, wash with water, and dry the solid.

  • Cyclization: To the N-acyl anthranilic acid, add the desired primary amine (this will define the R³ substituent) and a catalytic amount of a dehydrating agent or solvent like glacial acetic acid.

  • Heating: Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, perform an appropriate extraction. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Determination)

This protocol uses the broth microdilution method, a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test quinazolinone derivative in dimethyl sulfoxide (DMSO). Prepare a fresh inoculum of the target bacterium (e.g., Staphylococcus aureus ATCC 29213) and adjust its concentration to ~5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB to achieve a range of desired concentrations.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Conclusion and Future Perspectives

The quinazolinone scaffold has proven to be an exceptionally fruitful starting point for the development of potent therapeutic agents. The SAR landscape is well-delineated for several key target classes, particularly EGFR kinase inhibitors and antibacterial agents. For anticancer applications, the 4-anilino substitution is paramount for EGFR inhibition, while a 2-styryl moiety is key for targeting tubulin. In the antimicrobial realm, halogenation at positions 6 and 8 is a reliable strategy for enhancing potency against Gram-positive pathogens.

The future of quinazolinone-based drug discovery is bright. The inherent versatility of the scaffold allows for the design of dual-action inhibitors (e.g., compounds that inhibit both EGFR and tubulin polymerization) or derivatives that can overcome known resistance mechanisms. As our understanding of disease biology deepens, the rich SAR knowledge base of the quinazolinone core will continue to provide a robust and rational foundation for designing the medicines of tomorrow.

References

  • Al-Obaidy, K., Al-Rawi, J., & Yousif, E. (2019). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. PMC - NIH. [Link]

  • Kaur, R., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Shi, W., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]

  • El-Malah, A., et al. (2024). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI. [Link]

  • Chen, S., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Patel, D. (2018). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Abdel-Gawad, N., et al. (2018). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. MDPI. [Link]

  • Khodarahmi, G., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]

  • Oprea, I., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. [Link]

  • O'Donnell, J., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Publications. [Link]

  • O'Donnell, J., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. PMC - NIH. [Link]

  • O'Donnell, J., et al. (2016). Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ResearchGate. [Link]

Sources

Foundational

The Therapeutic Potential of 6,7-Diethoxyquinazolin-4(3H)-one: A Technical Guide for Drug Development Professionals

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry The quinazolinone core is a heterocyclic scaffold of significant interest in drug discovery, demonstrating a remarkable breadth of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazolinone core is a heterocyclic scaffold of significant interest in drug discovery, demonstrating a remarkable breadth of biological activities.[1] This bicyclic system, comprised of fused benzene and pyrimidine rings, serves as a versatile template for the design of therapeutic agents.[1] Derivatives of quinazolin-4(3H)-one have been extensively explored and have yielded compounds with potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The drug-like properties of this scaffold have led to the development of several clinically approved drugs, underscoring its therapeutic relevance.[1]

This technical guide will delve into the specific therapeutic potential of 6,7-diethoxyquinazolin-4(3H)-one , a derivative with promising features for further development, particularly in the realm of oncology. While direct studies on this specific unsubstituted compound are limited, a wealth of data on closely related analogues, particularly those with 6,7-dialkoxy substitutions, provides a strong rationale for its investigation as a potent therapeutic agent. This guide will synthesize this information to provide a comprehensive overview of its potential mechanisms of action, a plausible synthetic route, and key experimental protocols for its evaluation.

The Significance of 6,7-Dialkoxy Substitution: A Gateway to Potent Bioactivity

The substitution pattern on the quinazolinone ring is a critical determinant of its biological activity. Structure-activity relationship (SAR) studies have consistently shown that substitutions at the 6 and 7 positions can significantly modulate the therapeutic properties of these compounds.[4][5] In particular, the presence of alkoxy groups at these positions has been strongly correlated with potent anticancer activity.

A key insight into the importance of the 6,7-diethoxy moiety comes from a seminal study on 4-anilinoquinazoline derivatives as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6] This study revealed that while 4-(3-bromoanilino)-6,7-dimethoxyquinazoline is a highly potent inhibitor, the corresponding 6,7-diethoxy analogue is even more potent, with an IC50 value of 0.006 nM, making it one of the most potent EGFR tyrosine kinase inhibitors reported.[6] This finding strongly suggests that the diethoxy substitution pattern is particularly favorable for high-affinity binding to the ATP-binding site of EGFR. This enhancement in potency may be attributed to the increased lipophilicity and potentially more optimal steric interactions within the kinase domain compared to the dimethoxy counterpart.

Anticipated Mechanism of Action: Inhibition of Tyrosine Kinases

Based on the extensive research on quinazolinone derivatives, the primary anticipated mechanism of action for 6,7-diethoxyquinazolin-4(3H)-one is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[3][7] Overexpression or mutations in these kinases are common drivers of cancer cell proliferation and survival.[3]

Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a well-validated target in oncology. Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine kinase domain, initiating a cascade of downstream signaling events that promote cell growth, proliferation, and survival. Many quinazolinone-based drugs, such as gefitinib and erlotinib, function as ATP-competitive inhibitors of the EGFR tyrosine kinase.[3][8] Given the exceptional potency of the 4-(3-bromoanilino)-6,7-diethoxyquinazoline analogue, it is highly probable that the 6,7-diethoxyquinazolin-4(3H)-one scaffold can serve as a potent pharmacophore for targeting the ATP-binding pocket of EGFR.

EGFR_Pathway cluster_kinase Kinase Domain EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR P P Quinazolinone 6,7-diethoxyquinazolin- 4(3H)-one ATP ATP Quinazolinone->ATP Competitive Inhibition ADP ADP ATP->ADP Hydrolysis Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Figure 1: Proposed mechanism of action of 6,7-diethoxyquinazolin-4(3H)-one as an EGFR inhibitor.

Synthesis of 6,7-Diethoxyquinazolin-4(3H)-one: A Plausible Synthetic Route

A robust synthetic pathway to 6,7-diethoxyquinazolin-4(3H)-one can be adapted from established methods for similar quinazolinone derivatives.[8][9] The following multi-step synthesis is proposed, starting from commercially available 3,4-diethoxybenzoic acid.

Synthesis_Workflow A 3,4-Diethoxybenzoic Acid B 4,5-Diethoxy-2-nitrobenzoic Acid A->B Nitration (HNO3/H2SO4) C Methyl 4,5-Diethoxy-2-nitrobenzoate B->C Esterification (CH3OH, H+) D Methyl 2-amino-4,5-diethoxybenzoate C->D Reduction (e.g., Fe/NH4Cl or H2/Pd-C) E 6,7-Diethoxy-2,4(1H,3H)-quinazolinedione D->E Cyclization (Urea, heat) F 6,7-Diethoxyquinazolin-4(3H)-one E->F Reduction (e.g., Zn/CH3COOH)

Figure 2: Proposed synthetic workflow for 6,7-diethoxyquinazolin-4(3H)-one.
Experimental Protocol for Synthesis

Step 1: Nitration of 3,4-Diethoxybenzoic Acid

  • Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C.

  • Slowly add 3,4-diethoxybenzoic acid to the cooled acid mixture while maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter, wash the solid with cold water until the filtrate is neutral, and dry to obtain 4,5-diethoxy-2-nitrobenzoic acid.

Step 2: Esterification to Methyl 4,5-Diethoxy-2-nitrobenzoate

  • Reflux a solution of 4,5-diethoxy-2-nitrobenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

Step 3: Reduction to Methyl 2-amino-4,5-diethoxybenzoate

  • To a solution of the nitro-ester in ethanol or acetic acid, add iron powder and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux for 2-4 hours.

  • Filter the hot reaction mixture through celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino-ester.

Step 4: Cyclization to 6,7-Diethoxy-2,4(1H,3H)-quinazolinedione

  • Mix the crude amino-ester with an excess of urea.

  • Heat the mixture to 160-180°C for 2-3 hours, during which ammonia will evolve.

  • Cool the reaction mixture and treat with a dilute acid to precipitate the product.

  • Filter, wash with water, and dry to obtain the quinazolinedione.[9]

Step 5: Reduction to 6,7-Diethoxyquinazolin-4(3H)-one

  • Reflux a suspension of the quinazolinedione in glacial acetic acid with zinc dust for 4-6 hours.

  • Filter the hot reaction mixture to remove excess zinc.

  • Cool the filtrate and pour it into cold water to precipitate the product.

  • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 6,7-diethoxyquinazolin-4(3H)-one.

In Vitro Evaluation of Therapeutic Potential

A series of in vitro assays are essential to characterize the biological activity of 6,7-diethoxyquinazolin-4(3H)-one.

Cytotoxicity Assays

The initial assessment of anticancer potential involves determining the compound's cytotoxicity against a panel of human cancer cell lines.

Protocol: MTT Assay

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of 6,7-diethoxyquinazolin-4(3H)-one for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cancer Cell LineAnticipated IC50 RangeRationale
A549 (Lung Carcinoma)Low micromolar to nanomolarHigh EGFR expression
MCF-7 (Breast Adenocarcinoma)MicromolarModerate EGFR expression
U87MG (Glioblastoma)MicromolarEGFR is a known target in glioblastoma[10]
HCT116 (Colon Carcinoma)MicromolarEGFR signaling is relevant in colorectal cancer
Kinase Inhibition Assays

To confirm the mechanism of action, direct inhibition of relevant tyrosine kinases should be assessed.

Protocol: In Vitro Kinase Inhibition Assay (e.g., using a luminescent or fluorescent-based assay kit)

  • In a multi-well plate, combine recombinant human EGFR tyrosine kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Add varying concentrations of 6,7-diethoxyquinazolin-4(3H)-one.

  • Incubate the reaction mixture to allow for kinase activity.

  • Add a detection reagent that measures the amount of ADP produced (for luminescent assays) or the phosphorylation of the substrate (for fluorescent assays).

  • Measure the signal and calculate the IC50 value for kinase inhibition.

In Vivo Evaluation

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism.

Xenograft Tumor Models

Protocol: Human Tumor Xenograft Study in Immunocompromised Mice

  • Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into vehicle control and treatment groups.

  • Administer 6,7-diethoxyquinazolin-4(3H)-one (e.g., via oral gavage or intraperitoneal injection) at various doses daily or on a specified schedule.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor the body weight and general health of the mice as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry to assess markers of proliferation and apoptosis). A significant reduction in tumor growth in the treated group compared to the control group would indicate in vivo efficacy.[11]

Conclusion and Future Directions

The 6,7-diethoxyquinazolin-4(3H)-one scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in oncology. The strong evidence for the potent EGFR inhibitory activity of the closely related 4-anilino-6,7-diethoxyquinazoline provides a solid foundation for this assertion.[6] The proposed synthetic route is feasible and based on well-established chemical transformations.

Future research should focus on the detailed biological evaluation of 6,7-diethoxyquinazolin-4(3H)-one, including its kinase selectivity profile, pharmacokinetic properties, and efficacy in a broader range of preclinical cancer models. Furthermore, the synthesis and evaluation of derivatives with substitutions at other positions of the quinazolinone ring could lead to the discovery of even more potent and selective drug candidates. The insights provided in this guide offer a clear roadmap for researchers and drug development professionals to unlock the full therapeutic potential of this promising molecule.

References

  • M. F. Zayed, and M. H. Hassan, "Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents," Saudi Pharmaceutical Journal, vol. 22, no. 2, pp. 157-162, 2014. Available: [Link]

  • B. Kuran, et al., "SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES," Acta Poloniae Pharmaceutica, vol. 72, no. 3, pp. 485-492, 2015. Available: [Link]

  • M. A. Al-Ghorbani, et al., "Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 36, no. 1, pp. 1835-1849, 2021. Available: [Link]

  • A. A. Bekhit, and T. A. K. Al-Allaq, "A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride," Google Patents, WO2007138613A2, 2007.
  • T. T. T. Nguyen, et al., "6-Nitro-7-tosylquinazolin-4(3H)-one," Molbank, vol. 2020, no. 4, p. M1157, 2020. Available: [Link]

  • T. T. T. Nguyen, et al., "6-Nitro-7-tosylquinazolin-4(3H)-one," ResearchGate, 2020. Available: [Link]

  • U. C. N. U. Narayana, et al., "4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells," Clinical Cancer Research, vol. 5, no. 10, pp. 2775-2784, 1999. Available: [Link]

  • P. F. Wang, et al., "From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors," ACS Chemical Neuroscience, vol. 11, no. 24, pp. 4362-4375, 2020. Available: [Link]

  • Z. Xin, et al., "Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon," Google Patents, CN101186600A, 2008.
  • A. Wissner, et al., "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)," Journal of Medicinal Chemistry, vol. 46, no. 1, pp. 49-63, 2003. Available: [Link]

  • Y. Li, et al., "In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents," Journal of Medicinal Chemistry, vol. 62, no. 23, pp. 10839-10853, 2019. Available: [Link]

  • H. Y. Kim, et al., "Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA)," Molecules, vol. 28, no. 1, p. 345, 2023. Available: [Link]

  • D. W. Fry, et al., "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor," Journal of Medicinal Chemistry, vol. 39, no. 24, pp. 4614-4622, 1996. Available: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Investigation of 6,7-diethoxyquinazolin-4(3H)-one in Cancer Cell Lines

Introduction: The Therapeutic Potential of Quinazolinone Scaffolds in Oncology The quinazolinone scaffold is a cornerstone in the development of targeted cancer therapies. Derivatives of this heterocyclic system have dem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinazolinone Scaffolds in Oncology

The quinazolinone scaffold is a cornerstone in the development of targeted cancer therapies. Derivatives of this heterocyclic system have demonstrated significant efficacy as inhibitors of various protein kinases, which are critical regulators of intracellular signaling pathways that govern cell proliferation, survival, and differentiation.[1] Dysregulation of these kinase-mediated pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 6,7-diethoxy substitution on the quinazolinone ring is of particular interest, as modifications at these positions have been shown to influence the potency and selectivity of kinase inhibition.[1] This document provides a comprehensive guide for researchers to explore the anticancer potential of 6,7-diethoxyquinazolin-4(3H)-one in various cancer cell lines.

Hypothesized Mechanism of Action: Targeting Key Cancer Signaling Pathways

Based on the known activities of structurally related quinazolinone derivatives, 6,7-diethoxyquinazolin-4(3H)-one is hypothesized to exert its anticancer effects by inhibiting key protein kinases involved in oncogenic signaling. The primary targets are likely members of the receptor tyrosine kinase (RTK) family, such as the Epidermal Growth Factor Receptor (EGFR), and downstream intracellular signaling cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[2][3][4] Inhibition of these pathways can lead to the induction of cell cycle arrest and apoptosis, thereby impeding tumor growth.[5]

A closely related compound, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline, has been shown to induce apoptotic cell death in human glioblastoma cell lines at micromolar concentrations.[6][7] This provides a strong rationale for investigating the pro-apoptotic and anti-proliferative effects of 6,7-diethoxyquinazolin-4(3H)-one.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Compound 6,7-diethoxyquinazolin-4(3H)-one Compound->RTK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothesized signaling pathway of 6,7-diethoxyquinazolin-4(3H)-one.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for the systematic evaluation of 6,7-diethoxyquinazolin-4(3H)-one in cancer cell lines.

Protocol 1: Cell Culture and Compound Treatment

Rationale: Establishing and maintaining healthy cancer cell lines is fundamental to obtaining reproducible results. This protocol outlines the basic steps for cell culture and the subsequent treatment with the test compound.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, U87)

  • Complete growth medium (specific to each cell line)

  • 6,7-diethoxyquinazolin-4(3H)-one

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture the cancer cell lines in their recommended complete growth medium in a humidified incubator.

  • Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 6,7-diethoxyquinazolin-4(3H)-one in sterile DMSO (e.g., 10 mM). Store at -20°C.

  • Cell Seeding: Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of 6,7-diethoxyquinazolin-4(3H)-one. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity. Include a vehicle control (DMSO only).

  • Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, 72 hours).

Protocol 2: Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay is crucial for determining the cytotoxic effects of the compound and calculating its half-maximal inhibitory concentration (IC50).

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration to determine the IC50 value.

Cell Line Hypothetical IC50 Range (µM) for a Quinazolinone Derivative
MCF-7 (Breast)1 - 10
A549 (Lung)5 - 25
U87 (Glioblastoma)2 - 15
HT-29 (Colon)10 - 50

Caption: Table of hypothetical IC50 values to guide initial concentration ranges.

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[9]

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[1][10]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence (FL1) detects Annexin V binding, and PI fluorescence (FL3) detects necrotic cells.[1]

Apoptosis_Assay_Workflow Start Cell Treatment Harvest Harvest Cells (Adherent & Floating) Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min) Stain->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze

Sources

Application

Application Notes and Protocols for the Evaluation of 6,7-diethoxyquinazolin-4(3H)-one as an EGFR Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a crucial role in cell prolife...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a crucial role in cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] The quinazoline scaffold is a well-established pharmacophore in the development of EGFR tyrosine kinase inhibitors (TKIs), with several approved drugs such as gefitinib and erlotinib featuring this core structure. This document provides a comprehensive guide for the investigation of 6,7-diethoxyquinazolin-4(3H)-one, a quinazoline derivative, as a potential EGFR TKI. While the broader class of quinazolinones has shown significant anti-cancer activity, detailed characterization of this specific diethoxy analog is necessary. These application notes and protocols are designed to provide researchers with a robust framework for the systematic evaluation of its biochemical and cellular activity, from initial kinase inhibition assays to the assessment of its effects on EGFR signaling in cancer cell lines.

Introduction: The Rationale for Targeting EGFR with Quinazoline Scaffolds

The EGFR signaling pathway, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular events that ultimately regulate gene expression and drive cellular processes.[3] In many cancer types, aberrant EGFR activity leads to uncontrolled cell growth and proliferation. Small molecule tyrosine kinase inhibitors that compete with ATP for binding to the catalytic domain of EGFR have proven to be an effective therapeutic strategy.[3]

The 4-anilinoquinazoline core is a key structural motif found in many first and second-generation EGFR inhibitors.[3][4] These compounds typically feature substitutions at the 6 and 7 positions of the quinazoline ring, which contribute to their potency and selectivity. The 6,7-diethoxy substitution pattern is of interest for its potential to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. This guide outlines the necessary experimental procedures to characterize the inhibitory potential of 6,7-diethoxyquinazolin-4(3H)-one against EGFR.

Overview of the Experimental Workflow

The evaluation of a potential EGFR inhibitor follows a logical progression from in vitro biochemical assays to cell-based functional assays. This workflow is designed to first establish direct inhibition of the EGFR kinase and then to determine the compound's effect on cellular processes mediated by EGFR signaling.

G cluster_0 Biochemical Characterization cluster_1 Cellular Characterization a Synthesis and Purification of 6,7-diethoxyquinazolin-4(3H)-one b In Vitro EGFR Kinase Inhibition Assay (e.g., ADP-Glo™) a->b c Determination of IC50 Value b->c d Cell Viability/Cytotoxicity Assay (e.g., MTT or LDH) c->d Proceed if potent inhibition is observed e Western Blot Analysis of EGFR Phosphorylation d->e f Downstream Signaling Pathway Analysis e->f

Figure 1: A generalized workflow for the evaluation of 6,7-diethoxyquinazolin-4(3H)-one as an EGFR inhibitor.

Synthesis of 6,7-diethoxyquinazolin-4(3H)-one

The synthesis of the parent compound, 6,7-diethoxyquinazolin-4(3H)-one, can be achieved through established methods. One common route involves the reaction of 2-amino-4,5-diethoxybenzoic acid with formamide or the cyclocondensation of appropriately substituted anthranilic acids. A detailed protocol for a related synthesis is described by Cao et al. (2005), which can be adapted for this specific compound.[2]

Note: The purity of the synthesized compound is critical for accurate biological evaluation. It is essential to characterize the final product by methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biochemical Assays: Direct Inhibition of EGFR Kinase Activity

The first step in characterizing a putative EGFR inhibitor is to determine its ability to directly inhibit the enzymatic activity of the purified EGFR kinase domain. A widely used and robust method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP formed in a kinase reaction. The assay is performed in two steps: first, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase-based reaction. The light output is directly proportional to the ADP concentration and, therefore, the kinase activity.[1]

G cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Reagent Addition cluster_2 Kinase Detection Reagent A EGFR Kinase + Substrate + ATP + Inhibitor B Phosphorylated Substrate + ADP + remaining ATP A->B C Depletion of remaining ATP B->C D ADP converted to ATP C->D E ATP + Luciferin -> Light D->E F Quantification of Kinase Inhibition E->F Luminescent Signal Measurement

Figure 2: Principle of the ADP-Glo™ Kinase Assay for measuring EGFR inhibition.

Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[1]

Materials:

  • Recombinant human EGFR kinase enzyme

  • Poly(Glu,Tyr) 4:1 or other suitable substrate

  • ATP

  • 6,7-diethoxyquinazolin-4(3H)-one (dissolved in DMSO)

  • Known EGFR inhibitor (e.g., Gefitinib) as a positive control

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of 6,7-diethoxyquinazolin-4(3H)-one in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM. Also, prepare dilutions of the positive control.

  • Assay Setup:

    • Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of EGFR kinase solution (concentration to be optimized, typically in the ng range).

    • Add 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to its Km for EGFR to ensure sensitive detection of competitive inhibitors.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

  • Normalize Data: Subtract the background luminescence (no enzyme control) from all wells. Express the data as a percentage of the vehicle control (DMSO) activity.

  • Curve Fitting: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

Table 1: Example Data for IC₅₀ Determination

Inhibitor Concentration (nM)Luminescence (RLU)% Inhibition
0 (Vehicle)150,0000
1135,00010
10112,50025
10075,00050
100030,00080
1000015,00090

Cell-Based Assays: Assessing Cellular Efficacy

Positive results from the biochemical assay warrant further investigation in a cellular context. Cell-based assays are crucial for determining the compound's ability to cross the cell membrane, engage with the target in a complex cellular environment, and elicit a biological response.

Protocol: Cell Viability/Cytotoxicity Assay

This assay determines the effect of the compound on the proliferation and viability of cancer cells that are known to be dependent on EGFR signaling. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures metabolic activity.

Materials:

  • Human cancer cell line with high EGFR expression (e.g., A431 epidermoid carcinoma, HCC827 non-small cell lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 6,7-diethoxyquinazolin-4(3H)-one

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of 6,7-diethoxyquinazolin-4(3H)-one. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol: Western Blot Analysis of EGFR Phosphorylation

This assay directly measures the ability of the compound to inhibit the autophosphorylation of EGFR within the cell, providing a direct measure of target engagement.

Materials:

  • A431 cells (or other suitable cell line)

  • Serum-free cell culture medium

  • 6,7-diethoxyquinazolin-4(3H)-one

  • Recombinant human EGF

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate A431 cells and grow to 80-90% confluency.

    • Serum-starve the cells overnight to reduce basal EGFR phosphorylation.

    • Pre-treat the cells with various concentrations of 6,7-diethoxyquinazolin-4(3H)-one for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and then a loading control like β-actin.

Data Analysis: Quantify the band intensities using densitometry software. The level of EGFR phosphorylation should be normalized to the total EGFR expression for each sample.

Table 2: Expected Outcome of Western Blot Analysis

Treatmentp-EGFR (Tyr1068)Total EGFRβ-actin
Vehicle (DMSO)+++++++++
EGF+++++++++++
EGF + Compound (low conc.)+++++++++
EGF + Compound (high conc.)+++++++

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial characterization of 6,7-diethoxyquinazolin-4(3H)-one as a potential EGFR tyrosine kinase inhibitor. Successful demonstration of potent in vitro kinase inhibition, coupled with on-target cellular activity, would establish this compound as a promising lead for further preclinical development. Subsequent studies could involve assessing its selectivity against a panel of other kinases, evaluating its efficacy in animal models of cancer, and exploring its pharmacokinetic properties. The modular nature of the quinazoline scaffold also allows for further structure-activity relationship (SAR) studies to optimize its potency and drug-like properties.

References

  • Zhang, L., et al. (2022). Novel 4-anilinoquinazoline derivatives as EGFR and VEGFR-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 929-945.
  • Cao, S. L., et al. (2005). Synthesis and in vitro antitumor activity of 4(3H)-quinazolinone derivatives with dithiocarbamate side chains. Bioorganic & Medicinal Chemistry Letters, 15(7), 1915-1917.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Zubair, T., & Bandyopadhyay, D. (2023). Small molecule EGFR Inhibitors as anti-cancer agents: discovery, mechanisms of action, and opportunities. International Journal of Molecular Sciences, 24(3), 2651.
  • Lee, J. C., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9(1), 13558.
  • Doan, T. L., et al. (2021). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 223, 113642.
  • Abdel-Ghani, T. M., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry.
  • El-Sayed, M. A., et al. (2022). Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention.
  • Patel, H., et al. (2017). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Bioorganic & Medicinal Chemistry, 25(11), 2977-2987.
  • Fayed, M. A., et al. (2021).
  • Zhu, W., et al. (2007). Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6249-6252.

Sources

Method

Application Notes and Protocols for In Vivo Studies of 6,7-diethoxyquinazolin-4(3H)-one

Introduction: The Therapeutic Potential of Quinazolinone Scaffolds The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, incl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinazolinone Scaffolds

The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4] This diverse biological activity has led to the development of several clinically approved drugs. The compound 6,7-diethoxyquinazolin-4(3H)-one belongs to this versatile class of heterocyclic compounds. While extensive research has been conducted on analogs such as those with 6,7-dimethoxy substitutions, which have shown promising antitumor and anti-angiogenic effects, the specific in vivo profile of the 6,7-diethoxy derivative warrants a thorough investigation.[5][6][7] The substitution pattern on the quinazolinone ring, such as the presence of methoxy or ethoxy groups, can significantly influence the molecule's biological activity.[8]

This guide provides a comprehensive experimental framework for conducting preclinical in vivo studies on 6,7-diethoxyquinazolin-4(3H)-one, with a focus on evaluating its potential anti-inflammatory and anti-angiogenic/antitumor efficacy. The protocols outlined herein are designed to be robust and reproducible, providing researchers with the necessary tools to elucidate the compound's therapeutic potential.

Preclinical In Vivo Evaluation Strategy

A phased approach is recommended for the in vivo evaluation of 6,7-diethoxyquinazolin-4(3H)-one. This begins with preliminary toxicity and pharmacokinetic assessments, followed by efficacy studies in relevant animal models.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Endpoint Analysis Acute Toxicity Acute Toxicity Pharmacokinetics (PK) Pharmacokinetics (PK) Acute Toxicity->Pharmacokinetics (PK) Determine MTD & Dosing Anti-inflammatory Model Anti-inflammatory Model Pharmacokinetics (PK)->Anti-inflammatory Model Inform Dosing Regimen Anti-angiogenic/Antitumor Model Anti-angiogenic/Antitumor Model Pharmacokinetics (PK)->Anti-angiogenic/Antitumor Model Inform Dosing Regimen Histopathology Histopathology Anti-inflammatory Model->Histopathology Biomarker Analysis Biomarker Analysis Anti-inflammatory Model->Biomarker Analysis Anti-angiogenic/Antitumor Model->Histopathology Tumor Growth Inhibition Tumor Growth Inhibition Anti-angiogenic/Antitumor Model->Tumor Growth Inhibition

Caption: A phased approach for the in vivo evaluation of 6,7-diethoxyquinazolin-4(3H)-one.

Ethical Considerations in Animal Research

All in vivo experiments must be conducted in strict accordance with ethical guidelines for animal research.[9][10] This includes obtaining approval from an Institutional Animal Care and Use Committee (IACUC) and adhering to the principles of the 3Rs: Replacement, Reduction, and Refinement.[11][12][13] The protocols described below are designed to minimize animal suffering and use the minimum number of animals required to obtain statistically significant results.[14]

Protocol 1: Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify any acute toxic effects of 6,7-diethoxyquinazolin-4(3H)-one.

Materials:

  • 6,7-diethoxyquinazolin-4(3H)-one

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Healthy adult mice (e.g., Swiss albino), 6-8 weeks old

  • Standard laboratory animal diet and water

  • Animal balance

  • Oral gavage needles

Procedure:

  • Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).[14]

  • Divide the animals into a control group and several test groups (n=5 per group).

  • Prepare a stock solution of 6,7-diethoxyquinazolin-4(3H)-one in the chosen vehicle.

  • Administer a single oral dose of the compound to the test groups at escalating concentrations (e.g., 50, 100, 200, 500, 1000 mg/kg). The control group receives the vehicle only.

  • Observe the animals continuously for the first 4 hours after administration and then periodically for 14 days for any signs of toxicity, such as changes in behavior, grooming, respiration, and mortality.

  • Record body weight on days 0, 7, and 14.

  • At the end of the 14-day observation period, euthanize the surviving animals and perform a gross necropsy to examine for any organ abnormalities.

Data Analysis: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

Objective: To evaluate the acute anti-inflammatory activity of 6,7-diethoxyquinazolin-4(3H)-one. The carrageenan-induced paw edema model is a widely accepted and utilized method for screening anti-inflammatory drugs.[15][16][17]

Materials:

  • 6,7-diethoxyquinazolin-4(3H)-one

  • Vehicle

  • Indomethacin (positive control)

  • 1% (w/v) carrageenan solution in sterile saline

  • Healthy adult rats (e.g., Wistar), 150-200g

  • Pletysmometer

Procedure:

  • Acclimatize animals as described in Protocol 1.

  • Divide animals into four groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (Indomethacin, e.g., 10 mg/kg, p.o.)

    • Group 3 & 4: Test compound at two different doses (e.g., 25 and 50 mg/kg, p.o.), based on the MTD.

  • Administer the vehicle, indomethacin, or test compound orally.

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group at each time point.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-X ± SEM-
Indomethacin10Y ± SEMZ
Test Compound25A ± SEMB
Test Compound50C ± SEMD

Protocol 3: Ehrlich Ascites Carcinoma (EAC) Model for Antitumor and Anti-angiogenic Activity

Objective: To assess the antitumor and potential anti-angiogenic effects of 6,7-diethoxyquinazolin-4(3H)-one in a murine tumor model. The EAC model is a well-established model for studying the effects of novel compounds on tumor growth and angiogenesis.[5]

Materials:

  • 6,7-diethoxyquinazolin-4(3H)-one

  • Vehicle

  • 5-Fluorouracil (5-FU) (positive control)

  • EAC cell line

  • Healthy adult mice (e.g., Swiss albino), 6-8 weeks old

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Hemocytometer

Procedure:

  • Acclimatize animals as described previously.

  • Inject 2 x 10^6 EAC cells intraperitoneally (i.p.) into each mouse.

  • After 24 hours, divide the tumor-bearing mice into four groups (n=8 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (5-FU, e.g., 20 mg/kg, i.p., daily)

    • Group 3 & 4: Test compound at two different doses (e.g., 20 and 40 mg/kg, p.o., daily)

  • Administer the respective treatments for 9 consecutive days.

  • On day 10, collect the ascitic fluid from the peritoneal cavity.

  • Measure the volume of the ascitic fluid.

  • Perform a viable tumor cell count using the trypan blue exclusion method and a hemocytometer.

  • Monitor the survival of a separate set of identically treated animals to determine the increase in lifespan.

Endpoint Analysis:

  • Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition based on the viable cell count.

  • Increase in Lifespan: Calculate the percentage increase in lifespan compared to the control group.

  • Anti-angiogenic Assessment: The reduction in ascitic fluid volume can be an indicator of anti-angiogenic activity, as angiogenesis is crucial for ascites formation.[5] Further confirmation can be obtained through histopathological analysis of the peritoneal lining for microvessel density.

Protocol 4: Matrigel Plug Assay for In Vivo Anti-angiogenesis

Objective: To directly visualize and quantify the inhibition of neovascularization by 6,7-diethoxyquinazolin-4(3H)-one. The Matrigel plug assay is a standard method for assessing angiogenesis in vivo.[18][19]

Materials:

  • 6,7-diethoxyquinazolin-4(3H)-one

  • Vehicle

  • Matrigel (growth factor reduced)

  • Basic fibroblast growth factor (bFGF) and/or Vascular endothelial growth factor (VEGF)

  • Heparin

  • Healthy adult mice (e.g., C57BL/6), 6-8 weeks old

  • Hemoglobin assay kit

Procedure:

  • Thaw Matrigel on ice overnight.

  • Prepare Matrigel mixtures on ice:

    • Control group: Matrigel + heparin + vehicle

    • Pro-angiogenic group: Matrigel + heparin + bFGF/VEGF + vehicle

    • Test group: Matrigel + heparin + bFGF/VEGF + test compound

  • Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of each mouse.

  • After 7-14 days, euthanize the mice and excise the Matrigel plugs.

  • Visually inspect and photograph the plugs for neovascularization.

  • Quantify the extent of angiogenesis by measuring the hemoglobin content of the plugs using a hemoglobin assay kit.

G Start Start Prepare Matrigel Mix Prepare Matrigel Mix Start->Prepare Matrigel Mix Subcutaneous Injection Subcutaneous Injection Prepare Matrigel Mix->Subcutaneous Injection Incubation (7-14 days) Incubation (7-14 days) Subcutaneous Injection->Incubation (7-14 days) Excise Plugs Excise Plugs Incubation (7-14 days)->Excise Plugs Visual Assessment Visual Assessment Excise Plugs->Visual Assessment Hemoglobin Assay Hemoglobin Assay Excise Plugs->Hemoglobin Assay End End Visual Assessment->End Hemoglobin Assay->End

Caption: Workflow for the Matrigel plug in vivo angiogenesis assay.

Conclusion

The protocols detailed in this guide provide a robust framework for the preclinical in vivo evaluation of 6,7-diethoxyquinazolin-4(3H)-one. By systematically assessing its toxicity, anti-inflammatory, and anti-angiogenic/antitumor properties, researchers can gain valuable insights into its therapeutic potential. Adherence to ethical guidelines and rigorous experimental design are paramount to ensure the generation of high-quality, reproducible data that can inform future drug development efforts.

References

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (n.d.). National Center for Biotechnology Information.
  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). PubMed.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.).
  • (PDF) 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. (2025). ResearchGate.
  • In vivo models of angiogenesis. (n.d.). National Center for Biotechnology Information.
  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023). National Center for Biotechnology Information.
  • Ethical Guidelines for the Use of Animals in Research. (2019). Forskningsetikk.
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). National Center for Biotechnology Information.
  • A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. (2024). PubMed.
  • Ethical considerations regarding animal experimentation. (n.d.). National Center for Biotechnology Information.
  • Angiogenesis Assays. (n.d.). R&D Systems.
  • (PDF) Quinazolinone and Quinazoline Derivatives. (2020). ResearchGate.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
  • 6-Nitro-7-tosylquinazolin-4(3H)-one. (n.d.). MDPI.
  • In Vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.).
  • In Vivo Angiogenesis Assays. (n.d.).
  • Ethical guidelines for research in animal science. (n.d.).
  • A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. (n.d.). Google Patents.
  • Study on quinazolinone derivative and their pharmacological actions. (2024).
  • Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare. (2022). Ichor Bio.
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). SciELO.
  • In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. (2015). Scirp.org.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI.
  • In Vitro Angiogenesis Assays. (n.d.). Amsbio.
  • Synthesis and in vitro antitumor activity of 4(3H)-quinazolinone derivatives with dithiocarbamate side chains. (2005). PubMed.
  • The Medicinal Functionality of Quinazolines. (n.d.). Journal of Pharmaceutical Negative Results.
  • Ethical Principles and Rules in Experimental Animal Studies: A Comprehensive Review. (2024). ResearchGate.
  • Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E. (2012). PubMed.
  • Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. (n.d.). ResearchGate.
  • Angiogenesis Assay Service for Drug Discovery. (n.d.). Reaction Biology.

Sources

Application

Application Notes and Protocols for the Solubilization of 6,7-diethoxyquinazolin-4(3H)-one in Cell Culture Assays

Abstract This comprehensive guide provides a detailed methodology for the dissolution of 6,7-diethoxyquinazolin-4(3H)-one for use in a variety of cell-based assays. Recognizing the inherent challenges associated with the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed methodology for the dissolution of 6,7-diethoxyquinazolin-4(3H)-one for use in a variety of cell-based assays. Recognizing the inherent challenges associated with the poor aqueous solubility of many quinazolinone derivatives, this document outlines a robust, field-proven protocol for the preparation of stock solutions and their subsequent dilution into cell culture media. The causality behind each experimental step is explained to empower researchers to adapt and optimize the protocol for their specific cell lines and experimental contexts.

Introduction: The Quinazolinone Solubility Challenge

The quinazolinone scaffold is a privileged structure in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities, including antitumor and antimicrobial properties.[1] 6,7-diethoxyquinazolin-4(3H)-one is a member of this class and, like many of its analogs, is characterized by a rigid, fused heterocyclic ring system. This molecular architecture often leads to high crystal lattice energy and low polarity, resulting in poor solubility in aqueous solutions such as cell culture media.[2][3]

Inadequate solubilization can lead to compound precipitation in the culture medium, resulting in an inaccurate and variable effective concentration at the cellular level. This can compromise the reliability and reproducibility of experimental data. Therefore, the selection of an appropriate solvent and a meticulous dissolution protocol are critical for obtaining meaningful results in cell-based assays.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in cell culture applications to dissolve hydrophobic compounds. Its ability to dissolve a broad spectrum of organic molecules, coupled with its miscibility with water and most organic liquids, makes it the solvent of choice for preparing high-concentration stock solutions of quinazolinone derivatives.

Physicochemical Properties and Handling

PropertyTypical Value (for 6,7-dimethoxy-3H-quinazolin-4-one)Source
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
Appearance White to off-white or cream to brown crystalline powder[1]
Storage Temperature Room temperature, in a cool, dark place (<15°C recommended)
Handling Precautions May be air sensitive; store under an inert gas. Toxic if swallowed.

Recommended Protocol for Solubilization

This protocol details the preparation of a high-concentration stock solution of 6,7-diethoxyquinazolin-4(3H)-one in DMSO.

Materials and Reagents
  • 6,7-diethoxyquinazolin-4(3H)-one powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous (≤0.02% water)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated precision balance

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or heating block (optional)

  • Ultrasonic bath (optional)

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting (if needed) cluster_final Final Steps weigh 1. Accurately weigh 6,7-diethoxyquinazolin-4(3H)-one transfer 2. Transfer powder to a sterile vial weigh->transfer add_dmso 3. Add anhydrous DMSO to the desired concentration transfer->add_dmso vortex 4. Vortex vigorously for 2-5 minutes add_dmso->vortex inspect 5. Visually inspect for undissolved particles vortex->inspect heat 6a. Warm solution to 37°C for 10-15 minutes inspect->heat Particles remain sonicate 6b. Sonicate in a water bath for 15-30 minutes inspect->sonicate Particles remain sterilize 7. Sterilize by filtering (optional, if needed) inspect->sterilize Fully dissolved heat->vortex sonicate->vortex aliquot 8. Aliquot into smaller volumes sterilize->aliquot store 9. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution of 6,7-diethoxyquinazolin-4(3H)-one.

Step-by-Step Methodology
  • Preparation : In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of 6,7-diethoxyquinazolin-4(3H)-one powder using a calibrated analytical balance. Transfer the powder to a sterile vial.

    • Rationale: Aseptic technique is crucial to prevent contamination of the stock solution, which will be used in cell culture.

  • Solvent Addition : Add the calculated volume of anhydrous, cell culture grade DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • Rationale: Using anhydrous DMSO is critical as water can decrease the solubility of hydrophobic compounds and may promote degradation over time.[2]

  • Initial Dissolution : Cap the vial tightly and vortex vigorously for 2-5 minutes at room temperature.

  • Visual Inspection : Visually inspect the solution against a light source. If undissolved particles are present, proceed to the troubleshooting steps.

  • Troubleshooting (if necessary) :

    • Gentle Warming : Warm the solution in a water bath or on a heating block at a temperature not exceeding 37°C for 10-15 minutes. Vortex again.

    • Ultrasonication : Place the vial in an ultrasonic water bath for 15-30 minutes to break up any aggregates. Vortex again.

    • Rationale: Applying gentle heat or sonication can provide the energy needed to overcome the crystal lattice energy and facilitate dissolution.[2] Avoid excessive heat, which could degrade the compound.

  • Sterilization (Optional) : If the stock solution needs to be sterile and was not prepared in a completely aseptic manner, it can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane).

  • Aliquoting and Storage : Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Application in Cell Culture

Determining the Final Working Concentration

The DMSO stock solution must be diluted into the cell culture medium to achieve the desired final concentration for the assay. It is imperative to keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5% (v/v), as DMSO can have cytotoxic and differentiation-inducing effects on its own.

Workflow for Determining Solvent Tolerance

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis seed_cells 1. Seed cells in a multi-well plate prepare_dmso 2. Prepare serial dilutions of DMSO in culture medium seed_cells->prepare_dmso add_dmso 3. Treat cells with different final DMSO concentrations (e.g., 0.01% to 1.0%) prepare_dmso->add_dmso incubate 4. Incubate for the duration of the planned experiment add_dmso->incubate viability_assay 5. Perform a cell viability assay (e.g., MTT, CCK-8) incubate->viability_assay determine_max 6. Determine the maximum DMSO concentration with no significant effect on cell viability viability_assay->determine_max

Caption: Workflow for establishing a vehicle (DMSO) control and determining the maximum tolerated solvent concentration.

Protocol for Dilution into Culture Medium
  • Thaw Stock : Thaw an aliquot of the 6,7-diethoxyquinazolin-4(3H)-one DMSO stock solution at room temperature.

  • Prepare Intermediate Dilution (if necessary) : For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in fresh culture medium.

  • Final Dilution : Add the appropriate volume of the stock solution to the final volume of pre-warmed culture medium. Immediately mix well by pipetting or gentle vortexing.

    • Critical Step: It is essential to add the small volume of DMSO stock to the large volume of aqueous medium while mixing to facilitate rapid dispersion and prevent precipitation.

  • Vehicle Control : Prepare a vehicle control by adding the same volume of pure DMSO (without the compound) to an equivalent volume of culture medium. This is crucial to distinguish the effects of the compound from any effects of the solvent.

  • Apply to Cells : Replace the existing medium in the cell culture plates with the medium containing the compound or the vehicle control.

Conclusion and Best Practices

The successful use of 6,7-diethoxyquinazolin-4(3H)-one in cell culture assays is critically dependent on its proper dissolution. The protocol described herein, using anhydrous DMSO as the primary solvent, provides a reliable starting point for researchers. It is essential to validate the maximum tolerated DMSO concentration for each specific cell line and to always include a vehicle control in every experiment. By understanding the principles behind the solubilization of quinazolinone derivatives, researchers can ensure the generation of accurate, reproducible, and meaningful biological data.

References

  • PubChem. 6,7-Dimethoxy-3H-quinazolin-4-one. National Center for Biotechnology Information. [Link]

  • ResearchGate. Solubility of Podophyllotoxin in Six Organic Solvents from (283.2 to 323.2) K. [Link]

  • ResearchGate. 6-Nitro-7-tosylquinazolin-4(3H)-one. [Link]

  • Chem-Impex. 6,7-Dimethoxy-3H-quinazolin-4-one. [Link]

  • University of California, Davis. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • Spandidos Publications. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]

  • CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. [Link]

  • PMC - NIH. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • Chemsrc. 6,7-dihydroxyquinazolin-4(3H)-one. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Method

Application Notes and Protocols for the Dosage and Administration of Quinazolinone Derivatives in Animal Models

Introduction: The Quinazolinone Scaffold in Preclinical Research The quinazolinone core, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold in Preclinical Research

The quinazolinone core, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and neuroprotective effects.[3][4] This versatility has made them a focal point of intensive research and development.[5]

The successful translation of a promising quinazolinone derivative from the bench to a potential clinical candidate hinges on rigorous and well-designed in vivo studies. A critical, and often challenging, aspect of these studies is determining the appropriate dosage and route of administration in animal models. This guide provides a framework for these determinations, moving beyond a simple list of steps to explain the causality behind experimental choices. It integrates field-proven insights with established protocols to ensure that every experiment is a self-validating system.

Part 1: Foundational Principles of In Vivo Dosing Strategy

The selection of a starting dose and administration route is not arbitrary; it is a hypothesis-driven process based on the compound's intrinsic properties and the study's objectives.

Key Factors Influencing Dosage and Route Selection

The optimal dosing regimen is a carefully balanced equation considering the compound's pharmacokinetics (PK), pharmacodynamics (PD), and toxicology.

  • Pharmacokinetics (PK): This describes "what the body does to the drug." Key PK parameters—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—are paramount.[6]

    • Solubility & Permeability: A compound's solubility in aqueous and lipid environments dictates its absorption. Poor solubility is a common challenge that often necessitates specialized formulation strategies.

    • Bioavailability: The fraction of an administered dose that reaches systemic circulation. Poor oral bioavailability may necessitate parenteral administration (e.g., intraperitoneal or intravenous) to achieve therapeutic concentrations.

    • Metabolism & Half-life (t½): Rapid metabolism leads to a short half-life, which may require more frequent dosing (e.g., twice daily, or b.i.d.) to maintain exposure.[7]

    • Distribution (VDss) & CNS Penetration (LogBB): For neuroactive compounds, the ability to cross the blood-brain barrier is essential. Lipophilicity and specific transport mechanisms play a crucial role.[6][8]

  • Pharmacodynamics (PD): This describes "what the drug does to the body." The dose must be sufficient to engage the intended biological target and elicit a therapeutic effect. Dose-response studies are essential to identify the effective concentration range. For example, anticancer quinazolinones targeting the Epidermal Growth Factor Receptor (EGFR) must achieve plasma concentrations high enough to inhibit kinase activity in the tumor.[9]

  • Toxicology: Early assessment of a compound's safety profile is critical. Acute toxicity studies are performed to determine the maximum tolerated dose (MTD) and the median lethal dose (LD50).[10] These studies establish the therapeutic window—the range between the minimum effective dose and the MTD. An oral toxicity study following established guidelines (e.g., OECD Guideline 425) provides a standardized assessment.[11]

The Critical Role of Formulation and Vehicle Selection

Many novel quinazolinone derivatives are lipophilic and exhibit poor aqueous solubility. Selecting an appropriate vehicle is crucial for achieving a homogenous and stable formulation for accurate dosing.

Table 1: Common Vehicles for In Vivo Administration of Quinazolinone Derivatives

Vehicle SystemCompositionRationale for UseConsiderations & Potential Issues
Saline/PBS 0.9% NaCl or Phosphate-Buffered SalineIdeal for water-soluble compounds; physiologically compatible.Not suitable for most lipophilic quinazolinones.
DMSO Dimethyl sulfoxidePowerful solubilizing agent.Can be toxic at high concentrations; may affect membrane permeability and have its own biological effects. Typically used as a co-solvent and diluted.
PEG 400 Polyethylene glycol 400Good solubilizer for many organic compounds.Can be viscous. Often used in combination with other vehicles.
Tween® 80 / Cremophor® EL Polysorbate 80 / Polyethoxylated castor oilNon-ionic surfactants used to create emulsions or micellar solutions.Can cause hypersensitivity reactions (especially Cremophor) and may alter drug distribution.
CMC Suspension Carboxymethylcellulose sodium salt in waterForms a suspension for compounds that cannot be dissolved.Requires vigorous mixing to ensure dose uniformity; particle size can affect absorption.

Expert Insight: A common starting point for a poorly soluble compound is a ternary vehicle system, such as 10% DMSO, 40% PEG 400, and 50% saline. The final concentration of DMSO administered to the animal should be kept as low as possible. The stability of the formulation should always be confirmed prior to administration.

Part 2: Standardized Protocols for Administration

The choice of administration route directly impacts the rate and extent of drug absorption. The following protocols outline standard procedures for common routes used in rodent models.

Protocol 2.1: Oral Gavage (p.o.)
  • Rationale: Mimics the intended clinical route for many drugs and is suitable for compounds with good oral bioavailability. It allows for precise volume administration.

  • Best For: Efficacy studies where chronic, repeated dosing is required.

  • Example from Literature: A 3-amino quinazolinone derivative, LMDP10, was administered orally at doses of 5-50 mg/kg to rats in a model of Alzheimer's disease.[11]

  • Step-by-Step Methodology:

    • Animal Restraint: Gently but firmly restrain the mouse or rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Needle Selection: Use a flexible, ball-tipped gavage needle appropriate for the animal's size (e.g., 20-22 gauge for mice, 16-18 gauge for rats).

    • Volume Calculation: Calculate the required volume based on the animal's most recent body weight. Typical maximum oral gavage volumes are 10 mL/kg for mice and 5-10 mL/kg for rats.

    • Administration: Measure the distance from the animal's mouth to the xiphoid process (end of the sternum) to estimate the correct insertion depth. Gently insert the needle into the esophagus and deliver the formulation smoothly.

    • Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.

Protocol 2.2: Intraperitoneal Injection (i.p.)
  • Rationale: Bypasses the gastrointestinal tract and first-pass metabolism in the liver, leading to rapid absorption into the systemic circulation.

  • Best For: Compounds with poor oral bioavailability, or when a rapid onset of action is desired for acute studies.

  • Example from Literature: Novel quinazolin-4(3H)-one derivatives were evaluated for anticonvulsant activity in mice at doses of 50, 100, and 150 mg/kg administered intraperitoneally.[12]

  • Step-by-Step Methodology:

    • Animal Restraint: Securely restrain the animal to expose the abdomen. For rats, this may require two people.

    • Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Needle Selection: Use a 25-27 gauge needle for mice and a 23-25 gauge needle for rats.

    • Administration: Lift the animal's hindquarters slightly to displace the abdominal organs. Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure no blood or urine is drawn, then inject the solution.

    • Volume Limits: Maximum i.p. injection volumes are typically 10 mL/kg for mice and 5 mL/kg for rats.

Protocol 2.3: Subcutaneous Injection (s.c.)
  • Rationale: Provides slower, more sustained absorption compared to i.p. or i.v. routes. Can be used to create slow-release formulations.

  • Best For: Compounds where a prolonged exposure is desired, potentially reducing dosing frequency.

  • Example from Literature: A subcutaneous formulation of the quinazoline derivative anagrelide was shown to provide an extended-release plasma concentration profile in rats, with drug detected up to 56 days post-administration.[13]

  • Step-by-Step Methodology:

    • Animal Restraint: Restrain the animal on a flat surface.

    • Injection Site: Grasp the loose skin over the back, between the shoulder blades, to form a "tent."

    • Administration: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine. Inject the formulation into the subcutaneous space.

    • Volume Limits: Typical maximum volumes are 10 mL/kg for mice and 5 mL/kg for rats per site.

Part 3: Data Presentation and Visualization

Clear presentation of dosing parameters is essential for reproducibility and interpretation.

Quantitative Data Summary

Table 2: Examples of Quinazolinone Derivative Dosing in Animal Models

Compound Class/NameTherapeutic AreaAnimal ModelRouteDosage RangeFrequencyReference
EGFR InhibitorsAnticancerHuman tumor xenografts (mice)Not specified50 - 100 mg/kgDose-dependent[7]
Compound 34 (EGFRi)AnticancerA549 xenograft (nude mice)Not specified15 mg/kgDaily[9]
4-Morpholinyl-quinazolineAnti-ObesityDIO C57BL/6 J micep.o.30 mg/kgb.i.d.[7]
LMDP10 Neuroprotection (AD)ICV-STZ ratsp.o.5 - 50 mg/kgDaily[11]
Substituted QuinazolinonesAnticonvulsantPTZ-induced seizure (mice)i.p.50 - 150 mg/kgSingle dose[12]
Afloqualone Muscle RelaxantRatsp.o.5 - 20 mg/kgSingle dose[14][15]
Anagrelide AnticancerGIST xenograft (mice)s.c.Not specifiedNot specified[13]
Proquazone Anti-inflammatoryRats, Dogsp.o.Not specifiedNot specified[16]
Experimental Workflow Visualizations

Visual workflows provide a clear, high-level overview of complex experimental designs.

G cluster_0 Phase 1: Dose Range Finding & Toxicity cluster_1 Phase 2: Efficacy Study a Select Vehicle & Formulate Compound c Administer Single Ascending Doses a->c b Acute Toxicity Study (e.g., OECD 425) c->b In parallel d Determine MTD & Observe for Clinical Signs c->d g Administer Chronic Dosing (e.g., 3 doses below MTD) d->g Inform Dose Selection e Induce Disease Model (e.g., Tumor Implantation) f Group Animals (Vehicle, Drug, Positive Control) e->f f->g h Monitor Efficacy Endpoints (e.g., Tumor Volume, Behavior) g->h i Terminal Endpoint: Collect Tissues for PK/PD Analysis h->i

Caption: General workflow for in vivo dosing and efficacy studies.

G node_action node_action node_prop node_prop start Compound Properties & Study Goal sol Is Compound Water Soluble? start->sol bio Good Oral Bioavailability? sol->bio Yes form Requires Formulation (e.g., suspension, emulsion) sol->form No goal Study Goal: Chronic or Acute? bio->goal Yes ip Use Intraperitoneal (i.p.) bio->ip No po Use Oral Gavage (p.o.) goal->po Chronic goal->ip Acute release Sustained Release Needed? sc Use Subcutaneous (s.c.) release->sc Yes po->release form->bio

Caption: Decision tree for selecting an appropriate administration route.
Signaling Pathway Example: Neuroprotection via Keap1-Nrf2

Certain quinazolinone derivatives exert their effects through specific molecular pathways. Visualizing these pathways provides mechanistic context for the drug's action. For example, the neuroprotective agent LMDP10 was shown to act by activating the Nrf2 pathway.[11]

G cluster_cell Cellular Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitination & Proteasomal Degradation Nrf2->Ub Under Normal Conditions Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Genes Transcription of Antioxidant Genes (e.g., SOD, GSH) ARE->Genes Nrf2_nuc->ARE effect Neuroprotective Effect Genes->effect stress Oxidative Stress or Quinazolinone Derivative (LMDP10) stress->Keap1 Inhibits

Caption: Simplified Keap1-Nrf2 pathway activated by quinazolinone derivatives.

Conclusion

The successful in vivo evaluation of quinazolinone derivatives requires a methodical, evidence-based approach to dosage and administration. By integrating a compound's physicochemical and toxicological properties with the specific goals of the animal model, researchers can design robust studies that yield clear, reproducible, and translatable data. The protocols and frameworks provided herein serve as a guide to navigate these critical decisions, ensuring that promising compounds are evaluated under optimal conditions to truly assess their therapeutic potential.

References

  • Jiang, J., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. RSC Advances. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. Available at: [Link]

  • Ben-Messaoud, G., et al. (2024). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules. Available at: [Link]

  • Dastmalchi, F., et al. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Kodonidi, I., et al. (2020). Introductory Chapter: The Newest Research in Quinazolinone and Quinazoline Derivatives. IntechOpen. Available at: [Link]

  • Safavi, M., et al. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Phallus indusiatus. Wikipedia. Available at: [Link]

  • Abdel-Wahab, B.F., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. Molecules. Available at: [Link]

  • Datusalia, A.K., et al. (2024). Neuroprotective Effects of a 3-Amino Quinazoline Derivative via Keap1-Nrf2 Pathway Activation in an ICV-STZ-Induced Rat Model of Sporadic Alzheimer's Disease. ACS Chemical Neuroscience. Available at: [Link]

  • Brogden, R.N., & Heel, R.C. (1982). Proquazone. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states. Drugs. Available at: [Link]

  • Yamamura, M., et al. (1981). [Effects of afloqualone, a new centrally acting muscle relaxant, on DRL response and CER in rats (author's transl)]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica. Available at: [Link]

  • Van den Mooter, T., et al. (2024). Pharmacokinetic profile and in vivo anticancer efficacy of anagrelide administered subcutaneously in rodents. Scientific Reports. Available at: [Link]

  • de Oliveira, R.S., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Biomolecules. Available at: [Link]

  • Pop, R., et al. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules. Available at: [Link]

  • Van Ryzin, R.J., & Trapold, J.H. (1980). The toxicology profile of the anti-inflammatory drug proquazone in animals. Drug and Chemical Toxicology. Available at: [Link]

  • ResearchGate. (n.d.). Acute toxicity studies in mice and rats. ResearchGate. Available at: [Link]

  • Ochiai, T., et al. (1982). 4(3H)-quinazolinone (afloqualone), a new centrally acting muscle relaxant. (II) Effects on the spinal reflex potential and the rigidity. Nihon yakurigaku zasshi. Folia pharmacologica Japonica. Available at: [Link]

  • Al-Suhaimi, K.S., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available at: [Link]

  • Tuncel, J., et al. (2016). Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat. PLOS One. Available at: [Link]

  • Chen, Y., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports. Available at: [Link]

  • Canto, R.F.S., et al. (2015). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Al-Suhaimi, K.S., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available at: [Link]

  • Drugs.com. (2025). Anagrelide: Package Insert / Prescribing Information / MOA. Drugs.com. Available at: [Link]

  • ResearchGate. (2025). pharmacological studies on 6-amino-2-fluoromethyl-3-(o-tolyl)-4(3h)-quinazolinone (afloqualone), a new centrally acting muscle relaxant (i). ResearchGate. Available at: [Link]

  • Emami, S., et al. (2022). Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of the 4-Anilinoquinazoline Pharmacophore for Potent and Selective Kinase Inhibition

Foreword: The Enduring Significance of the 4-Anilinoquinazoline Scaffold The 4-anilinoquinazoline core is a privileged scaffold in modern medicinal chemistry, particularly in the realm of oncology. Its remarkable ability...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Significance of the 4-Anilinoquinazoline Scaffold

The 4-anilinoquinazoline core is a privileged scaffold in modern medicinal chemistry, particularly in the realm of oncology. Its remarkable ability to competitively bind to the ATP-binding site of various protein kinases has led to the development of several blockbuster anticancer drugs, including gefitinib, erlotinib, and lapatinib.[1][2] These agents have revolutionized the treatment of specific cancers by targeting key signaling proteins like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[2][3] The versatility of the 4-anilinoquinazoline framework allows for fine-tuning of its inhibitory potency and selectivity through strategic chemical modifications, making it a subject of continuous investigation and optimization in drug discovery.[4][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the synthesis of the 4-anilinoquinazoline pharmacophore. We will delve into the underlying chemical principles, provide a robust and validated experimental protocol, and discuss the critical aspects of characterization and analysis. Our focus is not merely on the procedural steps but on the rationale behind them, empowering you to adapt and innovate in your own research endeavors.

Mechanistic Insight: The Basis of Kinase Inhibition

The efficacy of 4-anilinoquinazoline derivatives stems from their ability to mimic the adenine moiety of ATP, allowing them to dock into the enzyme's active site. The quinazoline ring system acts as the primary anchoring element, forming crucial hydrogen bonds with the hinge region of the kinase. The aniline substituent extends into a more variable region of the ATP-binding pocket, and modifications to this part of the molecule are pivotal in determining the inhibitor's selectivity and potency.[6]

Below is a diagram illustrating the general binding mode of a 4-anilinoquinazoline inhibitor within the ATP-binding pocket of a protein kinase.

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 4-Anilinoquinazoline Inhibitor hinge Hinge Region gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket solvent_channel Solvent Channel quinazoline Quinazoline Core quinazoline->hinge H-Bond anilino Anilino Moiety anilino->hydrophobic_pocket Hydrophobic Interactions side_chain Side Chain side_chain->solvent_channel Tailors Selectivity

Caption: Generalized binding mode of a 4-anilinoquinazoline kinase inhibitor.

Synthetic Strategies: A Comparative Overview

The synthesis of 4-anilinoquinazolines can be approached through several routes. The most common and versatile method involves the construction of a 4-chloroquinazoline intermediate, followed by a nucleophilic aromatic substitution (SNAr) reaction with a substituted aniline.[7] Alternative strategies, such as the Niementowski quinazoline synthesis, offer different starting points and can be advantageous in certain contexts.[8]

Synthetic Route Starting Materials Key Intermediates Advantages Disadvantages References
Classical Route Substituted Anthranilic Acid4-ChloroquinazolineVersatile, well-established, allows for diverse aniline substitutions.May require harsh chlorinating agents (e.g., POCl₃, SOCl₂).[7][9]
Niementowski Synthesis Anthranilic Acid and Amides4-Oxo-3,4-dihydroquinazolineOne-pot potential, avoids harsh chlorinating agents.Can have limitations in substrate scope and may require high temperatures.[8]
Modern Variations Varies (e.g., 2-aminobenzonitriles)VariesCan offer milder reaction conditions and improved yields.May require specialized reagents or catalysts.[10]

Experimental Protocol: A Validated Synthesis of a Gefitinib Analogue

This protocol details the synthesis of a key intermediate for a gefitinib analogue, illustrating the classical synthetic approach. This multi-step synthesis is widely applicable for generating a variety of 4-anilinoquinazoline derivatives.

Workflow Diagram

start Substituted Anthranilic Acid step1 Step 1: Cyclization (e.g., with Formamide) start->step1 intermediate1 Quinazolin-4(3H)-one step1->intermediate1 step2 Step 2: Chlorination (e.g., with POCl₃) intermediate1->step2 intermediate2 4-Chloroquinazoline step2->intermediate2 step3 Step 3: Nucleophilic Aromatic Substitution (with Substituted Aniline) intermediate2->step3 product 4-Anilinoquinazoline step3->product

Caption: General synthetic workflow for 4-anilinoquinazolines.

Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

This initial step involves the cyclization of the appropriately substituted anthranilic acid to form the core quinazolinone structure.

  • Materials:

    • 2-Amino-4,5-dimethoxybenzoic acid

    • Formamide

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4,5-dimethoxybenzoic acid (1.0 eq) and formamide (10 eq).

    • Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Add water to the reaction mixture to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one.

Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

The hydroxyl group of the quinazolinone is converted to a chlorine, creating a reactive intermediate for the subsequent SNAr reaction.

  • Materials:

    • 6,7-Dimethoxyquinazolin-4(3H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • To a round-bottom flask, add 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) and phosphorus oxychloride (5-10 eq).

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours, monitoring by TLC.

    • After completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.

    • Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) to a pH of 7-8.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain 4-chloro-6,7-dimethoxyquinazoline.

Step 3: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Gefitinib Core)

This final step involves the coupling of the 4-chloroquinazoline intermediate with the desired aniline derivative.

  • Materials:

    • 4-Chloro-6,7-dimethoxyquinazoline

    • 3-Chloro-4-fluoroaniline

    • Isopropanol (or another suitable solvent like n-butanol)

  • Procedure:

    • In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in isopropanol.

    • Heat the mixture to reflux for 4-6 hours. The product will often precipitate out of the solution as the hydrochloride salt.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold isopropanol and then with diethyl ether.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Characterization and Analysis

Rigorous characterization of the synthesized compounds is essential to confirm their identity, purity, and structural integrity.

Analytical Technique Purpose Expected Observations
Thin Layer Chromatography (TLC) Monitor reaction progress and assess purity.Single spot for the final purified product.
High-Performance Liquid Chromatography (HPLC) Determine purity with high accuracy.Purity >95% is generally desired for biological testing.
Mass Spectrometry (MS) Confirm the molecular weight of the product.The observed m/z should correspond to the calculated molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidate the chemical structure.The chemical shifts, integration, and coupling patterns should be consistent with the expected structure.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-anilinoquinazoline derivatives is highly dependent on the nature and position of substituents on both the quinazoline and aniline rings.

  • Quinazoline Ring Substitutions: Electron-donating groups, such as methoxy groups at the 6- and 7-positions, generally enhance inhibitory activity.[11][12] These groups can also improve the solubility and pharmacokinetic properties of the molecule.

  • Aniline Ring Substitutions: Small, lipophilic groups at the 3-position of the aniline ring are often favored for potent inhibition of EGFR.[11][12] The presence of a halogen, such as chlorine or fluorine, can also contribute to binding affinity.

  • C-7 Side Chains: The C-7 position of the quinazoline ring is a common site for modification to introduce basic side chains, which can improve solubility and target engagement.[13][14]

Conclusion and Future Perspectives

The 4-anilinoquinazoline scaffold remains a cornerstone of targeted cancer therapy. The synthetic routes outlined in this guide provide a robust foundation for the generation of novel kinase inhibitors. Future research in this area will likely focus on the development of more selective and potent inhibitors that can overcome mechanisms of drug resistance.[4] This includes the design of covalent and allosteric inhibitors, as well as compounds with improved pharmacokinetic profiles.[2] The continued exploration of the chemical space around this remarkable pharmacophore holds great promise for the future of personalized medicine.

References

  • Palmer, B. D., et al. "Tyrosine kinase inhibitors. 11. Soluble analogues of pyrrolo- and pyrazoloquinazolines as epidermal growth factor receptor inhibitors: Synthesis, biological evaluation, and modeling of the mode of binding." Journal of Medicinal Chemistry.
  • Mishra, R., et al. "Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors." Bioorganic & Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present)." Molecules. [Link]

  • Li, D., et al. "Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives." Frontiers in Chemistry. [Link]

  • Li, D.-D., et al. "Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors." PLOS ONE. [Link]

  • Shearstone, J. R., et al.
  • Trivedi, P., et al. "Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors.
  • WO2014170910A1 - Process for the preparation of lapatinib - Google P
  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES - Generis Publishing.
  • Chen, K., et al. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate." Molecules. [Link]

  • Wakeling, A. E., et al. "Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro." British Journal of Pharmacology.
  • Ahangar, N., et al. "Modified Synthesis of Erlotinib Hydrochloride." Iranian Journal of Pharmaceutical Research. [Link]

  • Li, Z., et al. "Facile synthesis of 18 F-labeled Lapatinib for imaging with positron emission tomography." Journal of Nuclear Medicine.
  • US8350029B2 - Process for the preparation of gefitinib - Google P
  • Bogert, M. T., et al. "THE SYNTHESIS OF ALKYLKETODIHYDROQUINAZOLINES FROM ANTHRANILIC NITRILE.1." Journal of the American Chemical Society.
  • Hennequin, L. F., et al. "Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry. [Link]

  • EP3015460A1 - Process for the preparation of erlotinib - Google P
  • Perera, B. G. K., & Maly, D. J. "Design, synthesis and characterization of “clickable” 4-anilinoquinazoline kinase inhibitors." Organic & Biomolecular Chemistry. [Link]

  • PREPAR
  • Lee, J., et al. "Assessing a sustainable manufacturing route to lapatinib." Reaction Chemistry & Engineering. [Link]

  • Ivanova, A., et al. "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)." Molecules. [Link]

  • A New Synthesis of Gefitinib.
  • Davoodnia, A., et al. "Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat." Journal of the Korean Chemical Society.
  • Hennequin, L. F., et al. "Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. "Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors." European Journal of Medicinal Chemistry.
  • Niementowski quinazoline synthesis - Wikipedia. [Link]

  • Process for synthesis of gefitinib.
  • Practical synthesis of lap
  • CN102557977A - Synthesis intermediate of erlotinib and preparation method thereof - Google P
  • Glavač, N., et al. "Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation.
  • Wakeling, A. E., et al. "STRUCTURE-ACTIVITY RELATIONSHIPS FOR 4-ANILINOQUINAZOLINES AS POTENT INHIBITORS AT THE ATP BINDING SITE OF THE EPIDERMAL GROWTH FACTOR RECEPTOR IN VITRO." Clinical and Experimental Pharmacology and Physiology.
  • CN103159747A - Synthetic method of lapatinib - Google P
  • A Novel Solid Form of Erlotinib: Synthesis by Heterogeneous Complexation and Characterization by NMR Crystallography | Crystal Growth & Design - ACS Public
  • CN103570633B - The preparation method of Gefitinib - Google P

Sources

Method

Application Notes and Protocols for Investigating the Anti-inflammatory Potential of 6,7-diethoxyquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This document provides a comprehensive guide for investigating the anti-inflammatory properties of the compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for investigating the anti-inflammatory properties of the compound 6,7-diethoxyquinazolin-4(3H)-one. Given the current landscape of research, direct experimental data on this specific molecule is limited. Therefore, this guide is built upon established principles of structurally related compounds, particularly the known anti-inflammatory effects of phosphodiesterase (PDE) inhibitors like papaverine. The protocols and mechanistic hypotheses presented herein are intended to serve as a robust framework for initiating and conducting thorough anti-inflammatory studies on 6,7-diethoxyquinazolin-4(3H)-one.

Section 1: Introduction and Mechanistic Hypothesis

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The quinazoline scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. 6,7-diethoxyquinazolin-4(3H)-one, a derivative of this class, is structurally analogous to papaverine, a known non-selective PDE inhibitor. Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an accumulation of these cyclic nucleotides, which in turn can modulate inflammatory pathways.[1][2]

Our central hypothesis is that 6,7-diethoxyquinazolin-4(3H)-one exerts anti-inflammatory effects primarily through the inhibition of phosphodiesterases, leading to an increase in intracellular cAMP and subsequent downregulation of pro-inflammatory signaling pathways such as NF-κB and MAPKs. This proposed mechanism is depicted in the signaling pathway diagram below.

Proposed Anti-inflammatory Mechanism of 6,7-diethoxyquinazolin-4(3H)-one cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Receptor->IKK Activation MAPKKK MAPKKK Receptor->MAPKKK Activation 6,7-diethoxyquinazolin-4(3H)-one 6,7-diethoxyquinazolin-4(3H)-one PDE Phosphodiesterase (PDE) 6,7-diethoxyquinazolin-4(3H)-one->PDE Inhibition cAMP cAMP (increased) PDE->cAMP Degradation ATP ATP AC Adenylate Cyclase AC->cAMP Synthesis PKA Protein Kinase A (PKA) cAMP->PKA Activation PKA->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation NF-κB_inactive NF-κB (p50/p65) IκBα->NF-κB_inactive Releases NF-κB_active NF-κB (Active) NF-κB_inactive->NF-κB_active Translocation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP-1 AP-1 MAPK->AP-1 Activation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NF-κB_active->Gene_Expression Induces AP-1->Gene_Expression Induces

Caption: Proposed mechanism of 6,7-diethoxyquinazolin-4(3H)-one.

Section 2: In Vitro Anti-inflammatory Evaluation

The initial assessment of anti-inflammatory activity is crucial and can be effectively performed using cell-based assays. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is a widely accepted and robust method for this purpose.[3][4]

Protocol: Inhibition of Nitric Oxide (NO) and Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5] The ability of 6,7-diethoxyquinazolin-4(3H)-one to inhibit the production of these mediators is a key indicator of its anti-inflammatory potential.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 6,7-diethoxyquinazolin-4(3H)-one (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • MTT or similar cell viability assay kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of 6,7-diethoxyquinazolin-4(3H)-one in DMEM. Pre-treat the cells with various concentrations of the compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.[6] A set of wells should remain unstimulated (negative control).

  • Nitric Oxide (NO) Measurement: After the 24-hour incubation, collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement (TNF-α and IL-6): Use the collected supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.

  • Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.

Data Analysis and Interpretation:

  • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of 6,7-diethoxyquinazolin-4(3H)-one compared to the LPS-stimulated control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for each inflammatory mediator.

  • Ensure that the effective concentrations of the compound are not cytotoxic.

Expected Quantitative Data Summary:

Compound Concentration (µM)% Inhibition of NO Production% Inhibition of TNF-α Secretion% Inhibition of IL-6 SecretionCell Viability (%)
115 ± 312 ± 210 ± 4>95
1045 ± 540 ± 635 ± 5>95
2570 ± 465 ± 560 ± 7>95
5090 ± 385 ± 480 ± 6>95
Dexamethasone (10 µM)88 ± 492 ± 390 ± 5>95

(Note: The above data is hypothetical and serves as an example of expected results.)

Section 3: In Vivo Anti-inflammatory Evaluation

Following promising in vitro results, it is essential to validate the anti-inflammatory activity of 6,7-diethoxyquinazolin-4(3H)-one in a living organism. The carrageenan-induced paw edema model in rats is a classic and reliable method for assessing acute inflammation.[7][8]

Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic acute inflammatory response characterized by edema (swelling).[9] The first phase is mediated by histamine and serotonin, while the second, more prolonged phase, is associated with the production of prostaglandins and cytokines. The ability of a compound to reduce this edema indicates its anti-inflammatory properties.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • 6,7-diethoxyquinazolin-4(3H)-one

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin or another suitable positive control drug

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers for measuring paw volume/thickness

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (Indomethacin, e.g., 10 mg/kg), and test groups receiving different doses of 6,7-diethoxyquinazolin-4(3H)-one (e.g., 10, 25, 50 mg/kg). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Collection: Record the paw volume/thickness for each animal at each time point.

Data Analysis and Interpretation:

  • Calculate the percentage increase in paw volume for each group at each time point compared to the initial volume (time 0).

  • Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

  • The highest percentage of inhibition is usually observed at the 3rd or 4th hour.

Expected Quantitative Data Summary:

Treatment Group (Dose)Paw Volume Increase at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control0.85 ± 0.05-
Indomethacin (10 mg/kg)0.30 ± 0.0364.7%
6,7-diethoxyquinazolin-4(3H)-one (10 mg/kg)0.65 ± 0.0423.5%
6,7-diethoxyquinazolin-4(3H)-one (25 mg/kg)0.45 ± 0.0347.1%
6,7-diethoxyquinazolin-4(3H)-one (50 mg/kg)0.32 ± 0.0462.4%

(Note: The above data is hypothetical and serves as an example of expected results.)

Section 4: Experimental Workflow and Visualization

A logical and systematic workflow is essential for the successful investigation of a novel compound. The following diagram illustrates the proposed experimental pipeline for evaluating the anti-inflammatory properties of 6,7-diethoxyquinazolin-4(3H)-one.

Experimental Workflow Start Start: Hypothesis Generation In_Vitro In Vitro Screening (LPS-stimulated RAW 264.7) Start->In_Vitro NO_Assay Nitric Oxide (NO) Measurement In_Vitro->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) ELISA In_Vitro->Cytokine_Assay Viability_Assay Cell Viability (MTT Assay) In_Vitro->Viability_Assay Data_Analysis Data Analysis and IC50/ED50 Determination NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Viability_Assay->Data_Analysis In_Vivo In Vivo Validation (Carrageenan-induced Paw Edema) Mechanism_Studies Further Mechanistic Studies (Western Blot for NF-κB, MAPKs) In_Vivo->Mechanism_Studies Data_Analysis->In_Vivo If promising Conclusion Conclusion and Future Directions Mechanism_Studies->Conclusion

Caption: A streamlined workflow for anti-inflammatory drug discovery.

Section 5: References

  • Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. ACS Publications. Accessed January 26, 2026. [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Accessed January 26, 2026. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Accessed January 26, 2026. [Link]

  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. Accessed January 26, 2026. [Link]

  • NF-κB signaling in inflammation. PubMed. Accessed January 26, 2026. [Link]

  • Macrophage Inflammatory Assay. PMC. Accessed January 26, 2026. [Link]

  • PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. PMC. Accessed January 26, 2026. [Link]

  • The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson's disease mouse models. PMC. Accessed January 26, 2026. [Link]

  • MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. Accessed January 26, 2026. [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PMC. Accessed January 26, 2026. [Link]

  • Analysis of Phosphodiesterase-5 (PDE5) Inhibitors in Modulating Inflammatory Markers in Humans: A Systematic Review and Meta-Analysis. MDPI. Accessed January 26, 2026. [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC. Accessed January 26, 2026. [Link]

  • NF-κB. Wikipedia. Accessed January 26, 2026. [Link]

  • The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson's disease mouse models. ResearchGate. Accessed January 26, 2026. [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. Accessed January 26, 2026. [Link]

  • Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse. Accessed January 26, 2026. [Link]

  • Phosphodiesterase Inhibitors. StatPearls. Accessed January 26, 2026. [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Accessed January 26, 2026. [Link]

  • NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers. Accessed January 26, 2026. [Link]

  • How you stimulate RAW 264.7 macrophage?. ResearchGate. Accessed January 26, 2026. [Link]

  • Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. MDPI. Accessed January 26, 2026. [Link]

  • Analysis of Phosphodiesterase-5 (PDE5) Inhibitors in Modulating Inflammatory Markers in Humans: A Systematic Review and Meta-Analysis. PubMed. Accessed January 26, 2026. [Link]

  • The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson's disease mouse models. Ewha Womans University. Accessed January 26, 2026. [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation. PMC. Accessed January 26, 2026. [Link]

  • In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. PMC. Accessed January 26, 2026. [Link]

  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. SlideShare. Accessed January 26, 2026. [Link]

  • MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Accessed January 26, 2026. [Link]

  • Mechanism of action of papaverine in relaxation of cavernosal smooth.... ResearchGate. Accessed January 26, 2026. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PMC. Accessed January 26, 2026. [Link]

  • Phosphodiesterase Inhibitors. YouTube. Accessed January 26, 2026. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. Accessed January 26, 2026. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6,7-Diethoxyquinazolin-4(3H)-one

Welcome to the technical support guide for the synthesis of 6,7-diethoxyquinazolin-4(3H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6,7-diethoxyquinazolin-4(3H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols. The guidance herein is based on established chemical principles and field-proven insights to help you overcome common challenges and improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6,7-diethoxyquinazolin-4(3H)-one?

The most prevalent and straightforward method is the condensation and cyclization of 2-amino-4,5-diethoxybenzoic acid with formamide. This one-pot reaction is favored for its operational simplicity, though it requires careful control of conditions to achieve high yields. The reaction typically involves heating the starting materials together, where formamide serves as both the reagent providing the C2 carbon of the quinazolinone ring and as the solvent.[1]

Q2: What is the underlying mechanism of the reaction between 2-amino-4,5-diethoxybenzoic acid and formamide?

The reaction proceeds through two key stages:

  • Amidation: The primary amine of 2-amino-4,5-diethoxybenzoic acid nucleophilically attacks the carbonyl carbon of formamide, leading to the formation of an N-formyl intermediate, 2-(formamido)-4,5-diethoxybenzoic acid.

  • Cyclization: At elevated temperatures, the N-formyl intermediate undergoes an intramolecular cyclization. The amide nitrogen attacks the carboxylic acid group, eliminating a molecule of water to form the heterocyclic quinazolinone ring.

Understanding this mechanism is crucial for troubleshooting, as issues can arise at either the amidation or the cyclization step.

Q3: What are the critical safety precautions for this synthesis?

  • Formamide: Formamide is a teratogen and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • High Temperatures: The reaction is typically conducted at temperatures between 140-160°C.[1] Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions against thermal burns.

  • Pressure Build-up: If the reaction is performed in a sealed vessel, be aware of potential pressure build-up from the evolution of water vapor. It is generally advisable to perform the reaction under a reflux condenser or with a setup that allows for the safe venting of volatiles.

Visual Workflow of the Synthesis

The diagram below outlines the general experimental workflow for the synthesis of 6,7-diethoxyquinazolin-4(3H)-one.

G cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Amino-4,5-diethoxybenzoic Acid C Combine Reagents (Inert Atmosphere Optional) A->C B Formamide B->C D Heat to 140-160°C (4-6 hours) C->D E Monitor by TLC/HPLC D->E F Cool to Room Temp E->F G Precipitate with Water F->G H Filter Solid G->H I Wash with Water & Hexane H->I J Dry Product I->J K Recrystallize (Optional) J->K

Caption: General workflow for synthesizing 6,7-diethoxyquinazolin-4(3H)-one.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Area 1: Low Product Yield

Q: My reaction yield is consistently below 50%. What are the most likely causes?

Low yields can stem from several factors. The most common are incomplete reaction, product degradation, or mechanical loss during work-up. A systematic approach is needed to identify the root cause.

Q: How can I determine if the reaction has gone to completion?

Regularly monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC Analysis: Co-spot the reaction mixture with your starting material (2-amino-4,5-diethoxybenzoic acid). The reaction is complete when the starting material spot is no longer visible. A typical mobile phase for this analysis would be a mixture of ethyl acetate and hexane.

  • HPLC Analysis: This provides a more quantitative measure of the conversion of starting material to product.

If the starting material is still present after the recommended reaction time, the reaction is incomplete.

Q: I've confirmed the reaction is incomplete. How can I drive it to completion?

Several parameters can be adjusted. Consider optimizing them in the order listed below.

ParameterStandard ConditionOptimization Strategy & Rationale
Reaction Time 4-6 hoursExtend the reaction time to 8-12 hours. The formation of the N-formyl intermediate or the subsequent cyclization may be slower than anticipated.
Temperature 140-160°CGradually increase the temperature in 10°C increments, up to 180°C. Higher temperatures provide the necessary activation energy for the intramolecular cyclization, but be aware of potential degradation (see Problem Area 2).
Reagent Purity N/AEnsure the 2-amino-4,5-diethoxybenzoic acid is pure and dry. Impurities can interfere with the reaction. The presence of water in the formamide can also hinder the reaction.
Formamide Excess 4-10 equivalentsIncrease the molar excess of formamide. While it also acts as a solvent, a higher concentration can favor the initial amidation step according to Le Châtelier's principle. A common procedure uses about 4 equivalents.[1]

Q: My reaction goes to completion, but the isolated yield is still low. What else could be wrong?

This points towards issues during the work-up and purification steps:

  • Precipitation: The product is typically isolated by precipitation upon adding water to the cooled reaction mixture.[1] If the product has some solubility in the formamide/water mixture, you may be losing it in the filtrate. Try cooling the mixture in an ice bath for an extended period (1-2 hours) before filtration to maximize precipitation.

  • Mechanical Loss: Ensure quantitative transfer of solids during filtration. Wash the reaction flask with the filtrate or fresh water to recover any adhering product.

  • Recrystallization: If you are recrystallizing the product, you will inevitably lose some material. Ensure you are using a minimal amount of a suitable hot solvent and cooling thoroughly to maximize recovery from the mother liquor.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Check_Completion Is reaction complete? (Check by TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Workup_Issue Work-up / Purification Issue Check_Completion->Workup_Issue Yes Optimize Optimize Conditions: - Increase Time - Increase Temp - Check Reagent Purity Incomplete->Optimize Success Yield Improved Optimize->Success Improve_Workup Improve Isolation: - Maximize Precipitation - Minimize Transfer Loss - Optimize Recrystallization Workup_Issue->Improve_Workup Improve_Workup->Success

Caption: A decision tree to diagnose and resolve low yield issues.

Problem Area 2: Impurity Formation

Q: My final product shows significant impurities on TLC/NMR. What are they and how can I prevent them?

The most common impurity is unreacted starting material. Other possibilities include byproducts from degradation at high temperatures.

Q: I observe a dark, tar-like consistency in my reaction mixture. What does this indicate?

This is a strong indicator of product or reagent degradation. It often occurs when the reaction temperature is too high or when the reaction is heated for an excessively long time.

  • Solution: Reduce the reaction temperature. While higher temperatures can increase the reaction rate, there is a trade-off with thermal stability. Find the optimal temperature that provides a reasonable reaction time without causing significant degradation. A range of 140-150°C is often a good starting point.[1]

Q: How can I effectively purify my product away from these impurities?

  • Recrystallization: This is the most effective method for purifying the final product. Suitable solvents include ethanol, isopropanol, or acetonitrile. The goal is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures.

  • Trituration: If the product does not crystallize well, try triturating the crude solid with a solvent in which the impurities are soluble but the desired product is not. Cold ethyl acetate or diethyl ether can be effective for washing away less polar impurities.

  • Column Chromatography: While less ideal for large-scale synthesis due to cost and time, silica gel chromatography is an option for obtaining highly pure material. A gradient elution from hexane to ethyl acetate is typically effective.

Baseline Experimental Protocol

This protocol serves as a reference point for the synthesis.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4,5-diethoxybenzoic acid (1.0 eq) and formamide (4.0-10.0 eq).

  • Reaction: Heat the mixture with vigorous stirring to 145-150°C for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add deionized water (approx. 5-10 volumes relative to the formamide used) to the stirred mixture.

  • Isolation: A precipitate should form. Continue stirring in an ice bath for 30-60 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold deionized water and then with a non-polar solvent like hexane to aid in drying.

  • Drying: Dry the solid product under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.

References

Sources

Optimization

Technical Support Guide: Stability of 6,7-diethoxyquinazolin-4(3H)-one in DMSO Stock Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and validated protocols concerning the stability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and validated protocols concerning the stability of 6,7-diethoxyquinazolin-4(3H)-one when prepared and stored as a Dimethyl Sulfoxide (DMSO) stock solution. Ensuring the integrity of your compound is paramount for generating reproducible and reliable experimental data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the handling of 6,7-diethoxyquinazolin-4(3H)-one.

Q1: What is the fundamental stability profile of 6,7-diethoxyquinazolin-4(3H)-one in DMSO?

A: The 6,7-diethoxyquinazolin-4(3H)-one molecule is built on a quinazolinone scaffold, which is generally reported to be chemically robust and stable against many common reactions like oxidation and reduction.[1] However, its stability in a DMSO stock solution is not absolute and is critically dependent on storage conditions, solvent purity, and handling practices. The primary risks are hydrolysis of the lactam ring and potential oxidation of the ethoxy groups.

Q2: What are the optimal storage conditions for my DMSO stock solution?

A: To maximize shelf-life and prevent degradation, stock solutions should be stored under the conditions summarized in the table below. The single most important practice is to aliquot the stock into single-use volumes upon preparation to avoid repeated freeze-thaw cycles.[2]

ParameterRecommendationRationale
Temperature -80°C (long-term) or -20°C (short-term)Minimizes thermal degradation and slows down potential reactions with trace contaminants.
Solvent Anhydrous, high-purity DMSO (≥99.9%)DMSO is hygroscopic and readily absorbs atmospheric water.[3][4] Water can facilitate compound hydrolysis.
Container Amber glass vials with PTFE-lined capsProtects against photodegradation and ensures an inert storage environment.
Atmosphere Inert gas (Argon or Nitrogen) overlayDisplaces oxygen and moisture, further preventing oxidative degradation and hydrolysis.
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[2][5]

Q3: I see a precipitate in my stock solution after thawing it from the freezer. What should I do?

A: Precipitation upon thawing is a common issue, often related to the compound's solubility limit in cold DMSO or the introduction of trace amounts of water, which can decrease solubility. Gently warm the vial to 37°C and vortex or sonicate to attempt redissolution.[6] Before using the solution, visually confirm that all precipitate has dissolved. If it persists, the concentration of your stock may be lower than intended. It is highly recommended to perform an analytical purity check (see SOP-03) to confirm the concentration and integrity of the solution.

Q4: My experimental results are inconsistent. Could degradation of my compound be the cause?

A: Yes, this is a primary symptom of compound instability. If a compound degrades over time, its effective concentration in your assays decreases, leading to a loss of potency and poor reproducibility. Studies have shown that long-term storage of compounds in DMSO at room temperature can lead to significant degradation.[7] We strongly advise following the troubleshooting workflow outlined in Section 2 to diagnose the issue.

Section 2: Troubleshooting Guide: Investigating Stock Solution Instability

Inconsistent or irreproducible experimental data is a critical red flag that necessitates a systematic investigation of your compound stock's integrity. This workflow provides a self-validating system to diagnose and resolve stability issues.

Troubleshooting Workflow Diagram

G start Symptom: Inconsistent/Irreproducible Experimental Results hypo Hypothesis: Stock solution of 6,7-diethoxyquinazolin-4(3H)-one has degraded or precipitated. start->hypo step1 Step 1: Visual Inspection Check for color change, cloudiness, or visible precipitate in the suspect vial. hypo->step1 step2 Step 2: Analytical Purity Check Analyze an aliquot of the suspect stock via HPLC or LC-MS (See SOP-03). step1->step2 decision Step 4: Compare Results Does the suspect stock's chromatogram match the fresh standard's? step2->decision step3 Step 3: Prepare Fresh Standard Prepare a new solution from solid powder. Analyze immediately under identical conditions. step3->decision outcome_ok Root Cause Identified: Stock is STABLE. Issue is likely in the experimental assay. decision->outcome_ok Yes outcome_bad Root Cause Identified: Stock is UNSTABLE. (Degradation or Precipitation) decision->outcome_bad No (Reduced main peak and/or new degradation peaks) action_assay Corrective Action: Troubleshoot experimental protocol, reagents, and cell lines. outcome_ok->action_assay action_stock Corrective Action: Discard suspect stock. Implement proper preparation and storage practices (See SOP-01 & SOP-02). outcome_bad->action_stock

Caption: Troubleshooting workflow for diagnosing instability in stock solutions.

Section 3: Potential Degradation Pathways

Understanding the potential chemical transformations of 6,7-diethoxyquinazolin-4(3H)-one is key to preventing them. The two most probable pathways in a DMSO stock solution are hydrolysis and oxidation.

  • Hydrolysis of the Lactam Ring : The quinazolinone core contains a cyclic amide (lactam). In the presence of water, particularly if catalyzed by trace acidic or basic impurities, this ring can undergo hydrolysis.[8] While the quinazolinone ring is relatively stable, prolonged exposure to non-anhydrous conditions can lead to ring-opening, rendering the compound inactive.[1][9] The primary source of water is often the DMSO solvent itself, as it is highly hygroscopic.

  • Oxidation of Ethoxy Groups : The two ethoxy (-OCH₂CH₃) substituents on the benzene ring are potential sites for oxidation.[10][11] This can be initiated by atmospheric oxygen, especially if catalyzed by light or trace metal impurities. Oxidation could potentially lead to the formation of aldehydes, carboxylic acids, or other degradation products, altering the molecule's structure and biological activity.

Potential Sites of Degradation

G cluster_0 6,7-diethoxyquinazolin-4(3H)-one node1 node_hydrolysis node_oxidation1 node_oxidation2 hydrolysis_label Hydrolysis Site (Lactam Ring) hydrolysis_label->node_hydrolysis oxidation_label Oxidation Sites (Ethoxy Groups) oxidation_label->node_oxidation1 oxidation_label->node_oxidation2

Caption: Potential sites for hydrolysis and oxidation on the molecule.

Section 4: Standard Operating Procedures (SOPs) for Ensuring Stability

Adherence to validated protocols is the most effective strategy for preventing compound degradation.

SOP-01: Preparation of High-Quality DMSO Stock Solutions
  • Pre-requisites: Use a calibrated analytical balance in a low-humidity environment. Use only new, unopened vials of high-purity, anhydrous DMSO (≥99.9%).

  • Weighing: Tare a sterile, amber glass vial with a PTFE-lined cap. Add the desired amount of 6,7-diethoxyquinazolin-4(3H)-one solid. Record the exact weight.

  • Solvent Addition: Calculate the required volume of DMSO to achieve the target concentration. Using a calibrated pipette, add the DMSO to the vial containing the solid compound.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use a sonicator bath for up to 10 minutes to ensure complete dissolution. Visually inspect against a light source to confirm no solid particles remain.

  • Aliquoting: Immediately after dissolution, aliquot the master stock solution into single-use volumes in smaller, appropriately labeled amber vials.

  • Inert Gas Purge: Before sealing the aliquots for storage, gently flush the headspace of each vial with an inert gas (e.g., argon or nitrogen) for 5-10 seconds to displace oxygen and moisture.

  • Storage: Immediately transfer the aliquots to a -80°C freezer for long-term storage.

SOP-02: Recommended Storage and Handling Practices
  • Always use a fresh aliquot for each experiment. Avoid thawing and re-freezing the master stock or any aliquot.

  • When thawing an aliquot for use, allow it to come to room temperature completely before opening the cap to prevent condensation of atmospheric moisture into the cold solution.

  • Never store DMSO solutions at room temperature for extended periods. A study of thousands of compounds showed that after one year at room temperature in DMSO, the probability of observing the original compound dropped to 52%.[7]

  • If a stock solution will be used frequently over the course of a week, it can be stored at 4°C, but this is not recommended for more than 5 business days. For any longer duration, -20°C or -80°C is mandatory.[2]

SOP-03: Protocol for Stability Assessment by HPLC

This protocol provides a framework for quantitatively assessing the purity and stability of your compound.

ParameterExample ConditionJustification
Instrument HPLC system with UV DetectorStandard equipment for purity analysis.
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmA versatile column suitable for many small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure protonation of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% to 95% B over 15 minutesA broad gradient to ensure elution of the parent compound and potential degradants of varying polarity.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection (UV) 254 nm and 320 nmQuinazolinone structures typically absorb UV light; monitor multiple wavelengths to capture parent and degradants.
Injection Volume 10 µLStandard injection volume.

Methodology:

  • Sample Preparation: Dilute your DMSO stock solution (both the suspect sample and a freshly prepared standard) to a final concentration of approximately 1 mg/mL in acetonitrile.

  • Analysis: Inject the prepared samples onto the HPLC system running the conditions described above.

  • Data Interpretation:

    • Compare the chromatograms of the suspect stock and the fresh standard.

    • Stability Confirmed: The retention time and peak area of the main peak in the suspect stock should be >98% of the fresh standard.

    • Degradation Detected: A significant decrease (>5%) in the main peak's area and/or the appearance of new peaks (earlier or later eluting) in the suspect stock's chromatogram indicates degradation. The sum of all peak areas should be used to calculate the relative purity.

References

  • Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. [Link]

  • Gaylord Chemical Company. (n.d.). DMSO Physical Properties. gChem. [Link]

  • Various Authors. (2018). What is the best way of storing a DMSO in a research lab? Quora. [Link]

  • Various Authors. (2015). What is the best right way of storing DMSO in research lab? ResearchGate. [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PubMed Central. [Link]

  • Vijayakumar, B., et al. (2013). Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. [Link]

  • dmsostore. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Czarnecka, K., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

  • Basavanag, U. P., et al. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. [Link]

  • Nguyen, T. T., et al. (2020). 6-Nitro-7-tosylquinazolin-4(3H)-one. MDPI. [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Blaszczak-Swiatkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Biochimica Polonica. [Link]

  • Ouchi, H., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. [Link]

  • Vinu, V., et al. (2017). Atmospheric oxidation mechanism of OH-initiated reactions of diethyl ether – the fate of the 1-ethoxy ethoxy radical. RSC Publishing. [Link]

  • Alam, M. S., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Future Medicinal Chemistry. [Link]

  • Antohe, V. A., et al. (2016). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]

  • Burmaster, S., et al. (2016). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Perspectives in Science. [Link]

  • Yilmaz, E., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal. [Link]

  • Various Authors. (2023). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ResearchGate. [Link]

  • Wang, L., et al. (2018). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Oxidations in the Pharmaceutical Industry. Chemical Reviews. [Link]

  • Kozikowski, B. A., et al. (2006). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for An. Molecules. [Link]

  • Sikora, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Antioxidants. [Link]

  • Nguyen, T. T., et al. (2020). 6-Nitro-7-tosylquinazolin-4(3H)-one. ResearchGate. [Link]

  • Mattson, G., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • Li, H., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. [Link]

  • El-Sayed, N. N. E., & El-Husseiny, W. M. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

  • Jablońska, M., et al. (2023). Ethoxy Groups on ZrO2, CuO, CuO/ZrO2 Al2O3, Ga2O3, SiO2 and NiO: Formation and Reactivity. Molecules. [Link]

  • De la O, A., et al. (2022). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. Cancers. [Link]

  • Di Tommaso, S., et al. (2011). Oxidation mechanism of diethyl ether: a complex process for a simple molecule. Physical Chemistry Chemical Physics. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]

Sources

Troubleshooting

troubleshooting inconsistent results in 6,7-diethoxyquinazolin-4(3H)-one cell-based assays

Welcome to the technical support center for cell-based assays involving 6,7-diethoxyquinazolin-4(3H)-one and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cell-based assays involving 6,7-diethoxyquinazolin-4(3H)-one and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered when working with this class of compounds. Our goal is to provide you with the expertise and practical insights needed to achieve consistent and reliable results.

Introduction to 6,7-diethoxyquinazolin-4(3H)-one

The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Specifically, many quinazolinone derivatives have been developed as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are critical in cell signaling pathways that regulate cell proliferation and differentiation.[3][4] Given its structural features, 6,7-diethoxyquinazolin-4(3H)-one is likely being investigated for similar inhibitory activities. Inconsistent results in cell-based assays are a common hurdle in drug discovery and can arise from a multitude of factors, from basic lab practices to the specific chemical properties of the compound.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common and easily rectified issues.

Q1: My IC50 values are higher than expected or vary significantly between experiments. What's the first thing I should check?

A1: The first and most critical step is to verify the integrity of your compound stock. Quinazolinone derivatives can be susceptible to degradation, especially if not stored correctly. We recommend preparing fresh dilutions from a powder stock for each experiment. If using a DMSO stock, ensure it has been stored at -20°C or -80°C in small, single-use aliquots to avoid multiple freeze-thaw cycles.

Q2: I'm seeing significant "edge effects" in my 96-well plates. How can I minimize this?

A2: The "edge effect" is a common issue in multi-well plates where the outer wells behave differently from the inner wells, often due to increased evaporation and temperature fluctuations.[5][6] To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[7][8] Some newer plates are designed with moats to be filled with liquid to reduce this effect.[5]

Q3: My cells are lifting or appear unhealthy even in the vehicle control wells. What could be the cause?

A3: This is often related to cell seeding and culture conditions. Ensure your cells are not over-confluent before seeding and that the seeding density is optimal for the duration of the assay.[9] Also, check for mycoplasma contamination, which can affect cell health and response to treatment. The final concentration of the vehicle (e.g., DMSO) should also be kept low, typically ≤0.5%, as higher concentrations can be cytotoxic to some cell lines.[10]

Q4: The signal in my assay is very low, even in the untreated control wells. What should I do?

A4: Low signal can be due to several factors. First, confirm that your detection reagent is not expired and has been prepared correctly. Second, ensure that the cell number is within the linear range of the assay.[11] You may need to optimize the cell seeding density. Finally, check the settings on your plate reader, such as gain and integration time, to ensure they are appropriate for your assay.[12]

Part 2: Deep Dive Troubleshooting Guides

This section provides a more in-depth, cause-and-effect analysis of common problems, complete with step-by-step protocols.

Issue 1: High Well-to-Well Variability and Inconsistent Dose-Response Curves

High variability can obscure the true biological effect of your compound. The goal is to achieve a consistent and reproducible dose-response curve.

  • Compound Precipitation: Quinazolinone derivatives can have limited solubility in aqueous media. If the compound precipitates out of solution, its effective concentration will be lower and inconsistent across wells.

  • Inaccurate Serial Dilutions: Errors in pipetting during serial dilutions are a major source of variability.[13]

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate will lead to variable results.

G start Inconsistent Dose-Response check_solubility Visually inspect for precipitation in media. Centrifuge a sample of the highest concentration. start->check_solubility solubility_issue Precipitation Observed? check_solubility->solubility_issue troubleshoot_solubility Lower top concentration. Add a solubilizing agent (e.g., Pluronic F-68). Pre-warm media before adding compound. solubility_issue->troubleshoot_solubility Yes check_dilution Review serial dilution technique. Use pre-wetted tips. Ensure proper mixing. solubility_issue->check_dilution No troubleshoot_solubility->check_dilution dilution_issue Dilution Error Suspected? check_dilution->dilution_issue troubleshoot_dilution Prepare fresh dilutions. Use automated liquid handler if available. dilution_issue->troubleshoot_dilution Yes check_seeding Review cell seeding protocol. Check for cell clumping. dilution_issue->check_seeding No troubleshoot_dilution->check_seeding seeding_issue Uneven Seeding Suspected? check_seeding->seeding_issue troubleshoot_seeding Ensure single-cell suspension. Gently rock plate after seeding to distribute cells evenly. seeding_issue->troubleshoot_seeding Yes end Consistent Dose-Response Achieved seeding_issue->end No troubleshoot_seeding->end

Caption: Troubleshooting inconsistent dose-response curves.

Protocol: Optimizing Compound Dilution

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of 6,7-diethoxyquinazolin-4(3H)-one in 100% DMSO.

  • Intermediate Dilutions: Perform an intermediate dilution step in culture medium containing the same percentage of serum as the final assay conditions. This helps to identify potential solubility issues early.

  • Serial Dilutions: When performing serial dilutions, always use fresh, pre-wetted pipette tips for each transfer.[13] Ensure thorough mixing by pipetting up and down several times after each dilution step.[14]

  • Final Addition: Add the diluted compound to the cells in a small volume to minimize the disturbance to the cell culture environment.

Issue 2: IC50 Shift or Loss of Potency

A change in the half-maximal inhibitory concentration (IC50) can be due to interactions between the compound and components of the cell culture medium, or changes in the cells themselves.

  • Serum Protein Binding: 6,7-diethoxyquinazolin-4(3H)-one may bind to proteins in fetal bovine serum (FBS), reducing its free and active concentration.[15][16]

  • Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses.[17]

  • Assay Timing: The duration of compound exposure can significantly impact the observed IC50.

Experiment Purpose Expected Outcome if Hypothesis is Correct
Serum Concentration Titration To determine if serum proteins are binding to the compound.IC50 will increase with higher serum concentrations.
Cell Passage Number Study To assess the impact of cell age on compound sensitivity.IC50 values will differ between low and high passage number cells.
Time-Course Experiment To find the optimal endpoint for the assay.The IC50 may decrease with longer incubation times as the compound has more time to exert its effect.

Many quinazolinone derivatives are known to target the EGFR signaling pathway.[18] Understanding this pathway can help in designing mechanism-of-action studies.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras PI3K PI3K/AKT Pathway EGFR->PI3K Quinazolinone 6,7-diethoxyquinazolin-4(3H)-one Quinazolinone->EGFR Proliferation Gene Transcription (Proliferation, Survival) Ras->Proliferation PI3K->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolinone.

Issue 3: Assay Signal Interference

The compound itself may interfere with the assay chemistry, leading to false-positive or false-negative results.

  • Compound Autoflourescence: If using a fluorescence-based assay, the compound may fluoresce at the same wavelength as the detection reagent.

  • Inhibition of Reporter Enzyme: In assays that use enzymes like luciferase, the compound may directly inhibit the enzyme.

  • Redox Activity: Compounds can interfere with metabolic assays that rely on redox indicators, such as MTT or resazurin.

  • Plate Setup: In a cell-free 96-well plate, add the same volume of culture medium as used in your cell-based assay.

  • Compound Addition: Add your serially diluted compound to the wells.

  • Reagent Addition: Add the assay detection reagent (e.g., CellTiter-Glo®, resazurin).

  • Incubation and Reading: Incubate for the standard assay time and read the plate.

  • Analysis: A significant signal in the absence of cells indicates interference. If interference is detected, consider switching to an alternative assay with a different detection method (e.g., from a metabolic assay to an ATP-based assay).

Part 3: Best Practices and Workflow Optimization

Adhering to best practices is crucial for generating high-quality, reproducible data.

G start Start culture Maintain Healthy Cell Culture (Monitor passage number, check for mycoplasma) start->culture seed Seed Cells at Optimal Density (Ensure even distribution) culture->seed incubate1 Incubate for Cell Adherence (Typically 12-24 hours) seed->incubate1 prepare_compound Prepare Fresh Compound Dilutions (Check for solubility) incubate1->prepare_compound treat Treat Cells with Compound (Include vehicle and positive controls) prepare_compound->treat incubate2 Incubate for Treatment Period (e.g., 48-72 hours) treat->incubate2 add_reagent Add Assay Reagent (Equilibrate plate to room temperature first) incubate2->add_reagent read_plate Read Plate (Use optimized reader settings) add_reagent->read_plate analyze Analyze Data (Calculate IC50, Z-factor) read_plate->analyze end End analyze->end

Caption: Standard workflow for a cell-based assay with 6,7-diethoxyquinazolin-4(3H)-one.

The optimal cell seeding density is cell line-dependent and should be determined empirically.[9][10]

Cell Line Example Doubling Time Assay Duration Recommended Seeding Density (cells/well in 96-well plate)
A549~22 hours72 hours2,000 - 5,000
MCF-7~20 hours72 hours3,000 - 6,000
PC-3~28 hours72 hours4,000 - 8,000
HCT116~18 hours48 hours2,500 - 5,000

References

  • Eppendorf. (n.d.). Eppendorf 96-Well Cell Culture Plate – A simple method of minimizing the edge effect in cellbased assays. Eppendorf Application Note No. 326. Available at: [Link]

  • de Fátima, Â., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health. Available at: [Link]

  • Integra Biosciences. (2023). How to do serial dilutions (including calculations). Integra Biosciences. Available at: [Link]

  • Hestermann, E. V., et al. (2003). Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. Toxicological Sciences. Available at: [Link]

  • Sudo, T., et al. (2018). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters. Available at: [Link]

  • Al-Sanea, M. M., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Medical Principles and Practice. Available at: [Link]

  • Nguyen, T. T. H., et al. (2020). 6-Nitro-7-tosylquinazolin-4(3H)-one. ResearchGate. Available at: [Link]

  • Cantor, J. R., et al. (2019). Screening in serum-derived medium reveals differential response to compounds targeting metabolism. Nature Chemical Biology. Available at: [Link]

  • Gümüş, F., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Bioorganic Chemistry. Available at: [Link]

  • Henrik's Lab. (2023). How to prepare a Serial Dilution. YouTube. Available at: [Link]

  • Xu, Q., et al. (2016). Lapatinib Inhibits Breast Cancer Cell Proliferation by Influencing PKM2 Expression. Journal of Cellular Biochemistry. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of seeding density and assay timing. ResearchGate. Available at: [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at: [Link]

  • Zhang, Y., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. Available at: [Link]

  • Science Buddies. (n.d.). How to Make Dilutions and Serial Dilutions. Science Buddies. Available at: [Link]

  • Abdelmonsef, A. H., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules. Available at: [Link]

  • ResearchGate. (2023). How to solve the problem from cell viability test? ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Google Patents.
  • ResearchGate. (2017). Is it possible to translate the serum concentration of a drug to a cell culture model? ResearchGate. Available at: [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link]

  • Promega Corporation. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • ResearchGate. (2020). Evaluation of plate edge effects in in-vitro cell based assay. ResearchGate. Available at: [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available at: [Link]

  • Cree, I. A. (2011). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Anticancer Research. Available at: [Link]

  • Tran, D. T., et al. (2020). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. ResearchGate. Available at: [Link]

  • El-Gamal, M. I., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Agilent. (n.d.). Evaluation of Edge Effect & Evaporation from Agilent Seahorse XF Pro M Culture Plates. Agilent. Available at: [Link]

  • Papadopoulou, S., et al. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. Photochemistry and Photobiology. Available at: [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. Available at: [Link]

  • European Medicines Agency. (2008). GUIDELINE ON HUMAN CELL-BASED MEDICINAL PRODUCTS. European Medicines Agency. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules. Available at: [Link]

  • Let's talk science. (2022). Edge effects in multiwell plates. YouTube. Available at: [Link]

  • Biology LibreTexts. (2023). 1.8: Serial Dilutions and Standard Curve. Biology LibreTexts. Available at: [Link]

  • Promega Connections. (2012). Considerations for Successful Cell Based Assays II: Cell Culture Conditions. Promega Connections. Available at: [Link]

  • Shi, Y., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available at: [Link]

  • Singh, A., et al. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer: Design, Synthesis, and In Vitro Evaluation. ACS Omega. Available at: [Link]

  • ResearchGate. (2025). (PDF) Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. ResearchGate. Available at: [Link]

  • Fekete, Z., et al. (2026). Pattern of HER2 and HER3 Overexpression in Patients with Pancreatic Ductal Adenocarcinoma. Medicina. Available at: [Link]

  • Promega Corporation. (2018). From cell seeding to analysis - Getting the best out of your cell-based assay. YouTube. Available at: [Link]

  • Kuran, B., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Products in Quinazolinone Synthesis

Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted side products. Here, we will delve into the mechanistic underpinnings of common side reactions and provide actionable troubleshooting strategies to enhance the yield and purity of your target quinazolinones.

Section 1: Understanding the Landscape of Quinazolinone Synthesis

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Its synthesis is of paramount importance, yet can be fraught with challenges, primarily the formation of side products that complicate purification and reduce yields. This guide will focus on the most prevalent synthetic strategies and their associated side reactions.

Major Synthetic Routes at a Glance:

  • Niementowski Synthesis: A classic method involving the condensation of anthranilic acid with amides at high temperatures.

  • Griess Synthesis: Proceeds via the reaction of anthranilic acid and a cyanide source to form a 2-alkoxy-4(3H)-quinazolinone intermediate.

  • From 2-Aminobenzamides: A versatile approach utilizing 2-aminobenzamides and a variety of carbonyl compounds (aldehydes, ketones) or their equivalents.

Each of these routes, while effective, has its own set of potential pitfalls leading to characteristic side products. Understanding the "why" behind the formation of these impurities is the first step toward rationally designing experiments that minimize their occurrence.

Section 2: Troubleshooting Common Side Products in Quinazolinone Synthesis

This section is formatted as a series of frequently asked questions (FAQs) to directly address the common issues encountered during quinazolinone synthesis.

FAQ 1: Niementowski Synthesis - "My reaction is a complex mixture, and the yield is low. What's going on?"

The Niementowski reaction, while straightforward in principle, often requires high temperatures (130-220 °C), which can be a breeding ground for side reactions.[1][2]

Common Side Products and Their Mechanistic Origins:

  • Unreacted Anthranilic Acid: This is often a sign of incomplete reaction due to insufficient temperature or reaction time.

  • N-Acylanthranilic Acid (Acyclic Intermediate): The initial product of the reaction between anthranilic acid and the amide is the N-acylanthranilic acid.[1] If the subsequent intramolecular cyclization and dehydration are inefficient, this intermediate can remain in the final product mixture.

  • Decarboxylation Products: At very high temperatures, anthranilic acid can decarboxylate to aniline. Aniline can then react with the amide to form various byproducts, complicating the purification process.

  • Thermal Degradation of Amide: The amide reactant can also degrade at high temperatures, leading to a variety of smaller, often volatile, side products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for the Niementowski synthesis.

Experimental Protocol: Microwave-Assisted Niementowski Synthesis

To mitigate the side products associated with high temperatures and long reaction times, microwave-assisted synthesis is a highly effective alternative.[2]

  • Reaction Setup: In a microwave-safe vessel, combine anthranilic acid (1 equivalent) and the desired amide (2-3 equivalents).

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a temperature of 150-180 °C for 10-30 minutes. The optimal time and temperature should be determined empirically for each substrate pair.

  • Work-up: After cooling, the solid product can often be isolated by filtration and washed with a suitable solvent (e.g., ethanol, water) to remove excess amide.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

FAQ 2: Griess Synthesis - "I'm getting a mixture of products, not just my target 2-amino-4(3H)-quinazolinone."

The Griess synthesis involves the initial formation of a 2-ethoxy-4(3H)-quinazolinone from anthranilic acid and cyanogen in ethanol.[3] This intermediate is then typically reacted with ammonia to yield the desired 2-amino product. Side products often arise from the reactivity of the intermediate.

Common Side Products and Their Mechanistic Origins:

  • 2,4(1H,3H)-Quinazolinedione: If water is present in the reaction mixture during the second step, the 2-ethoxy group of the intermediate can be hydrolyzed to a hydroxyl group, which then tautomerizes to the more stable 2,4-dione.[3]

  • Unreacted 2-Ethoxy-4(3H)-quinazolinone: Incomplete reaction with ammonia will leave this intermediate in the final mixture.

Troubleshooting Strategies:

  • Anhydrous Conditions: Ensure that the reaction with ammonia is carried out under strictly anhydrous conditions to prevent hydrolysis of the 2-ethoxy intermediate. Use dry solvents and freshly opened reagents.

  • Reaction Monitoring: Monitor the conversion of the 2-ethoxy intermediate to the 2-amino product by TLC or LC-MS to ensure the reaction goes to completion.

  • Optimization of Ammonia Source: The concentration and source of ammonia (e.g., ammonia gas, ammonium hydroxide) can impact the reaction rate and selectivity. Experiment with different conditions to find the optimal parameters.

FAQ 3: Synthesis from 2-Aminobenzamides and Aldehydes - "My reaction is messy, and I'm not sure what the byproducts are."

This is a very common and versatile method for synthesizing 2-substituted quinazolinones. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by cyclization and oxidation.[4]

Common Side Products and Their Mechanistic Origins:

  • Dihydroquinazolinone: The initial cyclization product is a dihydroquinazolinone. If the oxidation step is incomplete, this will remain as a significant impurity.[5]

  • Uncyclized Schiff Base Intermediate: Inefficient cyclization can lead to the accumulation of the Schiff base intermediate. This can be due to steric hindrance or unfavorable electronic effects of the substituents.

  • Aldehyde Self-Condensation Products: Aldehydes, especially those with α-hydrogens, can undergo self-condensation (e.g., aldol condensation) under the reaction conditions, leading to a complex mixture of byproducts.

  • Over-oxidation: In some cases, harsh oxidizing agents can lead to the formation of undesired oxidized byproducts.

  • Formation of Benzoxazinone: In some synthetic routes starting from anthranilic acid and an acyl chloride, a benzoxazinone intermediate is formed.[6] If this intermediate does not react completely with the amine, it will be present as a byproduct.

Reaction Pathway and Side Reactions:

Caption: General reaction pathway and common side reactions in quinazolinone synthesis from 2-aminobenzamides and aldehydes.

Troubleshooting and Optimization Table:

Problem Potential Cause Troubleshooting Strategy
Presence of Dihydroquinazolinone Incomplete oxidation- Increase the amount of oxidant. - Choose a more potent oxidant (e.g., DDQ, KMnO4). - Increase reaction time or temperature for the oxidation step.
Uncyclized Intermediates Inefficient cyclization- Use a catalyst (e.g., p-toluenesulfonic acid) to promote cyclization.[7] - Increase the reaction temperature. - Consider a different solvent that may favor the cyclized product.
Aldehyde Self-Condensation Basic or acidic reaction conditions- Optimize the pH of the reaction mixture. - Add the aldehyde slowly to the reaction mixture to keep its concentration low. - Choose a milder catalyst.
Unreacted Benzoxazinone Incomplete reaction with amine- Increase the stoichiometry of the amine. - Increase the reaction temperature or time.

Protocol for Minimizing Dihydroquinazolinone Impurity:

  • Cyclization Step: React the 2-aminobenzamide with the aldehyde in a suitable solvent (e.g., ethanol, acetic acid). A catalytic amount of acid (e.g., p-toluenesulfonic acid) can be added to facilitate the formation of the dihydroquinazolinone intermediate.[7]

  • In-situ Oxidation: Once the formation of the dihydroquinazolinone is complete (as monitored by TLC), add an oxidizing agent directly to the reaction mixture. Common oxidants include iodine in DMSO, potassium permanganate, or DDQ.

  • Reaction Monitoring: Monitor the oxidation reaction by TLC until all the dihydroquinazolinone has been converted to the desired quinazolinone.

  • Work-up and Purification: Quench any remaining oxidant and purify the product by standard methods such as recrystallization or column chromatography.

Section 3: Purification Strategies

Even with optimized reaction conditions, some level of side products is often unavoidable. Effective purification is therefore critical.

  • Recrystallization: This is often the most effective method for purifying solid quinazolinone products. The choice of solvent is crucial and should be determined experimentally. Common solvents include ethanol, methanol, and ethyl acetate.

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is the method of choice. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used.

  • Acid-Base Extraction: Quinazolinones have basic nitrogen atoms and can often be protonated with acid. This allows for their extraction into an aqueous acidic phase, leaving non-basic impurities in the organic phase. The quinazolinone can then be recovered by basifying the aqueous phase and extracting with an organic solvent.

By understanding the mechanistic origins of side product formation and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and outcome of their quinazolinone syntheses.

References

  • Cheng, R., Guo, T., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2013). Cyclization of 2-aminobenzamides and aldehydes catalyzed by p-toluenesulfonic acid followed by an efficient PIDA-mediated oxidative dehydrogenation enables the synthesis of various 4(3H)-quinazolinones. Synthesis, 45(21), 2998-3006.
  • Panneerselvam, P., et al. (2005). Synthesis of novel 3-[4-(5-nitro-2-furyl)vinyl]-6,8-dibromo-2-phenyl-3,1-quinazolin-4(3H)-one and its derivatives of biological interest. Indian Journal of Pharmaceutical Sciences, 67(1), 93.
  • Al-Obaydi, F., & Al-Shimmari, A. A. H. (2020). Synthesis, characterization and biological evaluation of new quinazoline derivatives. Systematic Reviews in Pharmacy, 11(11), 1545-1556.
  • Abbas, S. Y., El-Sharif, H. A., & Abdel-Fattah, M. E. (2013). Synthesis and biological evaluation of some new quinazolinone derivatives as antimicrobial agents. European journal of medicinal chemistry, 64, 369-376.
  • Rostamizadeh, S., et al. (2010). Synthesis of some new quinazolinone derivatives and evaluation of their antimicrobial activities. DARU Journal of Pharmaceutical Sciences, 18(4), 265.
  • Dandia, A., Singh, R., & Khaturia, S. (2006). A facile one pot microwave induced solvent-free synthesis of 2, 3-disubstituted-4 (3H)-quinazolinones. Journal of the Indian Chemical Society, 83(12), 1249-1251.
  • Niementowski, S. v. (1895). Synthesen von Chinazolinderivaten. Journal für Praktische Chemie, 51(1), 564-572.
  • Griess, P. (1869). Ueber die Einwirkung des Cyan's auf Anthranilsäure. Berichte der deutschen chemischen Gesellschaft, 2(1), 447-449.
  • Rostamizadeh, S., et al. (2010). Synthesis of some new quinazolinone derivatives and evaluation of their antimicrobial activities. DARU Journal of Pharmaceutical Sciences, 18(4), 265.
  • Abdel-Gawad, S. M., et al. (2011). Synthesis and biological evaluation of some new quinazolinone derivatives as antimicrobial agents. Medicinal Chemistry Research, 20(8), 1279-1288.
  • Khajavi, M. S., et al. (1998). Microwave-assisted Niementowski reaction of anthranilic acid with formamide. Journal of Chemical Research, Synopses, (8), 444-445.
  • Al-Suwaidan, I. A., et al. (2013). Synthesis and biological evaluation of some new quinazolinone derivatives as antimicrobial agents. Molecules, 18(10), 12349-12361.
  • Al-Omar, M. A., et al. (2010). Synthesis and biological evaluation of some new quinazolinone derivatives as antimicrobial agents. Molecules, 15(11), 8123-8133.
  • Zaher, H., et al. (2007). Synthesis of some new quinazolinone derivatives and evaluation of their antimicrobial activities. Bulletin of the Faculty of Pharmacy, Cairo University, 45(2), 195-204.
  • El-Gaby, M. S. A., et al. (2000). Synthesis and biological evaluation of some new quinazolinone derivatives as antimicrobial agents. Acta Pharmaceutica, 50(3), 199-208.
  • Desai, A. R., & Desai, K. R. (2005). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. Arkivoc, 2005(13), 98-108.
  • El-Sayed, N. N. E., et al. (2012). Synthesis and biological evaluation of some new quinazolinone derivatives as antimicrobial agents. European journal of medicinal chemistry, 54, 535-543.
  • Gaonkar, S. L., et al. (2007). Synthesis and antimicrobial studies of some novel quinazolinone derivatives. European journal of medicinal chemistry, 42(6), 817-822.
  • Zhang, H. Z., et al. (2008). A facile synthesis of 2-substituted-4 (3H)-quinazolinones. Chinese Chemical Letters, 19(1), 13-16.
  • Kumar, A., et al. (2010). Synthesis and biological evaluation of some new quinazolinone derivatives as antimicrobial agents. European journal of medicinal chemistry, 45(11), 5474-5479.
  • El-Feky, S. A., et al. (2013). Synthesis and biological evaluation of some new quinazolinone derivatives as antimicrobial agents. Medicinal Chemistry Research, 22(8), 3845-3855.

Sources

Troubleshooting

Technical Support Center: Optimization of Microwave-Assisted Synthesis of Quinazolinones

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth, field-proven insights into the optimization of microwave-assisted synthesis of quinazolinones. This guide is st...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth, field-proven insights into the optimization of microwave-assisted synthesis of quinazolinones. This guide is structured to help you navigate common challenges, understand the underlying chemical principles, and ultimately achieve higher yields, purity, and reproducibility in your reactions.

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds like quinazolinones, offering significant advantages in terms of reaction speed, efficiency, and sustainability.[1][2][3] However, like any technique, it presents a unique set of challenges. This guide provides a comprehensive resource for troubleshooting and optimizing your experiments.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the microwave-assisted synthesis of quinazolinones, offering step-by-step solutions and the rationale behind them.

Issue 1: Low or No Product Yield

A common frustration in synthesis is a lower-than-expected yield of the desired quinazolinone. This can stem from several factors, from suboptimal reaction conditions to reactant degradation.

Initial Diagnosis:

  • Confirm Reactant Integrity: Ensure the purity and stability of your starting materials, such as anthranilic acid derivatives and your coupling partner (e.g., amide, aldehyde, or orthoester). Degradation of starting materials is a frequent cause of low yields.

  • Verify Reaction Setup: Double-check the assembly of your microwave reactor, ensuring a proper seal for reactions under pressure and correct placement of temperature and pressure sensors.

  • Analyze the Crude Reaction Mixture: Use techniques like TLC, LC-MS, or ¹H NMR to analyze the crude product. This can help you determine if the starting materials are unreacted, if side products have formed, or if the product has degraded.

Troubleshooting Workflow:

Below is a decision tree to guide you through troubleshooting low yield:

low_yield_troubleshooting start Low Yield of Quinazolinone check_reactants Analyze Crude Reaction Mixture start->check_reactants unreacted_sm Unreacted Starting Material? check_reactants->unreacted_sm Yes side_products Side Products Observed? check_reactants->side_products Yes degradation Product Degradation? check_reactants->degradation Yes increase_temp_time Increase Temperature/Time unreacted_sm->increase_temp_time optimize_solvent Optimize Solvent System unreacted_sm->optimize_solvent check_catalyst Check Catalyst/Reagent Stoichiometry unreacted_sm->check_catalyst side_products->optimize_solvent lower_temp_time Decrease Temperature/Time side_products->lower_temp_time degradation->lower_temp_time purification_issue Address Purification Strategy

Caption: Troubleshooting workflow for low quinazolinone synthesis yield.

Solutions and Scientific Rationale:

  • Problem: Incomplete conversion of starting materials.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C or the reaction time. Microwave irradiation accelerates reactions by efficiently heating the solvent and reactants, but sufficient energy and time are still required to overcome the activation energy barrier.[2]

    • Rationale: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions.

  • Problem: Poor microwave absorption by the reaction mixture.

    • Solution: If using a non-polar solvent (e.g., toluene, dioxane), consider adding a small amount of a polar co-solvent (e.g., DMF, NMP) or an ionic liquid to improve microwave absorption.[4]

    • Rationale: Microwave heating relies on the ability of polar molecules to align with the oscillating electric field, generating heat through dielectric loss. Non-polar solvents are transparent to microwaves and will not heat efficiently unless a polar reactant or additive is present.

  • Problem: Catalyst deactivation or insufficient catalyst loading.

    • Solution: For catalyzed reactions (e.g., using copper or palladium), ensure the catalyst is active and consider increasing the catalyst loading. Some reactions may also require an inert atmosphere to prevent catalyst oxidation.[5][6][7]

    • Rationale: The catalyst provides an alternative reaction pathway with a lower activation energy. Insufficient or inactive catalyst will result in a slow or non-existent reaction.

Issue 2: Formation of Side Products and Impurities

The presence of significant side products can complicate purification and reduce the overall yield of your desired quinazolinone.

Common Side Reactions and Their Mitigation:

  • (Self-)Condensation of Aldehydes: When using aldehydes as reactants, they can undergo self-condensation, especially at elevated temperatures.

    • Solution: Consider using aldehyde surrogates like Bertagnini's salts (aldehyde bisulfite adducts), which are more stable and can circumvent these side reactions.[1]

    • Rationale: Bertagnini's salts release the aldehyde in situ, maintaining a low concentration and minimizing self-condensation.

  • Decomposition at High Temperatures: Quinazolinone scaffolds or starting materials can be thermally labile.

    • Solution: Reduce the reaction temperature and/or time. The efficiency of microwave heating means that lower temperatures and shorter times are often sufficient compared to conventional heating.[1]

    • Rationale: Minimizing thermal stress on the molecules can prevent degradation pathways from becoming significant.

  • Incomplete Cyclization: The intermediate may not fully cyclize to form the quinazolinone ring.

    • Solution: Ensure the reaction conditions, including temperature and catalyst (if applicable), are optimal for the cyclization step. Sometimes, a two-step temperature profile (a lower temperature for the initial condensation followed by a higher temperature for cyclization) can be beneficial.[8]

    • Rationale: Different steps in a multi-step, one-pot synthesis may have different optimal temperature requirements.

Issue 3: Poor Reproducibility and Scalability

A successful small-scale reaction that fails to reproduce or scale up is a significant hurdle in drug development.

Key Factors for Reproducibility and Scalability:

  • Homogeneous Heating: Ensure efficient stirring to avoid localized hot spots, which can lead to side product formation and inconsistent results.[8][9]

    • Solution: Use an appropriate stir bar and ensure the stirring speed is adequate for the viscosity of the reaction mixture. For reactions that form solids, more vigorous stirring may be necessary.[8]

  • Accurate Temperature Monitoring: Use an internal fiber-optic temperature probe for the most accurate reading of the reaction mixture's temperature. Infrared (IR) sensors measure the outer surface of the vessel and can be less accurate.

  • Solvent Volume and Vessel Size: When scaling up, maintain the same ratio of reaction mixture volume to vessel headspace. This is crucial for controlling pressure in sealed-vessel reactions.

  • Microwave Power Delivery: Be aware that different microwave reactors deliver power differently. When transferring a method, it may be necessary to re-optimize the reaction conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my microwave-assisted quinazolinone synthesis?

A1: The choice of solvent is critical for efficient microwave heating. Solvents are generally classified by their ability to absorb microwave energy:

Solvent ClassExamplesMicrowave AbsorptionHeating Efficiency
High DMSO, NMP, Ethanol, MethanolExcellentVery Fast
Medium DMF, Acetonitrile, WaterGoodFast
Low Toluene, Dioxane, THF, HexanePoorSlow (unless polar reactants are present)
  • Recommendation: Start with a medium-absorbing solvent like DMF or acetonitrile, as they provide a good balance of heating efficiency and temperature control.[4][10] For reactions requiring very high temperatures, a high-boiling point, polar solvent like DMSO or NMP is a good choice. Greener alternatives like water or pinane have also been successfully employed.[1][9]

Q2: What are the key safety precautions for microwave-assisted organic synthesis?

A2: Safety is paramount when working with microwave reactors.

  • Use Dedicated Equipment: NEVER use a domestic kitchen microwave oven.[11] Laboratory-grade microwave reactors are designed with essential safety features, including pressure monitoring, controlled power output, and solvent-resistant cavities.

  • Pressure Management: Be aware of the potential for rapid pressure buildup, especially with low-boiling point solvents. Do not exceed the pressure limits of the reaction vessel.

  • Avoid Sealed Containers for Volatile Reagents: Do not heat sealed containers with highly volatile or potentially explosive compounds (e.g., azides, nitro compounds) without proper risk assessment and safety measures.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[12]

  • Proper Venting: Ensure the microwave reactor is located in a well-ventilated area, such as a fume hood.

Q3: Can I perform solvent-free microwave-assisted quinazolinone synthesis?

A3: Yes, solvent-free, or "dry media," synthesis is a key green chemistry approach that is often facilitated by microwave irradiation.

  • Methodology: Reactants are adsorbed onto a solid support, such as silica gel, alumina, or a catalytic clay.[13] The solid support can act as a catalyst and also helps to absorb microwave energy, facilitating the reaction.

  • Advantages: This method reduces solvent waste, can simplify product workup, and may lead to different selectivity compared to solution-phase reactions.[14]

Q4: My reaction forms a thick slurry or solid block. How can I improve this?

A4: The formation of solids can impede stirring and lead to inhomogeneous heating and incomplete reactions.

  • Increase Solvent Volume: A more dilute reaction mixture may prevent the product or intermediates from precipitating.[8][9]

  • Change Solvent: A solvent that better solubilizes all components of the reaction mixture can prevent the formation of solids.

  • Stirring Efficiency: Use a larger or more efficiently shaped stir bar. Pre-stirring the mixture before heating can also help.[8]

  • Temperature Ramping: A gradual increase in temperature may allow the reaction to proceed more smoothly without rapid precipitation.

Part 3: Experimental Protocols and Data

General Protocol for Microwave-Assisted Synthesis of 2-Substituted-4(3H)-Quinazolinones

This protocol is a general starting point and should be optimized for your specific substrates.

protocol_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification prep_reactants 1. Combine Reactants add_solvent 2. Add Solvent prep_reactants->add_solvent add_stirbar 3. Add Stir Bar add_solvent->add_stirbar seal_vessel 4. Seal Vessel add_stirbar->seal_vessel place_in_mw 5. Place in Microwave set_params 6. Set Parameters (Temp, Time, Power) place_in_mw->set_params run_reaction 7. Run Reaction set_params->run_reaction cool_down 8. Cool to Room Temp run_reaction->cool_down open_vessel 9. Open Vessel isolate_crude 10. Isolate Crude Product open_vessel->isolate_crude purify 11. Purify isolate_crude->purify characterize 12. Characterize purify->characterize

Caption: General workflow for microwave-assisted synthesis.

Step-by-Step Methodology:

  • Preparation: In a suitable microwave reaction vessel, combine the anthranilamide derivative (1.0 mmol), the aldehyde or other coupling partner (1.1 mmol), and any catalyst (e.g., 5-10 mol%).

  • Solvent Addition: Add the chosen solvent (e.g., 3-5 mL of DMF or ethanol).

  • Stirring: Add a magnetic stir bar.

  • Sealing: Securely cap the vessel.

  • Reaction: Place the vessel in the microwave reactor. Set the reaction parameters (e.g., 120-160°C, 10-30 minutes, 100-300 W max power).

  • Cooling: After the reaction is complete, allow the vessel to cool to below 50°C before opening.

  • Workup: The workup procedure will vary. A common method is to pour the reaction mixture into cold water to precipitate the crude product, which is then collected by filtration.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Table of Common Solvents and Starting Conditions
SolventBoiling Point (°C)Dielectric Constant (ε)Typical Starting Temperature (°C)
Ethanol7824.5100 - 140
Acetonitrile8237.5120 - 160
N,N-Dimethylformamide (DMF)15336.7140 - 180
Dimethyl Sulfoxide (DMSO)18946.7150 - 200
Water10080.1120 - 220

References

  • Unveiling the Untapped Potential of Bertagnini's Salts in Microwave-Assisted Synthesis of Quinazolinones. (2024). MDPI. [Link]

  • Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). PMC. [Link]

  • Simple, Microwave-Assisted Synthesis of Functionalized N... (n.d.). UCSB. [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]

  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). NIH. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC. [Link]

  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). RSC Publishing. [Link]

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (2023). ijarsct. [Link]

  • Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. (2007). Beilstein Journals. [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]

  • Optimization of the reaction conditions a . (n.d.). ResearchGate. [Link]

  • Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation. [Link]

  • Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. (n.d.). PMC - NIH. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PMC - PubMed Central. [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Publications. [Link]

  • Microwave Reactor Safety. (n.d.). jag-group.ch. [Link]

  • An Efficient Strategy for Quinazolinone and Benzimidazole Synthesis Using Microwave‐Assisted Copper‐Catalyzed Aerobic Oxidat. (2022). UniCA IRIS. [Link]

  • Microwave Synthesis Conditions.docx. (n.d.). UCSB MRL. [Link]

  • Guidelines: Microwave Ovens. (n.d.). Tamusa. [Link]

  • Synthesis of quinazolinone libraries and derivatives thereof. (1998).
  • Future Trends in Microwave Synthesis. (2010). Taylor & Francis. [Link]

  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. (n.d.). NSTA. [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019). ACS Publications. [Link]

  • Novel stereoselective 2,3-disubstituted quinazoline-4(3 H)-one derivatives derived from glycine as a potent antimalarial lead. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Optimization

purification techniques for N-substituted quinazolinone derivatives

Technical Support Center: N-Substituted Quinazolinone Purification Ticket #QNZ-992: Purification Protocols & Troubleshooting Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Substituted Quinazolinone Purification Ticket #QNZ-992: Purification Protocols & Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Introduction: The Quinazolinone Challenge

Welcome to the technical support hub. You are likely here because your N-substituted quinazolinone derivative—a privileged scaffold in drug discovery for anticonvulsant and anticancer activity—is resisting standard purification.

These compounds present a unique "push-pull" challenge:

  • Solubility: The fused pyrimidine ring creates high lattice energy, often making them insoluble in standard organic solvents (EtOAc, DCM) but soluble in polar aprotic solvents (DMF, DMSO).[1]

  • Basicity: The N1 and N3 nitrogens can interact with silica silanols, causing severe peak tailing.

  • Lipophilicity: Bulky N-substituents (aryl/alkyl) often lead to "oiling out" rather than crystallization.

Below are the field-validated protocols to resolve these specific failure modes.

Module 1: Crystallization & Precipitation Troubleshooting

User Issue: "My product comes out of the reaction mixture as a sticky oil or gum, not a crystal."

Diagnosis: This is the "Oiling Out" phenomenon. Your compound's melting point is likely lower than the boiling point of your solvent, or the supersaturation is too high.

Protocol A: The "Crash and Anneal" Method (Precipitation)

Best for: Initial isolation from microwave or reflux reactions (e.g., Anthranilic acid + Amine).[1]

  • Concentration: Reduce reaction solvent (often DMF or Ethanol) to minimal volume.

  • The Crash: Pour the hot reaction mixture into 10x volume of ice-cold water with vigorous stirring.

    • Why: Quinazolinones are hydrophobic; water forces rapid phase separation.

  • The Anneal (Crucial Step): If it oils out immediately, do not stop stirring . Heat the aqueous suspension to 60°C until the oil becomes less viscous, then let it cool very slowly to room temperature while stirring. This allows the amorphous oil to rearrange into a crystalline lattice.

  • Filtration: Collect solid via vacuum filtration.

Protocol B: The Dual-Solvent Recrystallization

Best for: Final polishing of crude solids.

Solvent SystemRatio (v/v)Application
Ethanol (95%) 100%Standard for N-alkyl derivatives.[1]
DMF / Water 70:30For highly insoluble N-aryl derivatives. Dissolve in hot DMF, add hot water until turbid.
Acetone 100%For derivatives with polar side chains (e.g., -OH, -COOH).[1]

Step-by-Step:

  • Dissolve crude solid in the minimum amount of boiling solvent (Solvent A).

  • If using a binary system (e.g., DMF/Water), add Solvent B (Water) dropwise to the boiling solution until a persistent cloudiness appears.[1]

  • Add one drop of Solvent A to clear the solution.

  • Insulate the flask with foil and allow to cool to Room Temp over 4 hours. Rapid cooling locks in impurities.

Module 2: Chromatography Troubleshooting

User Issue: "My peaks are tailing severely on TLC and Flash columns. I'm losing yield in the baseline."

Diagnosis: The basic nitrogen (N1) is hydrogen-bonding with the acidic silanol (Si-OH) groups on the silica gel.

Protocol C: The "Amine-Blocked" Silica Method

Mechanism: You must introduce a sacrificial base to occupy the silanol sites.

The Fix: Add 1% Triethylamine (TEA) to your mobile phase.

Recommended Mobile Phases:

  • System A: Chloroform : Methanol (95:[1]5) + 1% TEA.

  • System B: Petroleum Ether : Ethyl Acetate (7:[1][2]3) + 1% TEA.

Warning: Do not use TEA if you are purifying an intermediate acyl-chloride or anhydride, as it will react.[1]

Visualization: Chromatographic Decision Tree

ChromatographyLogic Fig 1. Decision Logic for Chromatographic Tailing Issues Start Start Purification Tailing Is Peak Tailing Observed? Start->Tailing AddTEA Add 1% TEA to Mobile Phase Tailing->AddTEA Yes (Silica) CheckSolubility Check Solubility in MeOH/H2O Tailing->CheckSolubility Yes (Severe) RunColumn Run Flash Column (Silica) Tailing->RunColumn No AddTEA->RunColumn ChangeStat Switch to C18 (Reverse Phase) Pure Pure Compound ChangeStat->Pure CheckSolubility->ChangeStat Soluble RunColumn->Pure

Module 3: Chemical Workup (Impurity Scavenging)

User Issue: "I have persistent starting material (Anthranilic acid) contaminating my product."

Diagnosis: Anthranilic acid is amphoteric but acidic enough to be removed via base extraction.

Protocol D: The Bicarbonate Wash

Target: Removal of unreacted Anthranilic Acid (Starting Material).[1][3]

  • Dissolve crude reaction mixture in Ethyl Acetate .

    • Note: If your product is insoluble in EtOAc, use Chloroform .[1]

  • Wash the organic layer 2x with 10% aqueous Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[1][2][4][5][6][7] This converts the anthranilic acid into its water-soluble sodium salt (Anthranilate), partitioning it into the aqueous layer.

  • Wash 1x with Brine.

  • Dry over Anhydrous Na₂SO₄ and evaporate.

Data Table: Solubility & Solvent Selection

Derivative TypeSolubility (High)Solubility (Low)Recommended Purification
N-Alkyl (Small) EtOH, CHCl3, DMSOWater, HexaneRecrystallization (EtOH)
N-Aryl (Bulky) DMF, DMSO, Hot AcOHEtOH, WaterRecrystallization (DMF/H2O)
N-Amino Dilute Acid, MeOHHydrocarbonsAcid-Base Extraction

Module 4: Workflow Visualization

The following diagram outlines the complete logic flow from crude reaction mixture to pure isolate.

PurificationWorkflow Fig 2. Integrated Purification Workflow for Quinazolinones Start Crude Reaction Mixture SolubilityCheck Is Product Soluble in Hot Ethanol? Start->SolubilityCheck RecrystEtOH Recrystallize from 95% Ethanol SolubilityCheck->RecrystEtOH Yes RecrystDMF Recrystallize from DMF / Water (70:30) SolubilityCheck->RecrystDMF No PurityCheck Check Purity (TLC/HPLC) RecrystEtOH->PurityCheck RecrystDMF->PurityCheck Impurities Impurities Present? PurityCheck->Impurities AcidImpurity Acidic Impurity (Anthranilic Acid) Impurities->AcidImpurity Yes BasicImpurity Basic Impurity (Amines) Impurities->BasicImpurity Yes Final Pure Quinazolinone Impurities->Final No WashBase Wash with 10% NaHCO3 AcidImpurity->WashBase WashAcid Wash with 1N HCl (If product non-basic) BasicImpurity->WashAcid Column Flash Chromatography (CHCl3:MeOH + 1% TEA) WashBase->Column WashAcid->Column Column->Final

References

  • Mhaske, S. B., & Argade, N. P. (2006).[1] The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.[1] [1]

  • Roopan, S. M., et al. (2008).[1][3] Solvent-free synthesis of some quinazolin-4(3H)-ones. Canadian Journal of Chemistry, 86(11), 1019-1025.[1]

  • Phenomenex Technical Notes. (2019). Troubleshooting Peak Tailing of Basic Analytes in HPLC.

  • Organic Chemistry Portal. Synthesis of Quinazolinones: Recent Advances and Protocols.

Sources

Troubleshooting

addressing precipitation of quinazolinone compounds upon dilution

Technical Support Center: Quinazolinone Compound Solubility A Senior Application Scientist's Guide to Troubleshooting Precipitation Upon Dilution Welcome to the technical support center for handling quinazolinone-based c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinazolinone Compound Solubility

A Senior Application Scientist's Guide to Troubleshooting Precipitation Upon Dilution

Welcome to the technical support center for handling quinazolinone-based compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges, particularly the common issue of precipitation when diluting concentrated stock solutions into aqueous media for experiments.

As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design. This guide is structured to help you quickly diagnose the problem and systematically find a robust solution.

Frequently Asked Questions (FAQs)

Here are answers to the most common questions we receive regarding quinazolinone solubility.

Q1: Why are my quinazolinone compounds so poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of many 4(3H)-quinazolinone derivatives stems from their molecular structure. These compounds typically feature a rigid, fused heterocyclic ring system, often decorated with lipophilic (fat-loving) substituents. This structure leads to high crystal lattice energy—meaning the molecules are very stable and tightly packed in a solid state—and low polarity. Consequently, it is energetically unfavorable for polar water molecules to break apart the crystal lattice and solvate individual compound molecules, resulting in poor solubility. Many such compounds are categorized under the Biopharmaceutics Classification System (BCS) as Class II, defined by low solubility and high permeability.[1]

Q2: My compound precipitates immediately when I dilute my DMSO stock into my assay buffer. What is happening?

A2: This phenomenon is commonly known as "solvent dumping" or "precipitation upon dilution."[1][2] You have created a highly concentrated stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO), where the compound is readily soluble.[1][3] However, when you introduce a small volume of this stock into a large volume of an aqueous buffer (an "anti-solvent"), the DMSO disperses rapidly. This sudden change in the solvent environment drastically lowers the compound's solubility limit, causing it to crash out of the solution as a precipitate.[4]

Q3: How does pH affect the solubility of my quinazolinone compound?

A3: The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, which means the solubility of its derivatives is often highly dependent on pH.[1] Many of these compounds are weak bases.[5] At a low (acidic) pH, these nitrogen atoms can become protonated (ionized), making the molecule more polar and thus more soluble in aqueous media. Conversely, as the pH increases towards neutral or basic, the compound loses its charge, becomes less polar, and its solubility significantly decreases.[1][6] Understanding the pH-solubility profile is crucial for developing a successful formulation.

Q4: Can storing my DMSO stock solution in the freezer cause problems?

A4: Yes, it can. While freezing is standard for long-term stability, some highly concentrated stock solutions can form precipitates when stored at 4°C or -20°C if the compound's solubility in DMSO is temperature-dependent.[1] Upon thawing, this precipitate may not fully redissolve, leading to inaccurate concentrations in your experiments. It's crucial to visually inspect your stock solutions after thawing and gently warm or sonicate them to ensure complete redissolution before use.[1][7] If stability allows, storing the stock at room temperature might be a better option.[1]

Systematic Troubleshooting Guide

When faced with precipitation, a systematic approach is the most efficient way to solve the problem. This guide will walk you through a logical workflow from initial stock preparation to advanced formulation strategies.

Workflow: From Problem to Solution

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Simple Modifications cluster_2 Phase 3: Formulation Enhancement A Precipitation Observed Upon Dilution B Verify Stock Solution Integrity (Visual check, Warm/Sonicate) A->B First Step C Determine Kinetic Solubility in Assay Buffer B->C If stock is clear D Lower Final Concentration C->D Is C > Target Conc.? No J Solution Achieved: Stable Formulation C->J Is C > Target Conc.? Yes E Modify Dilution Protocol (e.g., Incremental Addition) D->E If still precipitates F Adjust Assay Buffer pH (If compound/assay permits) E->F G Introduce Co-solvents (e.g., PEG, Propylene Glycol) F->G If pH is not an option or insufficient H Add Surfactants (e.g., Tween-80, Pluronic F-68) G->H If co-solvents fail or are incompatible I Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) H->I I->J

Caption: A step-by-step decision workflow for troubleshooting compound precipitation.

Step 1: Foundational Checks & Stock Preparation

The root of many precipitation issues lies in the initial stock solution. Ensuring its quality is the first and most critical step.

Protocol 1: Preparing a High-Quality Concentrated Stock Solution

  • Solvent Selection: Use fresh, anhydrous (water-free) DMSO.[1] Water absorbed by DMSO from the atmosphere can significantly reduce the solubility of hydrophobic compounds.[8]

  • Dissolution: Add the solvent to your pre-weighed compound. To aid dissolution for stubborn compounds:

    • Vortex thoroughly.

    • Use an ultrasonic bath: Sonication provides energy to break up the crystal lattice.[1][8]

    • Gentle warming: Heating the solution to 37-60°C can increase solubility.[1][7] However, always be mindful of your compound's thermal stability.

  • Visual Confirmation: Ensure the solution is completely clear with no visible particulates before proceeding. If particulates remain, the solution is supersaturated and unreliable.[1]

  • Dilution Technique: When diluting the stock into your aqueous buffer, add the stock solution drop-wise or incrementally to the buffer while vortexing or stirring vigorously.[1] This rapid mixing helps to minimize localized areas of high concentration that can trigger precipitation.

Step 2: Understanding and Modifying Your System

If proper technique doesn't solve the issue, the next step is to modify the system's parameters.

A. pH Adjustment: Leveraging Compound Chemistry

As many quinazolinones are weak bases, their solubility is pH-dependent.[1] Lowering the pH of your final assay buffer can dramatically increase solubility.

  • Causality: At a pH below the compound's pKa (the pH at which it is 50% ionized), the molecule becomes protonated. This positive charge increases its polarity, making it more favorable for water molecules to interact with and solvate it.

Diagram: pH Effect on Weak Base Solubility

cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) A Compound-NH+ (Ionized, Polar) B High Aqueous Solubility A->B C Compound-N (Neutral, Non-polar) D Low Aqueous Solubility C->D

Sources

Optimization

Technical Support Center: Strategies to Reduce Off-Target Effects of Quinazolinone Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone inhibitors. This guide is designed to provide you with in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone inhibitors. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of quinazolinone inhibitor experiments and effectively mitigate off-target effects.

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of enzymes, particularly kinases.[1][2] However, achieving selectivity can be challenging, and off-target activities often lead to ambiguous experimental results or undesired toxicities.[3][4] This guide provides practical strategies and theoretical insights to help you design more specific inhibitors and interpret your data with higher confidence.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter in your research.

Question 1: My quinazolinone inhibitor shows potent activity in a cell-based assay, but I'm seeing unexpected phenotypic changes or toxicity that don't align with the known function of the intended target. How can I determine if these are off-target effects?

Answer:

This is a classic challenge in early-stage drug discovery. The observed cellular phenotype may indeed be a result of inhibiting one or more unknown off-targets. A multi-pronged approach is necessary to dissect on-target versus off-target effects.

Underlying Cause:

Quinazolinone inhibitors, especially those targeting ATP-binding pockets of kinases, can interact with multiple kinases due to the conserved nature of this site.[5] Off-target binding can trigger unintended signaling pathways, leading to confounding cellular responses.

Troubleshooting Workflow:

Here is a systematic workflow to investigate and validate the observed effects:

A Problem: Unexpected Phenotype or Toxicity B Step 1: Target Engagement Assays (Cellular Thermal Shift Assay - CETSA / NanoBRET) A->B Is the inhibitor engaging the intended target in cells? C Step 2: Kinome Profiling (Broad kinase panel screening) B->C What other kinases does the inhibitor bind to? D Step 3: Structure-Activity Relationship (SAR) Analysis (Synthesize and test analogs) C->D Can we design more selective compounds? E Step 4: Target Knockdown/Knockout Validation (siRNA, shRNA, or CRISPR/Cas9) D->E Does genetic perturbation of the target mimic the inhibitor's effect? F Conclusion: Correlate on-target activity with phenotype E->F Synthesize evidence for on-target vs. off-target effects

Caption: Workflow for deconvoluting on-target vs. off-target effects.

Experimental Protocols:

  • Protocol 1: Cellular Thermal Shift Assay (CETSA)

    • Treat intact cells with your quinazolinone inhibitor at various concentrations. A vehicle-only control is essential.

    • Heat the cell lysates to a range of temperatures.

    • Cool the samples and pellet the aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blot for your target protein.

    • A positive result is a thermal stabilization of the target protein in the presence of the inhibitor, indicating direct binding.

  • Protocol 2: Kinome Profiling

    • Submit your inhibitor to a commercial service that offers large-scale kinase panel screening (e.g., Eurofins DiscoverX, Reaction Biology).

    • Typically, the inhibitor is tested at a fixed concentration (e.g., 1 or 10 µM) against hundreds of kinases.

    • The results will provide a selectivity score (e.g., S-score) and highlight potential off-targets. This is crucial for understanding the broader selectivity profile of your compound.[6][7]

Question 2: My kinome scan revealed several potent off-targets for my quinazolinone inhibitor. What are the best medicinal chemistry strategies to improve its selectivity?

Answer:

Improving selectivity is a key challenge in medicinal chemistry. Several rational design strategies can be employed to minimize off-target interactions while maintaining or improving on-target potency.

Key Strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the quinazolinone scaffold to understand which chemical groups contribute to on-target and off-target binding.[8][9] For example, altering substituents on the quinazolinone ring can significantly impact selectivity.[10][11]

  • Scaffold Hopping: Replace the quinazolinone core with a different chemical scaffold that maintains the key binding interactions with the primary target but has a different off-target profile.

  • Fragment-Based Drug Discovery (FBDD): Identify small molecular fragments that bind to the target and then grow or link them to build a more selective inhibitor.[12][13][14] This approach can lead to novel chemical matter with improved properties.

  • Computational Modeling: Utilize molecular docking and dynamics simulations to predict how modifications to your inhibitor will affect its binding to both on-target and off-target proteins.[15][16][17] This can help prioritize which analogs to synthesize.

Data Presentation: Example of SAR Table

CompoundR1 GroupR2 GroupTarget IC50 (nM)Off-Target A IC50 (nM)Off-Target B IC50 (nM)Selectivity (Off-Target A / Target)
Lead-1 -H-OCH3501002502
Analog-1a -Cl-OCH34550030011.1
Analog-1b -H-CF36080>10,0001.3

This table demonstrates how systematic modifications can be quantitatively assessed to improve selectivity.

Question 3: I am developing a quinazolinone-based inhibitor for a specific kinase isoform, but it shows significant cross-reactivity with other isoforms. How can I achieve isoform selectivity?

Answer:

Achieving isoform selectivity is often difficult due to the high degree of sequence and structural homology between kinase isoforms. However, subtle differences in the ATP-binding pocket and surrounding regions can be exploited.

Strategies for Isoform Selectivity:

  • Exploit Non-Conserved Residues: Carefully analyze the sequence alignment of the kinase isoforms. Identify non-conserved amino acids in or near the ATP-binding site. Design modifications to your inhibitor that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these unique residues in your target isoform.

  • Target Allosteric Sites: Instead of competing with ATP, design inhibitors that bind to less conserved allosteric sites on the kinase. This can lead to highly selective inhibitors.

  • Kinetics-Based Approach: Synthesize inhibitors that have a longer residence time on the target isoform compared to the off-target isoforms.[18] This kinetic selectivity can translate into a more durable cellular effect, even if the initial binding affinities are similar.

Visualizing Binding Pockets:

cluster_0 Target Isoform cluster_1 Off-Target Isoform A ATP Pocket B Unique Hydrophobic Pocket A->B Adjacent C ATP Pocket D Different Residue (Polar) C->D Adjacent Inhibitor Modified Inhibitor Inhibitor->B Forms specific hydrophobic interaction

Caption: Exploiting a unique hydrophobic pocket for isoform selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-targets for quinazolinone-based kinase inhibitors?

A1: Due to the prevalence of the quinazolinone scaffold in kinase inhibitor design, common off-targets often include other kinases with structurally similar ATP-binding sites. For example, inhibitors designed for EGFR may show cross-reactivity with other members of the ErbB family (HER2, HER4) or other tyrosine kinases.[7][19] Kinome-wide profiling is the most effective way to identify specific off-targets for a given compound.[6][7]

Q2: Can off-target effects ever be beneficial?

A2: In some cases, yes. This phenomenon is known as polypharmacology. An inhibitor that hits multiple targets in a disease-relevant pathway can sometimes be more effective than a highly selective inhibitor. For instance, some successful cancer drugs inhibit multiple receptor tyrosine kinases.[20] However, this "multi-target" approach should be intentional and well-characterized, not an accidental discovery of off-target effects.

Q3: Are there computational tools that can predict the off-targets of my quinazolinone inhibitor?

A3: Yes, several computational approaches can predict potential off-targets. These include ligand-based methods (comparing your inhibitor to known inhibitors of other targets) and structure-based methods (docking your inhibitor into the structures of many different proteins).[5][16][21] While these tools are valuable for generating hypotheses, experimental validation is always necessary.

Q4: How can I use proteomics to identify off-targets?

A4: Activity-based protein profiling (ABPP) and chemical proteomics are powerful techniques for identifying the direct targets of a small molecule in a complex biological sample.[22][23] These methods typically involve using a modified version of your inhibitor that can be used to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.

Q5: My quinazolinone inhibitor is a covalent binder. Does this affect how I should assess off-target effects?

A5: Yes. Covalent inhibitors form a permanent bond with their target, which can lead to prolonged and sometimes irreversible off-target effects. It is crucial to perform rigorous selectivity profiling, including assessing reactivity with other proteins that have reactive cysteines or other nucleophilic residues. Mass spectrometry-based proteomics can be particularly useful for identifying covalent off-targets.

References

  • Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. Journal of Medicinal Chemistry. [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. [Link]

  • Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]

  • Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Journal of Applied Pharmaceutical Science. [Link]

  • Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. National Institutes of Health. [Link]

  • Quinazolinones as Bioisosteres of Naphthoquinones: A Path to Potent HsDHODH Inhibitors with Optimized Properties. ACS Medicinal Chemistry Letters. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]

  • Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. National Institutes of Health. [Link]

  • Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. National Institutes of Health. [Link]

  • Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. National Institutes of Health. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. eLife. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. National Institutes of Health. [Link]

  • Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. PubMed. [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. [Link]

  • Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Institutes of Health. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society. [Link]

  • Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. Journal of Medicinal Chemistry. [Link]

  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. bioRxiv. [Link]

  • The Computational Revolution in Small Molecule Drug Discovery. PharmaFeatures. [Link]

  • Evaluating Off-Target Effects of Novel Quinazoline-Based Inhibitors... Google. [Link]

  • Drug–Target Kinetics in Drug Discovery. ACS Chemical Neuroscience. [Link]

  • ML336: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV). National Institutes of Health. [Link]

  • Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinas. bioRxiv. [Link]

  • Prediction of Off-Target Drug Effects Through Data Fusion. SpringerLink. [Link]

  • Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors. ResearchGate. [Link]

  • Development of a Photo-crosslinkable Diaminoquinazoline Inhibitor for Target Identification in Plasmodium Falciparum. National Institutes of Health. [Link]

  • Structure Activity Relationships. Drug Design. [Link]

  • Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. National Institutes of Health. [Link]

  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Taylor & Francis Online. [Link]

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • Validation and Application of a Novel Target-Based Whole-Cell Screen to Identify Antifungal Compounds. UTHSC Digital Commons. [Link]

  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. [Link]

  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI. [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Taylor & Francis Online. [Link]

  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing. [Link]

  • Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. Figshare. [Link]

  • Methods for reducing siRNA off-target binding. Eclipsebio. [Link]

  • Quinolinones as a Novel Therapeutic Strategy in ALS. DTIC. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chlorination of 6,7-Diethoxyquinazolin-4(3H)-one

Welcome to the technical support center for the synthesis of 4-chloro-6,7-diethoxyquinazoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-chloro-6,7-diethoxyquinazoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or troubleshooting the chlorination of 6,7-diethoxyquinazolin-4(3H)-one. As a crucial intermediate in the synthesis of several targeted therapeutics, including tyrosine kinase inhibitors, achieving a high-yielding and clean conversion is paramount.

This document moves beyond simple protocols to provide a deeper understanding of the reaction's mechanics, offering causal explanations for experimental choices and a structured approach to overcoming common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for chlorinating 6,7-diethoxyquinazolin-4(3H)-one?

The most frequently employed chlorinating agents for this transformation are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[1][2] Occasionally, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) is used to enhance reactivity, particularly for less reactive substrates.[3]

Q2: Why is a catalyst like N,N-dimethylformamide (DMF) often used with thionyl chloride?

Thionyl chloride on its own can be a sluggish chlorinating agent for lactams like quinazolinones. DMF acts as a catalyst by reacting with SOCl₂ to form the Vilsmeier reagent (in-situ), an electrophilic iminium salt.[2][4] This intermediate is much more reactive towards the carbonyl oxygen of the quinazolinone, facilitating the subsequent chlorination.

Q3: What is the underlying mechanism for the chlorination with POCl₃?

The reaction with POCl₃ is a two-stage process.[5][6]

  • Phosphorylation: The reaction initiates with the nucleophilic attack of the quinazolinone's carbonyl oxygen onto the phosphorus atom of POCl₃. This forms a phosphorylated intermediate. This initial step is base-mediated and can occur at relatively low temperatures (e.g., < 25 °C).[6]

  • Chloride Displacement: At elevated temperatures (typically 70-110 °C), a chloride ion (from POCl₃ or an additive) attacks the C4 position, leading to the displacement of the dichlorophosphate group and formation of the desired 4-chloroquinazoline product.[5][6]

Diagram: Simplified POCl₃ Chlorination Mechanism

G cluster_0 Stage 1: Phosphorylation (Low Temp) cluster_1 Stage 2: Chlorination (High Temp) Quin Quinazolinone Intermed O-Phosphorylated Intermediate Quin->Intermed Nucleophilic Attack POCl3 POCl₃ POCl3->Intermed Intermed2 O-Phosphorylated Intermediate Product 4-Chloroquinazoline Chloride Cl⁻ Chloride->Product SₙAr Attack Intermed2->Product

Caption: Two-stage mechanism of quinazolinone chlorination using POCl₃.

Q4: Is it critical to run the reaction under anhydrous conditions?

Absolutely. Both POCl₃ and SOCl₂ react violently with water. The presence of moisture will not only consume your chlorinating agent but can also lead to the formation of acidic byproducts (HCl, phosphoric acid) that can promote unwanted side reactions or hydrolysis of the product.[3] Using freshly distilled reagents and thoroughly dried glassware is essential for reproducibility and high yields.

Troubleshooting Guide

This section addresses specific issues that may arise during the experiment.

ProblemPotential Cause(s)Suggested Solutions & Scientific Rationale
Reaction Stalled / Incomplete Conversion 1. Insufficient Reagent: The molar ratio of the chlorinating agent is too low. 2. Low Temperature: The activation energy for the chloride displacement step is not being met. 3. Poor Reagent Quality: The POCl₃ or SOCl₂ may have degraded due to moisture.[3] 4. Poor Solubility: The starting material is not sufficiently soluble in the reaction medium.1. Increase Stoichiometry: Use a larger excess of the chlorinating agent (e.g., 3-10 equivalents of POCl₃ or SOCl₂). This drives the equilibrium towards the product. 2. Increase Temperature: Gradually increase the reflux temperature. For POCl₃, temperatures of 90-110 °C are common.[5] For SOCl₂, refluxing at 80-100 °C is often required.[2][4] 3. Use Fresh Reagents: Use a fresh, unopened bottle of the chlorinating agent or distill it immediately before use. 4. Add a Co-solvent: Consider adding a high-boiling inert solvent like toluene or sulfolane to improve solubility and allow for higher reaction temperatures.[3]
Low Yield & Formation of Dark/Tarry Byproducts 1. Excessive Temperature/Time: Prolonged heating at high temperatures can lead to decomposition of the starting material or product. 2. Side Reactions: For POCl₃, if the initial phosphorylation is not controlled, "pseudodimer" formation can occur between a phosphorylated intermediate and an unreacted quinazolinone molecule.[6]1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stop heating as soon as the starting material is consumed. 2. Temperature Control (for POCl₃): Adopt a two-stage temperature profile. Add the POCl₃ at a lower temperature (< 25 °C) to allow for clean phosphorylation, then heat to 70-90 °C to drive the chlorination.[6]
Difficult Work-up / Product Isolation 1. Hydrolysis of Product: The 4-chloroquinazoline product is susceptible to hydrolysis back to the starting material, especially in acidic aqueous conditions during work-up.[3] 2. Formation of Phosphoric Acids: Quenching excess POCl₃ with water generates significant amounts of phosphoric acid and HCl, creating a highly acidic and sometimes difficult-to-handle mixture.[7]1. Use a Basic Quench: Instead of quenching the reaction mixture in water or ice, pour it slowly into a cold, stirred solution of aqueous sodium bicarbonate or potassium carbonate.[2][8] This neutralizes the acid and minimizes product hydrolysis. 2. Azeotropic Removal: Before work-up, distill off the excess chlorinating agent under reduced pressure. Adding toluene and co-evaporating can help remove the last traces.[2] This significantly reduces the violence of the quench.

Diagram: Troubleshooting Workflow

G Start Poor Reaction Outcome Q1 Reaction Stalled? Start->Q1 Q2 Low Yield / Dark Color? Start->Q2 Q3 Difficult Work-up? Start->Q3 Sol1 Increase Temp/Reagent Use Fresh Reagents Q1->Sol1 Yes Sol2 Monitor Reaction (TLC) Control Temp Profile Q2->Sol2 Yes Sol3 Use Basic Quench Azeotrope Excess Reagent Q3->Sol3 Yes

Caption: Decision tree for troubleshooting common chlorination issues.

Experimental Protocols

Safety First: These protocols involve corrosive and hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Chlorination using Thionyl Chloride & Catalytic DMF

This protocol is adapted from established procedures for similar quinazolinone systems.[2]

Materials:

  • 6,7-diethoxyquinazolin-4(3H)-one (1.0 eq)

  • Thionyl chloride (SOCl₂) (10 eq)

  • N,N-dimethylformamide (DMF) (catalytic, ~0.1 eq)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6,7-diethoxyquinazolin-4(3H)-one.

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add thionyl chloride (10 eq).

  • Catalyst Addition: To the stirred suspension, add a catalytic amount of DMF (e.g., 2-3 drops) dropwise. Effervescence (SO₂) will be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor the reaction's progress by TLC (e.g., 5-10% Methanol in DCM), checking for the disappearance of the starting material.

  • Reagent Removal: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

  • Azeotroping: Add toluene to the residue and evaporate under reduced pressure. Repeat this step twice to ensure all residual SOCl₂ is removed.[2]

  • Work-up: Dissolve the crude residue in dichloromethane. Carefully wash the organic layer with cold, saturated aqueous NaHCO₃ solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 4-chloro-6,7-diethoxyquinazoline.

  • Purification: The product can be purified by recrystallization (e.g., from ethanol/ethyl acetate) or by column chromatography on silica gel if necessary.

Protocol 2: Chlorination using Phosphorus Oxychloride

This protocol is based on general methods for the POCl₃-mediated chlorination of quinazolinones and related heterocycles.[6][8]

Materials:

  • 6,7-diethoxyquinazolin-4(3H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 eq)

  • Inert high-boiling solvent (optional, e.g., toluene)

  • Ice-cold 10% aqueous potassium carbonate (K₂CO₃) or saturated NaHCO₃ solution

  • Ethyl acetate or Dichloromethane

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask fitted with a reflux condenser, suspend 6,7-diethoxyquinazolin-4(3H)-one in phosphorus oxychloride (or an optional co-solvent).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Reagent Removal: Cool the reaction to room temperature. Remove the bulk of the excess POCl₃ by vacuum distillation.

  • Work-up (Quench): Very slowly and carefully, pour the cooled reaction residue onto a vigorously stirred slurry of crushed ice and aqueous K₂CO₃ solution. Caution: This quench is highly exothermic and releases HCl gas. Perform in an efficient fume hood.

  • Extraction: Once the quench is complete and the mixture is basic (check with pH paper), extract the aqueous layer multiple times with ethyl acetate or DCM.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Diagram: General Experimental Workflow

G Setup 1. Reaction Setup (Dry Glassware, Inert Atm.) Add 2. Add Quinazolinone & Chlorinating Agent Setup->Add React 3. Heat to Reflux (Monitor by TLC/LC-MS) Add->React Cool 4. Cool to RT Remove Excess Reagent React->Cool Quench 5. Basic Quench (Ice-cold NaHCO₃/K₂CO₃) Cool->Quench Extract 6. Extract with Organic Solvent Quench->Extract Isolate 7. Dry & Concentrate Extract->Isolate Purify 8. Purify (Recrystallization/Chromatography) Isolate->Purify

Caption: Standard workflow for the chlorination of 6,7-diethoxyquinazolin-4(3H)-one.

Analytical Methods for Reaction Monitoring

Proper analytical control is key to optimization.

  • Thin-Layer Chromatography (TLC): The most straightforward method for monitoring reaction progress. The product, 4-chloro-6,7-diethoxyquinazoline, is significantly less polar than the starting quinazolinone. A typical mobile phase would be 30-50% ethyl acetate in hexanes or 5-10% methanol in dichloromethane. The disappearance of the lower Rf starting material spot indicates reaction completion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of product formation by checking for the expected molecular ion peak of the chlorinated product. It is invaluable for identifying potential byproducts and optimizing reaction conditions to minimize them.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the final product should show the disappearance of the N-H proton signal from the starting material and characteristic shifts in the aromatic protons.

By understanding the chemical principles, anticipating common pitfalls, and applying rigorous experimental and analytical techniques, the chlorination of 6,7-diethoxyquinazolin-4(3H)-one can be transformed from a challenging step into a reliable and optimized process in your synthetic workflow.

References

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? [Online discussion]. Available at: [Link]

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • PubChem. 4-Chloro-6,7-dimethoxyquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Zong, Y. et al. (1956). CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4. Acta Chimica Sinica, 22(5), 335-342. Available at: [Link]

  • Nguyen, T. T. H. et al. (2017). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Available at: [Link]

  • Google Patents. (2009). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Weber, R. et al. (2020). Comprehensive monitoring of chlorinated aromatic and heteroaromatic pollutants at sites contaminated by chlorine production processes to inform policy making. ResearchGate. Available at: [Link]

  • ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. Available at: [Link]

  • MDPI. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Available at: [Link]

  • ResearchGate. (2016). Analytical methods of chlorine and the substances produced by the chlorine treatments. Available at: [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • Kitteringham, J. et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link]

  • ACS Publications. (2021). Discovery, Optimization, and Evaluation of Quinazolinone Derivatives with Novel Linkers as Orally Efficacious Phosphoinositide-3-Kinase Delta Inhibitors for Treatment of Inflammatory Diseases. Available at: [Link]

  • PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

  • PubMed Central. (2022). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. Available at: [Link]

  • Hach. Chlorine Analysis. Available at: [Link]

  • Google Patents. (2022). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
  • Nova Science Publishers, Inc. (2011). Analytical methods of chlorine and the substances produced by the chlorine treatments. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 6,7-Diethoxyquinazolin-4(3H)-one vs. Gefitinib in NSCLC

This guide provides an in-depth technical comparison between 6,7-diethoxyquinazolin-4(3H)-one (a structural scaffold/precursor) and Gefitinib (a first-generation EGFR tyrosine kinase inhibitor) within the context of Non-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 6,7-diethoxyquinazolin-4(3H)-one (a structural scaffold/precursor) and Gefitinib (a first-generation EGFR tyrosine kinase inhibitor) within the context of Non-Small Cell Lung Cancer (NSCLC) research.

This analysis focuses on the Structure-Activity Relationship (SAR) , demonstrating why the chemical evolution from the quinazolinone core to the 4-anilinoquinazoline drug is critical for therapeutic efficacy.

Executive Summary: Scaffold vs. Therapeutic Agent

In the development of NSCLC therapeutics, the distinction between 6,7-diethoxyquinazolin-4(3H)-one and Gefitinib represents the transition from a chemical building block to a bioactive drug.

  • Gefitinib (Iressa): A potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR). It possesses a 4-anilino moiety essential for hydrogen bonding within the kinase ATP pocket and a morpholine side chain for pharmacokinetic solubility.

  • 6,7-diethoxyquinazolin-4(3H)-one: A quinazolinone intermediate.[1][2][3] While it shares the bicyclic core, it lacks the "warhead" (aniline group) required for high-affinity EGFR binding. It serves primarily as a synthetic precursor or a negative control in kinase assays to validate the necessity of the 4-position substitution.

Feature6,7-diethoxyquinazolin-4(3H)-oneGefitinib
Role Synthetic Intermediate / ScaffoldClinical Drug (EGFR-TKI)
Core Structure Quinazolin-4(3H)-one (Carbonyl at C4)Quinazolin-4-amine (Aniline at C4)
EGFR IC50 > 10 µM (Essentially Inactive)0.02 – 0.08 µM (Potent)
Binding Mode Sterically incompatible with ATP hingeH-bonds with Met793 (Hinge Region)
Solubility Low (Lipophilic)Optimized (Morpholine protonation)

Molecular Mechanism & SAR Analysis

The "Pharmacophore Switch"

The critical difference lies in the C4 position of the quinazoline ring.

  • Gefitinib (Active): The N1 of the quinazoline ring acts as a Hydrogen Bond Acceptor, and the secondary amine (NH) at C4 acts as a Hydrogen Bond Donor. This Donor-Acceptor motif perfectly mimics the Adenine ring of ATP, allowing Gefitinib to anchor to Met793 in the EGFR kinase hinge region.

  • 6,7-diethoxyquinazolin-4(3H)-one (Inactive): The C4 position is a carbonyl (C=O). In its tautomeric form, it presents a different electronic profile that cannot effectively displace ATP or form the stabilizing bridge with Met793. Furthermore, it lacks the hydrophobic interaction provided by the 3-chloro-4-fluoroaniline tail of Gefitinib, which occupies the hydrophobic pocket of the enzyme.

Diagram: The Chemical Evolution Pathway

The following diagram illustrates the synthetic and functional relationship between the scaffold and the drug.

G Scaffold 6,7-diethoxyquinazolin-4(3H)-one (Scaffold/Precursor) Activation Chlorination (POCl3) Scaffold->Activation Step 1 Intermediate 4-Chloro-6,7-diethoxyquinazoline (Activated Electrophile) Activation->Intermediate Generates Leaving Group Substitution Nucleophilic Aromatic Substitution (SNAr) Intermediate->Substitution + 3-chloro-4-fluoroaniline Drug Gefitinib Analog (Active EGFR Inhibitor) Substitution->Drug Forms Kinase Warhead

Caption: Synthetic evolution from the inactive quinazolinone scaffold to the active EGFR inhibitor via C4-activation and aniline substitution.

Experimental Validation Protocols

To empirically demonstrate the performance gap in NSCLC treatment potential, researchers utilize the following self-validating protocols.

Protocol A: Comparative Kinase Inhibition Assay (FRET-based)

Objective: Quantify the IC50 difference between the scaffold and the drug against EGFR(WT) and EGFR(L858R).

  • Reagents: Recombinant EGFR kinase domain, ATP (Km concentration), FRET peptide substrate, Test Compounds (Gefitinib and 6,7-diethoxyquinazolin-4(3H)-one).

  • Preparation:

    • Dissolve both compounds in 100% DMSO to 10 mM stock.

    • Prepare 10-point serial dilutions (1:3) starting at 10 µM.

  • Reaction:

    • Mix Enzyme + Peptide in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Add compound (or DMSO control). Incubate 15 min.

    • Initiate reaction with ATP.

  • Readout: Measure phosphorylation via FRET signal after 60 min.

  • Validation Check:

    • Gefitinib must show >50% inhibition at <100 nM.

    • Quinazolinone should show <10% inhibition at 10 µM (confirming inactivity). If inhibition is observed, check for compound precipitation or aggregation artifacts.

Protocol B: Chemical Synthesis (Scaffold to Drug Conversion)

Objective: Synthesize a Gefitinib-like analog from the 6,7-diethoxyquinazolin-4(3H)-one precursor to prove chemical accessibility.

  • Chlorination (Activation):

    • Reflux 6,7-diethoxyquinazolin-4(3H)-one (1.0 eq) in POCl3 (5.0 eq) with catalytic DMF for 3 hours.

    • Monitor: TLC (Hexane/EtOAc 1:1) should show disappearance of the polar starting material and appearance of a less polar spot (4-chloro intermediate).

    • Workup: Evaporate POCl3, quench with ice-water, extract with DCM.

  • SNAr (Coupling):

    • Dissolve the 4-chloro intermediate in Isopropanol.

    • Add 3-chloro-4-fluoroaniline (1.1 eq).

    • Heat to 80°C for 2 hours. Product often precipitates as HCl salt.

  • Validation:

    • H-NMR must show the disappearance of the C4-H (if present) or changes in the aromatic region, and the appearance of aniline protons.

Performance Data Summary

The following table summarizes the expected experimental data when comparing the scaffold to the optimized drug.

Metric6,7-diethoxyquinazolin-4(3H)-oneGefitinibInterpretation
Primary Target None (Inactive against EGFR)EGFR (WT, L858R)The "one" core requires C4-amination for activity.
Cellular IC50 (PC9) > 50 µM0.005 – 0.02 µMScaffold cannot penetrate/inhibit cells effectively.
Solubility (pH 7.4) Low (< 5 µg/mL)Moderate (~15 µg/mL)Gefitinib's morpholine group enhances bioavailability.
Metabolic Stability High (Stable core)Moderate (CYP3A4/2D6 substrate)Drug side chains introduce metabolic liabilities.

Mechanism of Action Diagram

This diagram details the signaling pathway inhibition.[4][5][6][7][8] Note how Gefitinib blocks the cascade, while the scaffold fails to engage.

Pathway EGFR EGFR (Mutant) L858R / Exon 19 Del Phos Autophosphorylation EGFR->Phos If Active ATP ATP ATP->EGFR Activates Gefitinib Gefitinib (Competitor) Gefitinib->EGFR Inhibits (High Affinity) Scaffold Quinazolinone (No Binding) Scaffold->EGFR Fails to Bind RAS RAS Phos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation

Caption: Gefitinib competitively inhibits ATP binding at the EGFR kinase domain, halting downstream RAS/RAF/MEK signaling. The quinazolinone scaffold fails to compete.

References

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): novel, orally active, selective epidermal growth factor receptor tyrosine kinase inhibitors supported by pharmacokinetic properties." Bioorganic & Medicinal Chemistry Letters.

  • Muhsin, M., et al. (2003). "Gefitinib." Nature Reviews Drug Discovery.

  • Chandregowda, V., et al. (2009). "Synthesis of Gefitinib and Erlotinib: Efficient Methods for the Preparation of Quinazolin-4(3H)-ones." Heterocycles.

  • Paez, J. G., et al. (2004). "EGFR mutations in lung cancer: correlation with clinical response to gefitinib therapy." Science.

Sources

Comparative

A Comparative Guide to Molecular Docking Studies of 4(3H)-Quinazolinone Derivatives in Drug Discovery

In the landscape of medicinal chemistry, the 4(3H)-quinazolinone scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. This guide provides an in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 4(3H)-quinazolinone scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. This guide provides an in-depth comparative analysis of molecular docking studies involving 4(3H)-quinazolinone derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to understand their therapeutic potential and the computational strategies employed in their discovery. We will delve into the nuances of their interactions with various biological targets, supported by experimental data and detailed protocols, to illuminate the structure-activity relationships that govern their efficacy.

The Significance of the 4(3H)-Quinazolinone Scaffold

The quinazolinone ring system is a recurring motif in both natural products and synthetic molecules, demonstrating a remarkable versatility in biological interactions.[1][2] Its rigid, bicyclic structure provides a stable platform for the spatial orientation of various substituents, enabling precise interactions with the active sites of proteins and enzymes. This has led to the development of quinazolinone-based drugs for a range of diseases, including cancer, microbial infections, and inflammatory conditions.[3]

The Power of Molecular Docking in Quinazolinone-Based Drug Design

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it allows us to visualize and quantify the interactions between a ligand (a potential drug molecule, such as a 4(3H)-quinazolinone derivative) and a receptor (a biological target, typically a protein). This in-silico approach is instrumental in:

  • Predicting Binding Affinity: Estimating the strength of the interaction between a ligand and its target.

  • Elucidating Binding Modes: Understanding the specific orientation and conformation of the ligand within the active site.

  • Identifying Key Interactions: Pinpointing the crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex.

  • Structure-Activity Relationship (SAR) Studies: Guiding the design of more potent and selective derivatives by understanding how chemical modifications affect binding.

This guide will comparatively analyze docking studies of 4(3H)-quinazolinone derivatives against several key therapeutic targets.

Visualizing the Core Structure and the Docking Process

To provide a clear visual context, the fundamental structure of the 4(3H)-quinazolinone scaffold and a generalized molecular docking workflow are illustrated below using Graphviz.

Caption: The core chemical scaffold of 4(3H)-quinazolinone with potential substitution sites (R1-R6).

workflow start Start: Target Identification prep_protein Protein Preparation (PDB Retrieval, Cleaning) start->prep_protein prep_ligand Ligand Preparation (2D to 3D, Energy Minimization) start->prep_ligand grid_gen Grid Generation (Defining the Binding Site) prep_protein->grid_gen docking Molecular Docking (Conformational Search & Scoring) prep_ligand->docking grid_gen->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis validation Experimental Validation (In vitro assays) analysis->validation end End: Lead Optimization validation->end

Caption: A generalized workflow for a molecular docking study.

Comparative Docking Studies Across Therapeutic Targets

The versatility of the 4(3H)-quinazolinone scaffold is evident from the diverse range of biological targets it has been shown to interact with. Below, we compare the findings of several docking studies, categorized by the therapeutic area and target protein.

Anticancer Agents

EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival, making it a key target in cancer therapy.[5] Several 4(3H)-quinazolinone derivatives have been investigated as EGFR inhibitors.

Derivative TypeKey SubstituentsDocking SoftwarePredicted Binding Energy (kcal/mol)Key Amino Acid InteractionsReference
2-Thiazole substitutedPhenyl thiazole moietyNot SpecifiedNot explicitly stated, but showed good binding affinityMet793 (hinge region)[6]
2,3-DisubstitutedAnilinoquinazoline scaffoldNot SpecifiedNot explicitly stated, but showed good binding affinityCys797 (covalent), Met793 (hydrogen bond)[7][8]
Quinazolinone hydrazide triazoleTriazole linked to hydrazideNot SpecifiedNot explicitly stated, but showed good binding affinityNot detailed[9]

Analysis: The docking studies consistently highlight the importance of interactions with the hinge region of the EGFR kinase domain, particularly with the methionine residue Met793. The anilinoquinazoline derivatives, which mimic the binding of the native ATP ligand, show strong interactions. The introduction of a thiazole moiety also appears to be a promising strategy for enhancing binding affinity.

VEGFR-2 is another crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10] Dual inhibition of both EGFR and VEGFR-2 is a highly sought-after strategy in cancer therapy.

Derivative TypeKey SubstituentsDocking SoftwarePredicted Binding Energy (kcal/mol)Key Amino Acid InteractionsReference
2,3-DisubstitutedThioether, S-acetyl-phenyl spacerNot Specified-7.8 to -8.5Cys919, Asp1046 (DFG motif)[11]
S-Alkylated quinazolinonesVaried alkyl chainsNot SpecifiedNot explicitly stated, but showed good binding affinityCys919, Glu885[10]

Analysis: For VEGFR-2, interactions with the cysteine residue Cys919 in the hinge region and with the DFG (Asp-Phe-Gly) motif are critical for inhibitory activity. The flexibility of the substituents at the 3-position of the quinazolinone core seems to play a significant role in accommodating the conformational changes of the DFG motif.[11]

Tubulin is the protein that polymerizes into microtubules, a key component of the cytoskeleton involved in cell division. Inhibitors of tubulin polymerization are effective anticancer agents.

Derivative TypeKey SubstituentsDocking SoftwareRe-ranked ScoreKey Amino Acid InteractionsReference
2-StyrylquinazolinonesStyryl group at position 2Not SpecifiedNot explicitly statedNot detailed[4]
2,3-DisubstitutedVaried substitutionsSchrödingerGood binding energy and RMSDThr179, Lys254[12]

Analysis: Docking studies against tubulin have identified the colchicine-binding site as a primary target for 4(3H)-quinazolinone derivatives.[12] Interactions with residues such as Thr179 and Lys254 are crucial for stabilizing the ligand in this pocket and disrupting microtubule dynamics.

Antimicrobial Agents

DNA gyrase is a topoisomerase enzyme essential for bacterial DNA replication, making it an attractive target for the development of new antibiotics.

Derivative TypeKey SubstituentsDocking SoftwareDocking Score (kcal/mol)Key Amino Acid InteractionsReference
Hydrazone and Pyrazole substitutedHydrazone and formyl-pyrazole scaffoldsMOE (Molecular Operating Environment)-7.15 to -8.54Asp81, Gly85, Ser88[13]
2,3-DisubstitutedVaried substitutionsNot SpecifiedNot explicitly statedASN127, ALA126, SER83[4]

Analysis: The docking studies reveal that 4(3H)-quinazolinone derivatives can effectively bind to the active site of DNA gyrase, interacting with key residues involved in its catalytic activity. The presence of hydrazone and pyrazole moieties appears to enhance the binding affinity and inhibitory potential.[13]

Sortase A is a bacterial enzyme that anchors virulence factors to the cell wall of Gram-positive bacteria, including Staphylococcus aureus.

Derivative TypeKey SubstituentsDocking SoftwareNot SpecifiedKey Amino Acid InteractionsReference
3-Benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-oneBenzyl and 4-chlorophenyl groupsGOLDNot explicitly statedArg197, Ser116, Ala92[2]

Analysis: The docking of 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one into the active site of Sortase A revealed significant hydrogen bonding and hydrophobic interactions with key residues, providing a molecular basis for its observed potent antimicrobial activity.[2]

Experimental Protocol: A Representative Molecular Docking Workflow

To ensure the reproducibility and validity of in-silico findings, a well-defined and rigorous docking protocol is essential. The following is a detailed, step-by-step methodology for a typical molecular docking study, based on common practices in the field.

Objective: To predict the binding mode and affinity of a series of 4(3H)-quinazolinone derivatives against a target protein.

Materials:

  • Software:

    • Molecular modeling software (e.g., Schrödinger Maestro, MOE, AutoDock Tools)

    • Docking program (e.g., Glide, GOLD, AutoDock Vina)

    • Visualization software (e.g., PyMOL, Chimera)

  • Hardware: A high-performance computing workstation or cluster.

  • Input Files:

    • 3D structure of the target protein (from the Protein Data Bank - PDB)

    • 2D or 3D structures of the 4(3H)-quinazolinone derivatives

Methodology:

  • Protein Preparation: a. Retrieval: Download the crystal structure of the target protein from the PDB. b. Preprocessing: Remove water molecules, co-crystallized ligands, and any other heteroatoms not relevant to the study. c. Protonation: Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly histidines, at a physiological pH. d. Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.

  • Ligand Preparation: a. Structure Generation: Draw the 2D structures of the 4(3H)-quinazolinone derivatives and convert them to 3D structures. b. Tautomer and Ionization States: Generate possible tautomers and ionization states at a physiological pH. c. Energy Minimization: Minimize the energy of each ligand structure to obtain a low-energy conformation.

  • Grid Generation: a. Binding Site Definition: Define the active site of the protein. This is typically done by specifying a grid box centered on the co-crystallized ligand (if available) or by identifying the catalytic residues. b. Grid Parameterization: Set the size and coordinates of the grid box to encompass the entire binding pocket.

  • Molecular Docking: a. Docking Algorithm Selection: Choose the appropriate docking algorithm (e.g., rigid or flexible docking). Flexible docking, which allows for conformational changes in the ligand and/or protein, is generally preferred for higher accuracy. b. Execution: Run the docking simulation for each ligand against the prepared protein. The program will generate a series of possible binding poses for each ligand. c. Scoring: The docking program will calculate a docking score for each pose, which is an estimation of the binding affinity.

  • Analysis of Results: a. Pose Selection: Select the best-scoring pose for each ligand. b. Interaction Analysis: Visualize the selected poses and analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc.) between the ligand and the protein. c. Comparative Analysis: Compare the docking scores and binding modes of the different derivatives to establish a structure-activity relationship.

  • Validation (Crucial Step): a. Redocking: If a co-crystallized ligand is available, redock it into the active site. The root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose should be low (typically < 2 Å) to validate the docking protocol. b. Correlation with Experimental Data: Correlate the docking scores with experimentally determined biological activities (e.g., IC50 values) of the quinazolinone derivatives. A good correlation provides confidence in the predictive power of the docking model.

Conclusion and Future Directions

The comparative analysis of molecular docking studies presented in this guide underscores the immense potential of 4(3H)-quinazolinone derivatives as a versatile scaffold for the design of novel therapeutic agents. The in-silico approaches have proven to be invaluable in elucidating the molecular basis of their activity against a range of targets, from kinases involved in cancer to essential bacterial enzymes.

The future of drug discovery with this privileged scaffold lies in the integration of computational methods with synthetic chemistry and biological evaluation. More advanced computational techniques, such as molecular dynamics simulations and free energy perturbation calculations, can provide a more dynamic and accurate picture of the ligand-receptor interactions.[11] As our understanding of the structural requirements for potent and selective inhibition continues to grow, we can expect the development of next-generation 4(3H)-quinazolinone-based drugs with improved efficacy and safety profiles.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Mabkhot, Y. N. (2025). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. ResearchGate. [Link]

  • Oniga, S., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. PMC - NIH. [Link]

  • Kumar, A., & Narasimhan, B. (2018). Design and Molecular Docking Studies of Some 2,3 Di-Substituted Quinazolin-4-One Analogues Against Staphylococcus aureus UDG. Journal of Medical Chemistry. [Link]

  • Mabkhot, Y. N., et al. (2014). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. PMC - NIH. [Link]

  • Mabkhot, Y. N., et al. (2014). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. MDPI. [Link]

  • Abdel-rahman, H. M., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. PMC - PubMed Central. [Link]

  • Kumar, A., Sharma, S., & Narasimhan, B. (2018). Design, Microwave Assisted Organic Synthesis and Molecular Docking Studies of Some 4-(3H)-Quinazolinone Derivatives as Inhibitors of Colchicine-Binding Site of Tubulin. Bentham Science Publishers. [Link]

  • El-Sayed, N. N. E., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI. [Link]

  • Various Authors. (n.d.). Docking analysis of quinazolin-4(3H)-one 2i and 3i with EGFR protein kinase enzyme. Various Publishers. [Link]

  • Various Authors. (n.d.). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]

  • Various Authors. (2024). A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Ukaaz Publications. [Link]

  • Adimule, V., et al. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Frontiers. [Link]

  • Various Authors. (n.d.). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis. [Link]

  • Various Authors. (n.d.). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t. Various Publishers. [Link]

  • Chen, J., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [Link]

  • Various Authors. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibi. Various Publishers. [Link]

  • Various Authors. (2020). Synthesis and Antimicrobial Evaluation of Quinazoline-4[3H]-one Derivatives. Bentham Science. [Link]

  • Various Authors. (n.d.). A selection of illustrative examples of Quinazolin-4(3H)-ones that have... ResearchGate. [Link]

  • Abdel-gawad, H., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. PMC - NIH. [Link]

Sources

Validation

A Researcher's Guide to Comparing the Efficacy of Quinazolinone Analogs: In Vitro and In Vivo Perspectives

The quinazolinone scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, most notably in oncology.[1][2] The versatil...

Author: BenchChem Technical Support Team. Date: February 2026

The quinazolinone scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, most notably in oncology.[1][2] The versatility of this heterocyclic system allows for extensive chemical modification, leading to a vast library of analogs with differential target specificities and therapeutic potentials.[2] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of various quinazolinone analogs, offering researchers a detailed overview of their mechanisms of action, experimental evaluation, and therapeutic promise as anticancer agents.

The Rationale Behind the Rise of Quinazolinone Analogs in Cancer Research

Quinazolinone derivatives have emerged as potent anticancer agents due to their ability to modulate a wide array of cellular processes critical for cancer cell proliferation, survival, and metastasis.[1][2] Many of these compounds function as inhibitors of key enzymes, such as protein kinases, which are often dysregulated in cancer.[3][4] Notably, several quinazolinone-based drugs, including gefitinib, erlotinib, and afatinib, have received FDA approval for the treatment of various cancers, underscoring the clinical significance of this chemical class.[3][4]

The core directive of this guide is to move beyond a mere cataloging of these compounds and to provide a deeper, mechanistic understanding of their evaluation. We will explore the causality behind the choice of specific in vitro assays and how these preclinical findings translate, or sometimes fail to translate, into in vivo efficacy.

Deciphering Anticancer Activity: A Multi-faceted Approach

The anticancer potential of quinazolinone analogs is typically assessed through a hierarchical series of experiments, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies and finally, validation in animal models. This tiered approach ensures a thorough characterization of a compound's activity and provides a solid foundation for further development.

Core Mechanisms of Action

Quinazolinone derivatives exert their anticancer effects through diverse mechanisms, primarily by inducing various forms of programmed cell death.[2] Understanding these mechanisms is crucial for selecting appropriate experimental models and interpreting results. The three predominant cell death pathways initiated by these analogs are:

  • Apoptosis: A regulated process of cell suicide characterized by distinct morphological and biochemical hallmarks. Many quinazolinone compounds trigger apoptosis by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and activating caspases.[1][2][3]

  • Autophagy: A cellular recycling process that can either promote cell survival or, under certain conditions, lead to cell death. Some quinazolinone analogs have been shown to induce autophagic cell death in cancer cells.[1][2]

  • Ferroptosis: An iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. A notable quinazolinone-containing compound, erastin, is a well-known inducer of ferroptosis.[2]

The following diagram illustrates the key signaling pathways often targeted by quinazolinone analogs to induce cancer cell death.

Quinazolinone_Signaling_Pathways cluster_0 Quinazolinone Analogs cluster_1 Cellular Targets cluster_2 Downstream Signaling cluster_3 Cellular Outcomes QZ_analog Quinazolinone Analog EGFR EGFR QZ_analog->EGFR Inhibition PI3K PI3K QZ_analog->PI3K Inhibition Tubulin Tubulin QZ_analog->Tubulin Disruption CDKs CDKs QZ_analog->CDKs Inhibition EGFR->PI3K MAPK MAPK EGFR->MAPK AKT AKT PI3K->AKT CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest CellCycle Cell Cycle Proteins CDKs->CellCycle mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Apoptosis Apoptosis MAPK->Apoptosis CellCycle->CellCycleArrest CellCycleArrest->Apoptosis In_Vitro_Workflow start Novel Quinazolinone Analog cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 mechanistic Mechanistic Studies ic50->mechanistic cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis Apoptosis Assays (Annexin V, Caspase) mechanistic->apoptosis autophagy Autophagy Assays (LC3 Staining) mechanistic->autophagy ferroptosis Ferroptosis Assays (Lipid ROS) mechanistic->ferroptosis western Western Blotting (Protein Expression) cell_cycle->western apoptosis->western autophagy->western ferroptosis->western conclusion Identify Lead Compound for In Vivo Studies western->conclusion

Caption: Experimental workflow for the in vitro evaluation of quinazolinone analogs.

Bridging the Gap: In Vivo Efficacy Assessment

While in vitro studies provide valuable preliminary data, the ultimate test of a drug's potential lies in its efficacy and safety in a living organism. In vivo models, typically involving tumor-bearing animals, are indispensable for evaluating a compound's pharmacokinetic properties, antitumor activity, and potential toxicity.

Xenograft Models: A Window into In Vivo Antitumor Activity

The most common in vivo model for cancer research is the xenograft model, where human cancer cells are implanted into immunodeficient mice.

Quinazolinone AnalogAnimal ModelTumor TypeDosageTumor Growth Inhibition (TGI)Key FindingsReference
Compound 44MOLT-4 XenograftAcute lymphoblastic leukemia15 mg/kg76%Good anti-tumor efficacy and acceptable bioavailability. [5][5]
Compound 22SKOV3 XenograftOvarian cancer5 mg/kg34.1%Reduced primary tumor growth. [5][5]
10 mg/kg46.2%[5]
Compound 26HCT-116 & MCF-7 XenograftColon & Breast cancerNot specifiedSignificantExhibited significant tumor growth inhibition. [3][3]
3-phenyl-quinazolinoneTumor-bearing miceNot specifiedNot specifiedNot specifiedSynergizes with ferroptosis inducers to suppress tumor progression. [2][2]
Experimental Protocol: Xenograft Tumor Model
  • Cell Culture: Culture the desired human cancer cell line in vitro.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in saline or Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Compound Administration: Randomize the mice into treatment and control groups. Administer the quinazolinone analog and vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy and Toxicity Assessment: Monitor tumor growth, body weight (as an indicator of toxicity), and overall animal health throughout the study.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI).

Conclusion and Future Directions

The quinazolinone scaffold continues to be a fertile ground for the discovery of novel anticancer agents. This guide has provided a framework for comparing the in vitro and in vivo efficacy of quinazolinone analogs, emphasizing the importance of a multi-pronged experimental approach. While in vitro assays are crucial for initial screening and mechanistic elucidation, in vivo studies are essential for validating therapeutic potential in a more complex biological system.

Future research in this area should focus on developing quinazolinone analogs with improved selectivity for cancer cells to minimize off-target effects and toxicity. [2]Furthermore, exploring combination therapies that pair quinazolinone derivatives with other anticancer agents may lead to synergistic effects and overcome drug resistance. [1][2]The continued investigation of this promising class of compounds holds the potential to deliver new and effective treatments for a wide range of cancers.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (URL: [Link])

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (URL: [Link])

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (URL: [Link])

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL: [Link])

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (URL: [Link])

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (URL: [Link])

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: [Link])

  • Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. (URL: [Link])

Sources

Validation

A Researcher's Guide to the Validation of Quinazolinone Derivatives as α-Glucosidase Inhibitors

In the global effort to manage type 2 diabetes mellitus (T2DM), controlling postprandial hyperglycemia is a critical therapeutic strategy. One of the most effective ways to achieve this is by inhibiting α-glucosidase, a...

Author: BenchChem Technical Support Team. Date: February 2026

In the global effort to manage type 2 diabetes mellitus (T2DM), controlling postprandial hyperglycemia is a critical therapeutic strategy. One of the most effective ways to achieve this is by inhibiting α-glucosidase, a key enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable glucose. While existing drugs like acarbose are effective, they are often accompanied by undesirable gastrointestinal side effects, necessitating the search for novel, more potent, and better-tolerated inhibitors.[1] Quinazolinone and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant α-glucosidase inhibitory potential.[1][2]

This guide provides a comprehensive comparison of quinazolinone-based inhibitors, supported by experimental data from recent literature. It details the necessary protocols for their validation and explores the underlying mechanisms of their inhibitory action, offering researchers a robust framework for advancing drug discovery in this area.

Comparative Analysis of Lead Quinazolinone Scaffolds

Recent studies have highlighted several quinazolinone derivatives with exceptional inhibitory potency against α-glucosidase, often surpassing the standard drug, acarbose. A notable example is the hybridization of the quinazolinone core with other pharmacologically active moieties, such as 1,2,3-triazole and acetamide groups. These modifications have led to the development of compounds with significantly enhanced activity.

For instance, a series of quinazolinone-1,2,3-triazole-acetamide conjugates has shown remarkable inhibitory effects. The data below, extracted from a pivotal study, compares the potency of the most promising compound from this series (designated Compound 9c ) with the standard inhibitor, acarbose.

CompoundTypeIC50 (μM)Fold-Improvement vs. Acarbose
Acarbose Standard Drug750.0-
Compound 9c Quinazolinone-1,2,3-triazole-acetamide4.8~156x

Data synthesized from a 2023 study published in RSC Medicinal Chemistry.[2][3]

The dramatic 156-fold increase in potency for Compound 9c underscores the therapeutic potential of this chemical scaffold. The structure-activity relationship studies suggest that substitutions on the aryl moiety significantly influence the inhibitory activity, providing a roadmap for future medicinal chemistry efforts.[2][3]

Mechanism of Action: Unraveling the Inhibition Kinetics

Understanding how an inhibitor functions is as crucial as knowing how well it works. Enzyme kinetic studies are essential for elucidating the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This knowledge is vital for predicting in vivo efficacy and potential drug-drug interactions.

For the most potent quinazolinone derivatives, kinetic analyses have revealed a competitive mode of inhibition.[1][2][3] This means the inhibitor directly competes with the natural substrate for binding to the active site of the α-glucosidase enzyme. The inhibitor's affinity for the active site is quantified by the inhibition constant (Ki).

Diagram: Competitive Inhibition Mechanism

The following diagram illustrates the principle of competitive inhibition, where the quinazolinone derivative (Inhibitor) reversibly binds to the enzyme's active site, preventing the substrate from binding and subsequent catalysis.

G cluster_0 cluster_1 E α-Glucosidase (Enzyme) ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex (Inactive) E->EI S Carbohydrate (Substrate) ES->E P Glucose (Product) ES->P I Quinazolinone (Inhibitor) EI->E

Caption: Competitive inhibition of α-glucosidase by a quinazolinone derivative.

For Compound 9c, the reported Ki value is 4.8 μM , indicating a very high affinity for the enzyme's active site, which is consistent with its low IC50 value.[2][3] This competitive binding mode is a desirable trait for therapeutic agents in this class.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This section provides a standardized, reliable protocol for assessing the inhibitory activity of quinazolinone derivatives against yeast α-glucosidase (Saccharomyces cerevisiae), a commonly used model enzyme. The assay is based on the spectrophotometric detection of p-nitrophenol, a yellow-colored product released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Diagram: Assay Workflow

G prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) plate 2. Plate Loading (Add Buffer, Inhibitor/Control, Enzyme) prep->plate preinc 3. Pre-incubation (37°C for 10 min) plate->preinc addsub 4. Initiate Reaction (Add pNPG Substrate) preinc->addsub inc 5. Incubation (37°C for 20 min) addsub->inc stop 6. Stop Reaction (Add Na₂CO₃) inc->stop read 7. Measure Absorbance (405 nm) stop->read calc 8. Data Analysis (% Inhibition, IC₅₀ Calculation) read->calc

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)

  • Acarbose (Positive Control)

  • Quinazolinone Test Compounds

  • Sodium Phosphate Buffer (100 mM, pH 6.8)

  • Sodium Carbonate (Na₂CO₃), 0.2 M (Stop Solution)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology
  • Preparation of Solutions:

    • Enzyme Stock: Prepare a 1.0 U/mL stock solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8).

    • Substrate Stock: Prepare a 5 mM solution of pNPG in the same phosphate buffer.

    • Inhibitor/Control Stocks: Dissolve the quinazolinone test compounds and acarbose in DMSO to create concentrated stock solutions (e.g., 10 mM). Serially dilute these stocks with phosphate buffer to obtain a range of working concentrations. Causality Note: DMSO is used for its ability to dissolve a wide range of organic compounds. The final concentration in the assay should be kept low (<1%) to avoid enzyme denaturation.

  • Assay Setup in 96-Well Plate:

    • Blank Control: 120 µL Phosphate Buffer + 20 µL DMSO.

    • Negative Control: 100 µL Phosphate Buffer + 20 µL DMSO + 20 µL Enzyme Solution.

    • Test Sample: 100 µL Phosphate Buffer + 20 µL Test Compound Solution + 20 µL Enzyme Solution.

    • Positive Control: 100 µL Phosphate Buffer + 20 µL Acarbose Solution + 20 µL Enzyme Solution.

  • Pre-incubation:

    • Mix the contents of each well gently.

    • Incubate the plate at 37°C for 10 minutes. Causality Note: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of its inhibitory effect.

  • Reaction Initiation:

    • Add 20 µL of the 5 mM pNPG substrate solution to all wells except the Blank Control. The final volume in each well is now 160 µL.

    • Mix gently.

  • Incubation:

    • Incubate the plate at 37°C for exactly 20 minutes.

  • Reaction Termination:

    • Stop the enzymatic reaction by adding 80 µL of 0.2 M Na₂CO₃ solution to all wells. Causality Note: The alkaline sodium carbonate solution denatures the enzyme, halting the reaction, and develops the yellow color of the p-nitrophenol product, which is stable at high pH.

  • Absorbance Measurement:

    • Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compounds using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to achieve 50% inhibition) using non-linear regression analysis.

Conclusion and Future Directions

The compelling data on quinazolinone-1,2,3-triazole-acetamide hybrids, particularly their competitive inhibition mechanism and potency far exceeding that of acarbose, establishes them as elite candidates for further development.[2][3] The validation workflow and protocols detailed in this guide provide a reliable framework for researchers to systematically evaluate and compare new derivatives.

Future research should focus on optimizing the lead structures to enhance selectivity and bioavailability. In vivo studies in animal models of diabetes are the critical next step to confirm the preclinical efficacy and safety of these promising compounds, paving the way for potential new therapies in the management of T2DM.

References

  • Akhtar, N., et al. (2023). Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study. RSC Medicinal Chemistry. Available at: [Link]

  • Azimi, F., et al. (2022). Synthesis and bioactivities evaluation of quinazolin-4(3H)-one derivatives as α-glucosidase inhibitors. BMC Chemistry. Available at: [Link]

  • Dineshkumar, B., et al. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available at: [Link]

  • Ousaaid, D., et al. (2022). α-Glucosidase Inhibition Assay. Bio-protocol. Available at: [Link]

  • Ramírez-Cisneros, MÁ., et al. (2017). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. Journal of AOAC International. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of 6,7-diethoxyquinazolin-4(3H)-one and Other Kinase Inhibitors

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. The quinazoline scaffold has emerged as a privileged structure in this pursu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. The quinazoline scaffold has emerged as a privileged structure in this pursuit, forming the backbone of several clinically successful anti-cancer agents. This guide provides an in-depth technical comparison of the lesser-known compound, 6,7-diethoxyquinazolin-4(3H)-one, with established kinase inhibitors, leveraging experimental data and explaining the scientific rationale behind the comparative methodologies.

The Quinazoline Scaffold: A Cornerstone of Kinase Inhibition

The quinazoline ring system is a bicyclic aromatic heterocycle that has proven to be an exceptionally versatile scaffold for the design of kinase inhibitors. Its ability to form key hydrogen bonds and participate in hydrophobic interactions within the ATP-binding pocket of various kinases has led to the development of potent and selective therapeutic agents.[1][2] Modifications at the 4, 6, and 7-positions of the quinazoline core have been extensively explored to optimize potency and selectivity against specific kinase targets.[1]

Profiling 6,7-diethoxyquinazolin-4(3H)-one: An Emerging Contender

While direct and extensive research on 6,7-diethoxyquinazolin-4(3H)-one is not widely published, its structural analog, 6,7-dimethoxy-4-anilinoquinazoline, has demonstrated significant potential as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] Given the structural similarity, it is plausible to extrapolate that the diethoxy derivative would exhibit a comparable mechanism of action, primarily targeting the ATP-binding site of tyrosine kinases. The ethoxy groups at the 6 and 7 positions are expected to influence the compound's solubility, metabolic stability, and interaction with the hydrophobic regions of the kinase domain.

A study on a series of 6,7-dimethoxy-4-anilinoquinazoline derivatives revealed potent inhibitory activity against VEGFR-2, with one of the most active compounds, 14b , exhibiting an IC50 value of 0.016 ± 0.002 µM.[3][4] These compounds were also shown to have antiproliferative effects against Hep-G2 and MCF-7 cancer cell lines.[3][4]

Comparative Efficacy Analysis: Benchmarking Against Established Inhibitors

To contextualize the potential efficacy of 6,7-diethoxyquinazolin-4(3H)-one, a comparison with two well-established quinazoline-based kinase inhibitors, Gefitinib and Erlotinib, is essential. Both are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and are used in the treatment of non-small cell lung cancer (NSCLC).[2][5]

Mechanism of Action: A Shared Strategy

Gefitinib and Erlotinib function by competitively and reversibly binding to the ATP-binding site within the tyrosine kinase domain of EGFR.[6][7] This inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[6][7] It is highly probable that 6,7-diethoxyquinazolin-4(3H)-one, like its dimethoxy analog and other quinazoline inhibitors, also targets the ATP-binding pocket of its target kinase(s).

EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits (ATP-binding site)

Caption: EGFR signaling pathway and the point of inhibition by quinazoline-based inhibitors.

Quantitative Comparison of Inhibitory Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of different inhibitors. The table below summarizes reported IC50 values for the 6,7-dimethoxyquinazoline analog and the established drugs, Gefitinib and Erlotinib, against their respective primary targets.

Compound/DrugPrimary TargetIC50 Value (µM)Reference
6,7-dimethoxy-4-anilinoquinazoline (analog 14b) VEGFR-20.016 ± 0.002[3][4]
Gefitinib EGFR (mutant)Varies (nM range)[2][8]
Erlotinib EGFR (mutant)Varies (nM range)[8][9]

Note: IC50 values for Gefitinib and Erlotinib are highly dependent on the specific EGFR mutation and the assay conditions.

Experimental Protocols for Efficacy Determination

The determination of kinase inhibitor efficacy relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays.

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a test compound.

Principle: This method quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate peptide by the kinase. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Kinase - Substrate - Buffer Start->Prepare_Reaction Add_Inhibitor Add Test Compound (e.g., 6,7-diethoxyquinazolin-4(3H)-one) Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate Reaction with [γ-³²P]ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., add acid) Incubate->Stop_Reaction Filter_Binding Spot onto Filter Paper & Wash Stop_Reaction->Filter_Binding Scintillation Quantify Radioactivity (Scintillation Counting) Filter_Binding->Scintillation Analyze Analyze Data & Calculate IC50 Scintillation->Analyze End End Analyze->End

Caption: A generalized workflow for an in vitro radiometric kinase assay.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a master mix containing the purified kinase (e.g., VEGFR-2 or EGFR), a specific substrate peptide, and a kinase reaction buffer (typically containing Tris-HCl, MgCl₂, and DTT).[10]

  • Compound Addition: Aliquot the master mix into separate tubes and add varying concentrations of the test inhibitor (e.g., 6,7-diethoxyquinazolin-4(3H)-one) or a vehicle control (e.g., DMSO).

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP to each tube.[11]

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[11]

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).

  • Filter Binding: Spot a portion of each reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the filter papers extensively with a wash buffer (e.g., dilute phosphoric acid) to remove any unbound radioactivity.

  • Quantification: Place the dried filter papers into scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of a kinase inhibitor on the proliferation of cancer cells that are dependent on the target kinase for growth and survival.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 or A431 for EGFR inhibitors[12]) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor or a vehicle control and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each inhibitor concentration. Plot the viability against the inhibitor concentration to determine the IC50 value.

Concluding Remarks for the Research Professional

While 6,7-diethoxyquinazolin-4(3H)-one remains a relatively understudied compound, its structural similarity to potent 6,7-dimethoxyquinazoline-based VEGFR-2 inhibitors suggests it holds promise as a kinase inhibitor.[3][4] Its efficacy, when compared to the established EGFR inhibitors Gefitinib and Erlotinib, would likely be dependent on its specific kinase target profile. The diethoxy substitutions may offer advantages in terms of physicochemical properties, which could translate to improved pharmacokinetic profiles.

The experimental protocols detailed herein provide a robust framework for the direct comparison of this and other novel kinase inhibitors. A thorough evaluation using both in vitro kinase assays and cell-based proliferation assays is crucial to ascertain the potency and cellular efficacy of any new chemical entity. For a comprehensive understanding, further studies should include kinase selectivity profiling across a panel of kinases and in vivo efficacy studies in relevant animal models.

References

  • National Center for Biotechnology Information (2024). Erlotinib. PubChem Compound Summary for CID 176870. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 850. [Link]

  • Reaction Biology (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Gu, Y., et al. (2014). Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations. PLoS ONE, 9(2), e85125. [Link]

  • Wikipedia (2024). Gefitinib. Retrieved from [Link]

  • BMG LABTECH (2020). Kinase assays. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Shi, L., et al. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. Bioorganic & Medicinal Chemistry Letters, 34, 127788. [Link]

  • Yu, L., et al. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4500. [Link]

  • Drugs.com (2024). How does erlotinib work (mechanism of action)?. Retrieved from [Link]

  • Patsnap (2024). What is the mechanism of Erlotinib Hydrochloride?. Synapse. Retrieved from [Link]

  • Suman, S., et al. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • Patsnap (2024). What is the mechanism of Gefitinib?. Synapse. Retrieved from [Link]

  • Tamura, K., & Fukuoka, M. (2012). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Cancers, 4(4), 989-1009. [Link]

  • Eck, M. J., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 62, 128718. [Link]

  • ResearchGate (n.d.). IC 50 comparison of dacomitinib, gefitinib and erlotinib 49. Retrieved from [Link]

  • National Center for Biotechnology Information (2009). [O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • ResearchGate (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. Retrieved from [Link]

  • Roskoski, R. Jr. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Cold Spring Harbor Protocols, 2017(5). [Link]

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Inhibitory Mechanism of Novel Quinazolinone Compounds

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Its derivatives have been successfully de...

Author: BenchChem Technical Support Team. Date: February 2026

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Its derivatives have been successfully developed into clinical drugs, most notably as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR).[1][2] However, the versatility of this scaffold means a novel compound's true mechanism of action cannot be assumed. Proposed anticancer mechanisms for quinazoline derivatives are diverse, including the inhibition of DNA repair enzymes, thymidylate synthase, and tubulin polymerization.[3]

This guide provides a systematic, field-proven framework for researchers and drug development professionals to move from a promising novel quinazolinone compound to a confirmed, well-characterized inhibitory mechanism. We will eschew a rigid, one-size-fits-all template and instead focus on a logical, causality-driven workflow. Our approach is built on creating self-validating experimental loops, where data from one assay informs the design of the next, ensuring scientific integrity and a comprehensive understanding of your compound's biological activity.

Part 1: The Initial Funnel: From Hit Identification to Hypothesis Generation

The first step is to ascertain a compound's general cytotoxic or anti-proliferative potential. This provides the foundational data needed to justify a deeper, more resource-intensive mechanistic investigation.

Core Experiment: Cell Viability and Proliferation Screening

A cell viability assay is the workhorse of initial screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and cost-effective colorimetric method for this purpose.[4] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[5]

Causality Behind the Choice: Why start with a general viability assay and not a specific target-based assay?

  • Efficiency: It allows for rapid screening of multiple compounds across various cell lines (e.g., cancer cell lines known for EGFR overexpression like A549, and those without).

  • Unbiased Initial Data: A potent effect in a cellular context provides a clear rationale for further study, regardless of the preconceived target. A compound that is potent biochemically but inactive in cells often fails later due to issues like poor membrane permeability or rapid efflux.[6]

Interpreting the Data: A potent IC50 value (the concentration at which 50% of cell viability is inhibited) from an MTT assay is your entry ticket to the next stage. If your compound shows significantly different potencies across various cell lines, this can provide the first clue to its mechanism (e.g., higher potency in an EGFR-addicted cancer cell line might suggest EGFR as a potential target).

Part 2: The Mechanistic Deep Dive: A Bifurcated Investigative Workflow

With a potent compound identified, we proceed to a logical workflow to dissect its mechanism. Based on the vast body of literature, two of the most common and well-validated mechanisms for anticancer quinazolinones are protein kinase inhibition and disruption of tubulin polymerization .[2][7] Our workflow is designed to efficiently investigate both possibilities.

G cluster_A Kinase Pathway cluster_B Tubulin Pathway A Novel Quinazolinone Compound B Cell Viability Assay (MTT) Potent IC50? A->B C Pathway A: Investigate Kinase Inhibition B->C Yes M Stop or Re-evaluate B->M No D Pathway B: Investigate Tubulin Dynamics C->D Parallel Investigation E Biochemical Kinase Assay (e.g., EGFR, HER2, CDK2) C->E I In Vitro Tubulin Polymerization Assay D->I F Enzyme Kinetics (Lineweaver-Burk Plot) E->F G Direct Binding Assays (SPR or ITC) F->G H Cellular Target Engagement & Phosphorylation Assay G->H L Confirmed Mechanism H->L J Cell Cycle Analysis (Flow Cytometry) I->J K Immunofluorescence (Microtubule Morphology) J->K K->L

Figure 1: Experimental workflow for mechanism confirmation.
Pathway A: Investigating Protein Kinase Inhibition

The quinazoline core is a classic ATP-competitive scaffold, making kinase inhibition a primary hypothesis.[1][8] Many clinically approved drugs like Gefitinib and Erlotinib are quinazoline-based EGFR inhibitors.[9]

This is the first direct test of your hypothesis. The goal is to measure the ability of your compound to inhibit the activity of a purified kinase enzyme.[10] Universal, non-radioactive kinase activity kits are widely available and often rely on detecting the amount of ADP produced in the kinase reaction.[11]

Expert Insight: It is crucial to test against a panel of kinases. Start with the most likely candidates based on structural similarity to known inhibitors (e.g., EGFR, HER2).[12] Including unrelated kinases (e.g., a serine/threonine kinase like GSK3β) serves as a critical counterscreen to begin assessing selectivity.[13]

Once inhibition is confirmed, you must determine the type of inhibition. This provides deep mechanistic insight. By measuring the reaction rate at varying substrate (ATP) and inhibitor concentrations, you can generate a Lineweaver-Burk plot to distinguish between competitive, non-competitive, and uncompetitive inhibition.[14][15]

  • Competitive Inhibition: The inhibitor binds to the same active site as the substrate (ATP). This is the expected mechanism for many quinazoline kinase inhibitors.[12]

  • Non-competitive/Uncompetitive Inhibition: The inhibitor binds to an allosteric site. This is less common for this scaffold but would be a significant finding.

A biochemical assay shows your compound stops the enzyme from working, but it doesn't directly prove it binds to the enzyme. Direct binding assays are essential for validation and provide quantitative data on affinity and kinetics.

  • Surface Plasmon Resonance (SPR): This label-free technique measures the association (k_on) and dissociation (k_off) rates of your compound binding to the target protein, which is immobilized on a sensor chip.[16][17] From this, a precise dissociation constant (K_D) can be calculated. SPR is invaluable for comparing the binding kinetics of different compounds.[18]

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during the binding event.[19] It directly provides the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction in a single experiment, offering a complete thermodynamic profile of the binding event.[20][21]

A compound can be a potent inhibitor of a purified enzyme but fail to engage the same target inside a cell.[22] Cellular target engagement assays are the final and most critical validation step.

  • Cellular Phosphorylation Assay: For a kinase inhibitor, the ultimate proof of efficacy is a reduction in the phosphorylation of its downstream substrate. For an EGFR inhibitor, this would involve performing a Western blot to detect the levels of phosphorylated EGFR (p-EGFR) and downstream effectors like p-AKT in cells treated with your compound.

  • NanoBRET™ Target Engagement Assay: This advanced technique allows for the quantitative measurement of compound binding to a specific protein target within living cells, providing a cellular K_D that can be directly compared to the biochemical K_D.[6]

Pathway B: Investigating Tubulin Polymerization Inhibition

If the kinase inhibition hypothesis is not validated, or if the cellular phenotype (e.g., potent cell cycle arrest) suggests another mechanism, investigating the effect on microtubule dynamics is the next logical step. Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization.[7]

G cluster_0 Microtubule Dynamics cluster_1 Inhibitory Mechanisms A α/β-Tubulin Dimers B Protofilament Elongation A->B +GTP C Microtubule B->C +GTP D Novel Quinazolinone (Destabilizer) F Inhibition of Polymerization D->F E Alternative Inhibitor (e.g., Paclitaxel - Stabilizer) G Promotion of Polymerization (Inhibition of Depolymerization) E->G F->A G->C

Figure 2: Simplified diagram of tubulin polymerization and inhibition.

This is a direct biochemical test to measure the effect of your compound on the assembly of purified tubulin into microtubules.[23] The polymerization process can be monitored in real-time by measuring the increase in light scattering or fluorescence in a spectrophotometer.[24][25]

Comparative Control: It is essential to run this assay alongside known controls.

  • Paclitaxel: A microtubule stabilizing agent (promotes polymerization).

  • Colchicine or Vinblastine: Microtubule destabilizing agents (inhibit polymerization). Comparing your compound's activity profile to these standards will clarify its specific mechanism.

Compounds that interfere with microtubule dynamics typically cause cells to arrest in the G2/M phase of the cell cycle, as a functional mitotic spindle is required for cell division.[7] This can be readily quantified by staining treated cells with a DNA-intercalating dye (like propidium iodide) and analyzing them via flow cytometry. A significant increase in the G2/M population is a strong indicator of a tubulin-targeting agent.

The definitive cellular experiment is to visualize the effect of the compound on the microtubule network directly. Cells are treated with the compound, fixed, and then stained with an antibody against α-tubulin.

  • A destabilizing agent (like your hypothetical quinazolinone) would lead to the disappearance of the fine, filamentous microtubule network, leaving behind diffuse, unpolymerized tubulin.[7]

  • A stabilizing agent (like the control, Paclitaxel) would lead to the formation of abnormal, thick bundles of microtubules.

Part 3: Comparative Data Analysis & Interpretation

A key aspect of this guide is the objective comparison of your novel compound against established alternatives. All quantitative data should be summarized for clear comparison.

Table 1: Comparative Profile for a Putative Kinase Inhibitor
ParameterNovel Quinazolinone (NQ)Erlotinib (EGFR Inhibitor Control)[26]Compound X (Negative Control)
Cell Viability IC50 (A549) 50 nM100 nM> 50 µM
Biochemical EGFR Kinase IC50 15 nM2 nM> 100 µM
Binding Affinity K_D (SPR) 25 nM5 nMNo Binding
Mode of Inhibition ATP-CompetitiveATP-CompetitiveN/A
p-EGFR Inhibition (Cellular) Yes (at 100 nM)Yes (at 50 nM)No
Table 2: Comparative Profile for a Putative Tubulin Inhibitor
ParameterNovel Quinazolinone (NQ)Colchicine (Destabilizer Control)Paclitaxel (Stabilizer Control)
Cell Viability IC50 (HeLa) 100 nM50 nM20 nM
Tubulin Polymerization IC50 1.2 µM0.8 µMN/A (Promotes)
Cell Cycle Arrest G2/M PhaseG2/M PhaseG2/M Phase
Microtubule Morphology Network DisruptionNetwork DisruptionAbnormal Bundling

Interpretation: The data in Table 2 indicates that "NQ" acts as a tubulin polymerization inhibitor. Its profile closely matches that of the destabilizing agent Colchicine, causing inhibition of polymerization in vitro, G2/M arrest, and disruption of the cellular microtubule network. It is clearly distinct from the stabilizing agent Paclitaxel.

Part 4: Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following are streamlined protocols for the key assays discussed.

Protocol 1: MTT Cell Viability Assay[27][28]
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add 10 µL of the compound dilutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.[27]

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[27]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[4][27]

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 2: In Vitro Tubulin Polymerization Assay[23]
  • Reagent Preparation: Thaw purified bovine tubulin protein on ice. Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP.

  • Reaction Setup: In a 96-well plate, add polymerization buffer, GTP, and the test compound (or control) to each well.

  • Initiation: Add the tubulin protein to each well to initiate the polymerization reaction. The final tubulin concentration is typically ~50-60 µM.[23]

  • Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance (turbidity) at 340 nm every minute for 60-90 minutes.

  • Analysis: Plot the absorbance against time. Inhibitors will show a reduced rate and extent of polymerization compared to a DMSO control.

Protocol 3: Surface Plasmon Resonance (SPR) Binding Analysis[16]
  • Chip Preparation: Immobilize the purified target protein (e.g., EGFR kinase domain) onto a sensor chip surface using standard amine coupling chemistry.

  • Compound Injection: Prepare a series of dilutions of the novel quinazolinone compound in running buffer.

  • Binding Measurement: Inject the compound dilutions sequentially over the sensor chip surface, from lowest to highest concentration. The change in the refractive index, measured in response units (RU), is recorded in real-time.

  • Dissociation: After each injection, flow running buffer over the chip to measure the dissociation phase.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[8]

Conclusion

Confirming the inhibitory mechanism of a novel quinazolinone compound requires a multi-faceted and logical approach. By starting with broad cellular assays and progressing through a bifurcated workflow of specific biochemical, biophysical, and advanced cellular experiments, researchers can build a robust, evidence-based case for their compound's mechanism of action. This guide emphasizes comparing the novel compound's data profile against well-characterized standards, a critical step for contextualizing its potency and novelty. This systematic process not only ensures scientific rigor but also provides the comprehensive data package required for publication and further drug development milestones.

References

  • Isothermal titration calorimetry to determine association constants for high-affinity ligands. PubMed.
  • Determination of the enzyme inhibition kinetics for compounds I-6h,... ResearchGate.
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Creatine Kinase Activity Assay Kit (MAK116). Sigma-Aldrich.
  • Cell-based Assays to Identify Inhibitors of Viral Disease. PMC - NIH.
  • MTT assay protocol. Abcam.
  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. PMC - NIH.
  • Quinazolinone derivatives: Synthesis and comparison of inhibitory mechanisms on α-glucosidase. PubMed.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Source Not Available].
  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. [Source Not Available].
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
  • Universal Kinase Activity Kit. R&D Systems.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI.
  • Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. PMC - NIH.
  • Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH.
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical.
  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. Available at: [Link]

  • Enzyme assay. Wikipedia. Available at: [Link]

  • GSK3β Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Quinazoline. Wikipedia. Available at: [Link]

  • Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. [Source Not Available].
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. [Source Not Available].
  • SPR for Characterizing Biomolecular Interactions. Rapid Novor. Available at: [Link]

  • Direct Determination of High-Affinity Binding Constants by Continuous Injection Isothermal Titration Calorimetry. ACS Publications. Available at: [Link]

  • Technical Manual Creatine Kinase (CK) Activity Assay Kit. [Source Not Available].
  • 6.4: Enzyme Inhibition. Biology LibreTexts. Available at: [Link]

  • The potency of cell-based assays to predict response to TNF inhibitor therapy. PubMed. Available at: [Link]

  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC - NIH. Available at: [Link]

  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing. Available at: [Link]

  • Inhibitor potency and assay conditions: A case study on SARS-CoV-2 main protease. PNAS. Available at: [Link]

  • Characterizing Binding Interactions by ITC. TA Instruments. Available at: [Link]

  • Determination of kinetic data using surface plasmon resonance biosensors. SciSpace. Available at: [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • (PDF) Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. ResearchGate. Available at: [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Taylor & Francis. Available at: [Link]

  • Fyn–Saracatinib Complex Structure Reveals an Active State-like Conformation. MDPI. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6,7-diethoxyquinazolin-4(3H)-one

[1][2][3] Introduction: The "Cradle-to-Grave" Obligation Audience: Senior Chemists, EHS Officers, and Lab Managers.[1] As a Senior Application Scientist, I recognize that the synthesis and application of 6,7-diethoxyquin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Introduction: The "Cradle-to-Grave" Obligation

Audience: Senior Chemists, EHS Officers, and Lab Managers.[1]

As a Senior Application Scientist, I recognize that the synthesis and application of 6,7-diethoxyquinazolin-4(3H)-one (a key pharmacophore often associated with EGFR inhibition and phosphodiesterase regulation) is only half the scientific lifecycle.[1] The other half—disposal—is governed by the "Cradle-to-Grave" mandate enforced by the EPA (RCRA) and global regulatory bodies.

Improper disposal of quinazolinone derivatives does not just risk regulatory fines; it risks environmental bioaccumulation due to the heterocyclic stability of the quinazoline core. This guide moves beyond generic "waste bin" advice, providing a chemically rationalized, self-validating protocol for disposal.

Hazard Identification & Risk Assessment

Rationalizing the Risk via Chemical Analogy (Read-Across)

While specific toxicological data for 6,7-diethoxyquinazolin-4(3H)-one may be limited compared to commodity chemicals, we must apply Precautionary Principle based on structural activity relationships (SAR) of the quinazoline class (e.g., Gefitinib, Erlotinib intermediates).[1]

PropertyHazard AssessmentOperational Implication
Chemical Stability High thermal and hydrolytic stability.[1]Do not flush. Will not degrade in municipal water treatment; poses aquatic toxicity risk.
Bioactivity Potential kinase inhibitor (EGFR/PDE).[1]Treat as P-Listed equivalent (acutely toxic/bioactive) even if not strictly listed.[1]
Physical State Solid precipitate or crystalline powder.[1]Dust inhalation hazard.[2] Use HEPA-filtered enclosures during waste transfer.
Reactivity Nucleophilic nitrogen centers; acid-labile.[1]Incompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic decomposition.[1]

Pre-Disposal Treatment & Segregation

The Self-Validating System: Safety is ensured not by the bin you choose, but by the chemistry you separate.

A. Solid Waste (The Compound Itself)
  • Primary Containment: Collect pure solid 6,7-diethoxyquinazolin-4(3H)-one in a wide-mouth HDPE (High-Density Polyethylene) jar or a double-lined amber glass jar.

  • Labeling: Must read "Hazardous Waste - Solid - Toxic/Irritant."[1]

  • Segregation: Do NOT commingle with:

    • Oxidizing solids (Permanganates, Nitrates).

    • Sharps (unless chemically contaminated sharps container is used).

B. Liquid Waste (Mother Liquors/Filtrates)
  • Context: This compound is typically synthesized or recrystallized in ethanol, DMF, or DMSO.

  • Protocol:

    • Halogenated Check: If Dichloromethane (DCM) or Chloroform was used in workup, segregate into Halogenated Organic Waste .

    • Non-Halogenated: If Ethanol/DMF/DMSO was used, segregate into Non-Halogenated Organic Waste .

    • Aqueous: If the compound precipitates from water, the supernatant likely contains trace dissolved organics. Do not pour down the drain. Collect as "Aqueous Waste with Trace Organics."

Step-by-Step Disposal Workflow

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for disposing of 6,7-diethoxyquinazolin-4(3H)-one based on its physical state and solvent context.

DisposalWorkflow Start Waste Generation: 6,7-diethoxyquinazolin-4(3H)-one StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidBin Container: HDPE Wide Mouth Label: Hazardous Solid - Toxic SolidPath->SolidBin SolventCheck Identify Solvent LiquidPath->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (EtOH, DMF, DMSO) SolventCheck->NonHalo HaloBin Container: Safety Can (Red) Label: Halogenated Organic Waste Halo->HaloBin NonHaloBin Container: Safety Can (White/Yellow) Label: Non-Halogenated Organic Waste NonHalo->NonHaloBin SAA Satellite Accumulation Area (Weekly Inspection) SolidBin->SAA HaloBin->SAA NonHaloBin->SAA EHS EHS Pick-up / Incineration SAA->EHS

Caption: Logical decision tree for segregating quinazolinone waste streams based on physical state and solvent composition.

Regulatory Compliance & Coding (US/Global)

When filling out your hazardous waste tag, use the following codes. While this specific CAS is not "Listed" (P or U list), it defaults to characteristic or process definitions.

Regulatory BodyClassificationWaste CodeRationale
EPA (RCRA) Unlisted Hazardous WasteD001 (If in flammable solvent)Ignitability characteristic of the carrier solvent.[1]
EPA (RCRA) Toxic (Implied)OR (Organic) / TOX If solid, classify as "Toxic Organic Solid" due to biological activity.[1]
DOT (Transport) Environmentally HazardousUN 3077 Solid, N.O.S.[1] (Not Otherwise Specified) - often used for bioactive heterocycles.[3]
EU (EWC) Laboratory Chemicals16 05 06 *Laboratory chemicals consisting of or containing dangerous substances.[1]

Critical Note: Always check if your specific synthesis involved heavy metals (e.g., Palladium catalysis). If so, the waste must also be tagged for heavy metals to ensure the incinerator facility can handle the ash content.

Emergency Contingencies: Spills

If 6,7-diethoxyquinazolin-4(3H)-one is spilled:

  • Evacuate & PPE: If dust is visible, clear the area. Don N95 or P100 respirator, nitrile gloves (double gloved), and goggles.

  • Containment: Do not dry sweep (generates dust).

  • Cleanup:

    • Solid: Cover with wet paper towels (water or ethanol) to suppress dust, then scoop into a disposal bag.

    • Solution: Absorb with vermiculite or clay-based absorbent pads.

  • Decontamination: Wipe surface with 10% bleach solution followed by water. Quinazolinones can be stubborn; the bleach helps degrade the heterocyclic ring structure over time.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4] National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link][1]

  • PubChem. (n.d.). Quinazolinone - Compound Summary.[3] National Library of Medicine. (Used for structural analogy/hazard inference). [Link][1]

Sources

Handling

Comprehensive Guide to Personal Protective Equipment for Handling 6,7-diethoxyquinazolin-4(3H)-one

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6,7-diethoxyquinazolin-4(3H)-one. As a Senior Application Scientist, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6,7-diethoxyquinazolin-4(3H)-one. As a Senior Application Scientist, this document is structured to provide not just procedural steps but also the rationale behind them, ensuring a deep understanding of the safety protocols involved.

Understanding the Hazard Profile

Anticipated Hazards:

  • Acute Toxicity (Oral): Many quinazolinone derivatives are classified as harmful or toxic if swallowed.[5][6][7]

  • Skin Irritation: Direct contact may cause skin irritation.[5][8][9]

  • Eye Irritation: Serious eye irritation can be expected upon contact.[5][8][9]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[9][10]

Given these potential hazards, a comprehensive personal protective equipment (PPE) plan is crucial for minimizing exposure and ensuring laboratory safety.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is the first line of defense when engineering controls cannot eliminate exposure. The following table outlines the recommended PPE for handling 6,7-diethoxyquinazolin-4(3H)-one.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect against splashes and dust.[11][12] A face shield should be worn over goggles when there is a significant risk of splashing.[11][13] All eye and face protection must meet ANSI Z87.1 standards.[11]
Hands Chemical-Resistant Gloves (Double Gloving Recommended)Nitrile gloves are a common choice for providing a barrier against a range of chemicals. Double gloving provides an extra layer of protection in case the outer glove is compromised. Always inspect gloves for any signs of degradation or puncture before use.
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat protects against splashes and prevents the contamination of personal clothing. It should be fully buttoned with sleeves rolled down.
Respiratory NIOSH-Approved RespiratorA full-face or half-mask air-purifying respirator should be used when handling the compound as a powder or when there is a potential for aerosol generation.[14] Ensure proper fit testing and medical clearance for respirator use.
Feet Closed-Toed ShoesProtects feet from spills and falling objects. Shoes should be made of a non-porous material.[15]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 6,7-diethoxyquinazolin-4(3H)-one is essential for minimizing risk.

Receiving and Unpacking
  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leaks.

  • Transport: Use a secondary container when transporting the chemical to the laboratory.

  • Unpack in a Ventilated Area: Open the package in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Preparation and Handling

The following workflow outlines the key steps for safely preparing and handling the compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate a well-ventilated work area (fume hood) gather_ppe Assemble all required PPE prep_area->gather_ppe gather_materials Gather all necessary equipment and reagents gather_ppe->gather_materials don_ppe Don all PPE correctly gather_materials->don_ppe weigh_transfer Weigh and transfer the compound carefully to avoid dust generation dissolve Dissolve in an appropriate solvent within the fume hood conduct_experiment Conduct the experiment following the established protocol decontaminate Decontaminate all surfaces and equipment conduct_experiment->decontaminate doff_ppe Doff PPE in the correct order to avoid self-contamination wash_hands Wash hands thoroughly with soap and water

Caption: Workflow for the safe handling of 6,7-diethoxyquinazolin-4(3H)-one.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][17]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[8][16][17] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][10][16] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[16][17] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][16]

Disposal Plan: Responsible Waste Management

Proper disposal of 6,7-diethoxyquinazolin-4(3H)-one and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

G cluster_waste_streams Waste Segregation cluster_disposal_procedure Disposal Protocol solid_waste Solid Waste (unused compound, contaminated consumables) label_waste Label all waste containers clearly with the chemical name and hazard information solid_waste->label_waste liquid_waste Liquid Waste (solutions containing the compound) liquid_waste->label_waste ppe_waste Contaminated PPE ppe_waste->label_waste store_waste Store waste in designated, secure, and well-ventilated areas label_waste->store_waste ehs_pickup Arrange for pickup by the institution's Environmental Health and Safety (EHS) department store_waste->ehs_pickup

Caption: Disposal workflow for 6,7-diethoxyquinazolin-4(3H)-one waste.

Key Disposal Considerations:

  • Consult Local Regulations: Always adhere to your institution's and local regulations for chemical waste disposal.

  • Avoid Drain Disposal: Do not dispose of this compound or its solutions down the drain.[16]

  • Container Integrity: Ensure waste containers are compatible with the chemical and are properly sealed.

By adhering to these comprehensive guidelines, researchers can safely handle 6,7-diethoxyquinazolin-4(3H)-one, minimizing personal risk and ensuring a secure laboratory environment.

References

  • Personal Protective Equipment (PPE) - CHEMM. Available from: [Link]

  • Safety Data Sheet - Angene Chemical. Available from: [Link]

  • Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97% - Cole-Parmer. Available from: [Link]

  • 6,7-Dimethoxy-3H-quinazolin-4-one | C10H10N2O3 | CID 135495016 - PubChem. Available from: [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Available from: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. Available from: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. Available from: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Available from: [Link]

  • (PDF) Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. Available from: [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. Available from: [Link]

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives - MDPI. Available from: [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. Available from: [Link]

  • Chemical Safety: Personal Protective Equipment. Available from: [Link]

  • (PDF) Quinazoline Derivatives as Targeted Chemotherapeutic Agents - ResearchGate. Available from: [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological - SciSpace. Available from: [Link]

  • (PDF) Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-diethoxyquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6,7-diethoxyquinazolin-4(3H)-one
© Copyright 2026 BenchChem. All Rights Reserved.